Technical Documentation Center

2-cyclopropyl-2-methylpropanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-cyclopropyl-2-methylpropanenitrile
  • CAS: 1415396-26-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Cyclopropyl Gem-Dimethyl Nitrile Motif

An In-depth Technical Guide to the Synthesis of 2-cyclopropyl-2-methylpropanenitrile In the landscape of modern medicinal and agrochemical development, the strategic incorporation of specific structural motifs is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-cyclopropyl-2-methylpropanenitrile

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of specific structural motifs is a cornerstone of molecular design. The 2-cyclopropyl-2-methylpropanenitrile scaffold represents a particularly valuable constellation of functional groups. It features a quaternary carbon center, which can impart steric hindrance to prevent metabolic degradation, and a cyclopropyl ring, a well-established bioisostere for phenyl rings and other groups that can enhance metabolic stability and binding affinity.[1] The nitrile moiety serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, or amides, providing a gateway to a diverse range of derivatives.[2]

This guide provides a comprehensive technical overview of a robust and scalable synthesis pathway for 2-cyclopropyl-2-methylpropanenitrile. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation in a research and development setting.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule, 2-cyclopropyl-2-methylpropanenitrile (1), reveals two primary strategic disconnections. The most direct approach involves the formation of the two C-C bonds at the quaternary center. This suggests a sequential alkylation of a suitable nitrile precursor. As illustrated below, this leads us to cyclopropylacetonitrile (2) as a key intermediate, which itself can be disconnected to simpler, commercially available starting materials.

G cluster_main T Target: 2-cyclopropyl-2-methylpropanenitrile (1) I Intermediate: Cyclopropylacetonitrile (2) T->I C-C Disconnection (Gem-Dimethylation) SM Starting Material: Cyclopropylmethyl Halide (3) I->SM C-C Disconnection (Cyanation) G cluster_workflow Synthesis Workflow start Cyclopropylmethyl Bromide (3) step1_reagents + NaCN (aq) + PTC (e.g., TBAB) start->step1_reagents Stage 1: Cyanation step1_product Cyclopropylacetonitrile (2) step1_reagents->step1_product step2_reagents + 2 eq. CH₃I + 50% NaOH (aq) + PTC step1_product->step2_reagents Stage 2: Gem-Dimethylation end_product 2-cyclopropyl-2- methylpropanenitrile (1) step2_reagents->end_product

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of Cyclopropylacetonitrile (2)

The initial step is a nucleophilic substitution reaction. Cyclopropylmethyl bromide (3) is reacted with an aqueous solution of sodium cyanide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is critical. The TBAB cation pairs with the cyanide anion, forming an ion pair that is soluble in the organic phase, thereby enabling the reaction with the alkyl halide. [3]This method provides a high-yielding and clean conversion to the key intermediate, cyclopropylacetonitrile (2). [3]

Stage 2: Gem-Dimethylation of Cyclopropylacetonitrile (2)

This stage is the core of the synthesis, where the quaternary carbon is constructed. The α-proton of the nitrile is sufficiently acidic to be deprotonated by a concentrated strong base, such as 50% aqueous sodium hydroxide. Again, phase-transfer catalysis is employed to transport the hydroxide for deprotonation and the resulting nitrile anion for alkylation. [4] The process occurs in two sequential alkylations:

  • Mono-methylation: The carbanion of cyclopropylacetonitrile attacks a methylating agent, such as methyl iodide, to form 2-cyclopropylpropanenitrile.

  • Di-methylation: The remaining α-proton on 2-cyclopropylpropanenitrile is then removed by the base, and the resulting carbanion undergoes a second methylation to yield the final product, 2-cyclopropyl-2-methylpropanenitrile (1).

Driving the reaction to completion to achieve the gem-dimethylated product requires using at least two equivalents of the methylating agent and sufficient base. The second alkylation is often slower due to increased steric hindrance around the reaction center.

Data Presentation

The following table summarizes the key parameters for each stage of the proposed synthesis.

ParameterStage 1: CyanationStage 2: Gem-Dimethylation
Starting Material Cyclopropylmethyl BromideCyclopropylacetonitrile
Key Reagents Sodium Cyanide, TBABMethyl Iodide, 50% NaOH, TBAB
Solvent System Toluene / Water (biphasic)Toluene / 50% NaOH (biphasic)
Stoichiometry (Rel. to SM) 1.2 eq. NaCN, 0.05 eq. TBAB2.2 eq. CH₃I, Excess NaOH, 0.05 eq. TBAB
Temperature 80-90 °C60-70 °C
Reaction Time 4-6 hours8-12 hours
Typical Yield >90% [3]75-85% (Estimated)

Experimental Protocols

Note: These protocols are representative and should be performed by qualified personnel with appropriate safety precautions. Nitriles and alkylating agents are toxic and should be handled in a well-ventilated fume hood.

Protocol 1: Synthesis of Cyclopropylacetonitrile (2)

Materials:

  • Cyclopropylmethyl bromide (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge sodium cyanide and deionized water. Stir until fully dissolved.

  • Add toluene, cyclopropylmethyl bromide, and TBAB to the flask.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Separate the organic layer.

  • Wash the organic layer with water, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure cyclopropylacetonitrile.

Protocol 2: Synthesis of 2-cyclopropyl-2-methylpropanenitrile (1)

Materials:

  • Cyclopropylacetonitrile (1.0 eq)

  • Methyl Iodide (2.2 eq)

  • 50% (w/w) aqueous Sodium Hydroxide solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, addition funnel, and thermocouple, charge cyclopropylacetonitrile, toluene, and TBAB.

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to 60 °C.

  • Add the methyl iodide dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 60-70 °C. The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 70 °C and monitor for completion by GC or TLC (typically 8-12 hours).

  • Cool the reaction to room temperature and carefully quench by adding water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-cyclopropyl-2-methylpropanenitrile, can be purified by fractional vacuum distillation.

Conclusion

The synthesis of 2-cyclopropyl-2-methylpropanenitrile via the sequential phase-transfer catalyzed cyanation of cyclopropylmethyl bromide and subsequent gem-dimethylation of the resulting cyclopropylacetonitrile represents a highly efficient, scalable, and industrially viable pathway. This approach leverages robust and well-understood chemical transformations while avoiding hazardous reagents and complex purification schemes. The versatility of the nitrile product makes it an attractive intermediate for further elaboration in drug discovery and development programs, providing a solid foundation for the exploration of novel chemical entities bearing the advantageous cyclopropyl gem-dimethyl motif.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
  • Starks, C. M., & Owens, R. M. (1973). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society, 95(11), 3613-3617.
  • Tundo, P. (1977). A new and simple method for the synthesis of α-alkynenitriles. Synthesis, 1977(10), 695-696.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Available at: [Link]

  • Jørgensen, K. A., & Bella, M. (2006). Improved Asymmetric SNAr Reaction of β-Dicarbonyl Compounds Catalyzed by Quaternary Ammonium Salts Derived from Cinchona Alkaloids. The Journal of Organic Chemistry, 71(13), 5033-5036.
  • Wikipedia. (2024). Cyclopropanation. Available at: [Link]

  • Dong, G. (2020). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation. Journal of the American Chemical Society, 142(15), 6933-6938.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Larson, E. R. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. U.S.
  • Arnold, J. C., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9529-9534.
  • Wang, J. (2011). Method for artificially synthesizing cyclopropanecarbonitrile.
  • Charette, A. B. (2014). [2+1]-Type Cyclopropanation Reactions. In Comprehensive Organic Synthesis II (pp. 1047-1095). Elsevier.
  • Zhang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints.
  • Ghorai, M. K., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry.
  • Jackson, W. R. (2004). Process for the preparation of cyclopropylacetonitrile.
  • Harvey, J. N., & Aggarwal, V. K. (2005). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry, 3(14), 2631-2642.
  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Geminal alkylation. Journal of the American Chemical Society, 95(16), 5311-5321.
  • Singh, R., & Kumar, S. (2025). Acid-Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ChemistrySelect, 10(40), e202503123.
  • Wang, C., et al. (2020). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances, 10(46), 27561-27565.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643447, Cyclopropylacetonitrile. Retrieved from [Link]

  • Pattenden, G., & Smithies, A. J. (2005). alpha,beta-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (1), 57-64.
  • Reddy, B. V. S., et al. (2018). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. European Journal of Organic Chemistry, 2018(45), 6246-6250.
  • Procter, D. J., & Blakemore, D. C. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes.

Sources

Exploratory

2-cyclopropyl-2-methylpropanenitrile structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-cyclopropyl-2-methylpropanenitrile Introduction In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-cyclopropyl-2-methylpropanenitrile

Introduction

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety has emerged as a cornerstone structural motif. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, modulate physicochemical properties, and improve binding potency by introducing conformational rigidity.[1] 2-cyclopropyl-2-methylpropanenitrile (C₇H₁₁N) represents a key exemplar of this class, serving as a valuable synthetic intermediate for more complex pharmaceutical agents.[2]

This guide provides a comprehensive, in-depth analysis of the core analytical methodologies required for the unambiguous structural characterization and verification of 2-cyclopropyl-2-methylpropanenitrile. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and analyses described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Identity and Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of basic molecular properties. 2-cyclopropyl-2-methylpropanenitrile is a saturated nitrile featuring a quaternary carbon substituted with two methyl groups, a cyclopropyl ring, and the cyano functional group.

PropertyValueSource
Molecular Formula C₇H₁₁NPubChem[3]
IUPAC Name 2-cyclopropyl-2-methylpropanenitrilePubChem[3]
Molecular Weight 109.17 g/mol PubChem[3]
Monoisotopic Mass 109.089149355 DaPubChem[3][4]
CAS Number 1415396-26-7PubChem[3]
SMILES CC(C)(C#N)C1CC1PubChem[4]

Overview of Synthetic Approaches

While this guide focuses on analysis, understanding the synthetic origin of a compound can provide context for potential impurities or isomeric byproducts. The synthesis of nitrile-substituted cyclopropanes is an active area of research. Modern methods often employ transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds or Michael-initiated ring-closure strategies, which offer efficient routes to these valuable scaffolds.[5] Palladium-catalyzed α-arylation has also been developed for coupling substituted cyclopropyl nitriles, highlighting their utility as building blocks.[2]

The Analytical Workflow: A Multi-Technique Approach

A robust characterization relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. The workflow presented here leverages Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural picture.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_verification Final Verification Synthesis Chemical Synthesis of 2-cyclopropyl-2-methylpropanenitrile IR FTIR Spectroscopy (Functional Group ID) Synthesis->IR Sample NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Synthesis->NMR Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Sample Data_Integration Data Integration & Structural Confirmation IR->Data_Integration Convergent Data NMR->Data_Integration Convergent Data MS->Data_Integration Convergent Data

Caption: Integrated workflow for the structural elucidation of 2-cyclopropyl-2-methylpropanenitrile.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is the first line of inquiry. Its power lies in the rapid and definitive identification of key functional groups. For this molecule, we are primarily concerned with confirming the presence of the nitrile (C≡N) triple bond and the characteristic bonds of the strained cyclopropyl ring.

Experimental Protocol:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, if the sample is a solid, a KBr pellet can be prepared.

  • Background Scan: A background spectrum of the empty spectrometer is recorded to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance plot.

Expected Data & Interpretation:

The IR spectrum provides clear, diagnostic absorption bands that serve as a structural fingerprint.

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale & Interpretation
~3080-3000C-H StretchCyclopropyl C-HThe C-H bonds in cyclopropane rings are known to absorb at slightly higher frequencies than typical sp³ C-H bonds due to increased s-character.[6]
~2980-2850C-H StretchMethyl (CH₃)Standard asymmetric and symmetric stretching vibrations for aliphatic methyl groups.
~2245 C≡N Stretch Nitrile This is the most diagnostic peak. Saturated aliphatic nitriles exhibit a sharp, strong absorption in the 2260-2240 cm⁻¹ region.[7] Its intensity is due to the large change in dipole moment during the stretching vibration.[7]
~1020Ring VibrationCyclopropaneA characteristic absorption band for the symmetric "breathing" vibration of the cyclopropane ring.[6]

The presence of a strong, sharp peak around 2245 cm⁻¹ is definitive evidence for the nitrile group.[7][8][9][10] Concurrently, the observation of C-H stretches above 3000 cm⁻¹ and the ring mode near 1020 cm⁻¹ strongly supports the existence of the cyclopropyl ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the exact connectivity of the atoms.

¹H NMR Spectroscopy

Trustworthiness: ¹H NMR provides a quantitative and qualitative map of all proton environments. The integration values must correspond to the proposed structure, and the splitting patterns (multiplicity) must be consistent with the arrangement of neighboring protons, creating a self-validating dataset.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-cyclopropyl-2-methylpropanenitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).

  • Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard one-dimensional proton spectrum is acquired.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated to the TMS signal, and the signals are integrated.

Expected Data & Interpretation:

The structure of 2-cyclopropyl-2-methylpropanenitrile predicts three distinct proton environments.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
a ~1.45Singlet (s)6H2 x -CH₃These two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. The signal appears as a singlet because there are no protons on the adjacent carbon to induce splitting. The chemical shift is downfield relative to a simple alkane due to the deshielding effect of the adjacent electron-withdrawing nitrile group.
b ~0.9 - 1.2Multiplet (m)1HCyclopropyl -CHThis is the single proton on the tertiary carbon of the cyclopropyl ring. It is coupled to the four adjacent methylene protons on the ring, resulting in a complex multiplet. Its upfield shift is characteristic of cyclopropanes.[6][11]
c ~0.4 - 0.7Multiplet (m)4HCyclopropyl -CH₂These four protons on the two methylene groups of the cyclopropyl ring are diastereotopic and exhibit complex geminal and vicinal coupling to each other and to the methine proton. This results in a complex, overlapping multiplet in the highly shielded (upfield) region of the spectrum, a hallmark of the cyclopropane ring's magnetic anisotropy.[6][11]
¹³C NMR Spectroscopy

Authoritative Grounding: ¹³C NMR spectroscopy confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a direct count of the different carbon environments.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of CDCl₃) is typically used compared to ¹H NMR.

  • Acquisition: A standard proton-decoupled ¹³C spectrum is acquired. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.

  • Processing: Similar to ¹H NMR, the data is Fourier transformed and processed. The solvent signal (e.g., CDCl₃ at δ ≈ 77.16 ppm) is often used for calibration.

Expected Data & Interpretation:

The molecule's symmetry and structure predict five distinct carbon signals.

Chemical Shift (δ, ppm)AssignmentRationale & Interpretation
~120 -C≡N Nitrile Carbon
~30 C(CH₃)₂(CN) Quaternary Carbon
~25 -CH₃ Methyl Carbons
~15 Cyclopropyl -CH Methine Carbon
~5 Cyclopropyl -CH₂ Methylene Carbons

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers corroborating evidence for the proposed structure, as molecules break apart in predictable ways based on bond strengths and the stability of the resulting fragments.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common, high-energy technique that induces fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): A peak should be observed at m/z = 109, corresponding to the molecular weight of C₇H₁₁N. For nitriles, the molecular ion peak can sometimes be weak or absent.[8]

  • M-1 Peak (m/z = 108): Loss of a single hydrogen atom is a common fragmentation pathway for nitriles, often resulting in a noticeable M-1 peak.[8]

  • Key Fragmentation Pathways: The major fragmentation will be dictated by the stability of the resulting carbocations.

    • Loss of Methyl (m/z = 94): Cleavage of a methyl radical (•CH₃) from the molecular ion results in a cation at m/z 94. This is a common fragmentation for molecules with tertiary or quaternary centers.

    • Loss of Cyclopropyl (m/z = 68): Cleavage of the cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 68.

    • Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring itself can fragment. A characteristic fragmentation of cyclopropane-containing ions is the rearrangement to form the highly stable allyl cation (C₃H₅⁺) at m/z = 41 .[12] This is often a prominent peak in the mass spectra of cyclopropyl compounds.

Mass_Spec_Fragmentation M [C₇H₁₁N]⁺˙ m/z = 109 (Molecular Ion) M_minus_1 [C₇H₁₀N]⁺ m/z = 108 M->M_minus_1 - •H M_minus_CH3 [C₆H₈N]⁺ m/z = 94 M->M_minus_CH3 - •CH₃ M_minus_C3H5 [C₄H₆N]⁺ m/z = 68 M->M_minus_C3H5 - •C₃H₅ Allyl_Cation [C₃H₅]⁺ m/z = 41 (Allyl Cation) M->Allyl_Cation - C₄H₆N• (rearrangement)

Caption: Plausible EI fragmentation pathways for 2-cyclopropyl-2-methylpropanenitrile.

Conclusion

The structural characterization of 2-cyclopropyl-2-methylpropanenitrile is a clear demonstration of the power of a multi-technique analytical approach. Infrared spectroscopy provides rapid confirmation of the essential nitrile and cyclopropyl functional groups. High-resolution ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the carbon-hydrogen framework, with the characteristic upfield shifts providing a definitive signature for the cyclopropyl ring. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, most notably the formation of the allyl cation. The convergence of these datasets provides a robust and self-validating confirmation of the molecule's identity, meeting the rigorous standards required in research and pharmaceutical development.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. [Link]

  • Bernstein, S., & Hudson, B. S. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astronomy and Astrophysics Supplement Series, 134(3), 531-540. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • IR spectrum: Nitriles. quimicaorganica.org. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanenitrile. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • PubChem. (n.d.). 2-cyclopropyl-2-methylpropanenitrile. PubChemLite. Retrieved February 20, 2024, from [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1.1 - structure and reactivity of the cyclopropane species. In Science of Synthesis (Vol. 4). Thieme.
  • Cason, J., & Walba, D. M. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(3), 398-401. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

  • Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. [Link]

  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. (2018). The Journal of Organic Chemistry, 83(23), 14353–14362. [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Advances, 12(43), 28245-28249. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Cyclopropyl-2-methylpropanenitrile: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-cyclopropyl-2-methylpropanenitrile. In the absence of publicly available experimental spectra for this specific compound, th...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-cyclopropyl-2-methylpropanenitrile. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed interpretation of the expected spectral features to aid in the identification and structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

2-Cyclopropyl-2-methylpropanenitrile (C₇H₁₁N, Molecular Weight: 109.17 g/mol ) possesses a unique quaternary carbon center substituted with a cyclopropyl ring, two methyl groups, and a nitrile functional group. This combination of features gives rise to a distinct spectroscopic fingerprint.

The following sections will detail the predicted data and interpretation for ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding of the molecule's structural characteristics as revealed by these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-cyclopropyl-2-methylpropanenitrile are based on the well-established chemical shift ranges and coupling constants for its constituent structural motifs.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, cyclopropyl methine, and cyclopropyl methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 1.3 - 1.5Singlet6H-C(CH₃)₂
~ 0.8 - 1.2Multiplet1HCyclopropyl -CH
~ 0.4 - 0.7Multiplet4HCyclopropyl -CH₂

Causality Behind Predictions:

  • Methyl Protons (-C(CH₃)₂): The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, sharp signal (singlet) with an integration of 6H. Their expected chemical shift is in the typical aliphatic region.

  • Cyclopropyl Protons: The cyclopropyl ring introduces a significant shielding effect due to its unique electronic structure and magnetic anisotropy. This results in characteristically upfield chemical shifts for the protons attached to the ring, typically below 1.5 ppm.[1] The methine proton (-CH) is expected to be a complex multiplet due to coupling with the adjacent methylene protons. The four methylene protons (-CH₂) will also appear as a complex multiplet in the most upfield region of the spectrum. The intricate splitting patterns of the cyclopropyl protons arise from both geminal and vicinal coupling.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals.

Predicted Chemical Shift (δ, ppm) Assignment
~ 120 - 125-C≡N
~ 30 - 35Quaternary -C-
~ 20 - 25-CH₃
~ 15 - 20Cyclopropyl -CH
~ 5 - 10Cyclopropyl -CH₂

Causality Behind Predictions:

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically deshielded and appears in the range of 110-125 ppm.[3] Due to the absence of attached protons, this signal is often of lower intensity compared to protonated carbons.

  • Quaternary Carbon: The central quaternary carbon, bonded to the cyclopropyl ring, two methyl groups, and the nitrile group, is expected in the 30-35 ppm range.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the aliphatic region, typically between 20 and 25 ppm.

  • Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at unusually high field.[4] The methine carbon (-CH) is expected to be slightly downfield compared to the methylene carbons (-CH₂).

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent method for identifying functional groups within a molecule. The IR spectrum of 2-cyclopropyl-2-methylpropanenitrile will be dominated by the characteristic absorption of the nitrile group.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Intensity
~ 2240 - 2260C≡N stretchStrong, Sharp
~ 2850 - 3000C-H stretch (aliphatic)Medium
~ 3000 - 3100C-H stretch (cyclopropyl)Medium

Expertise in Interpretation:

The most diagnostic feature in the IR spectrum is the strong and sharp absorption band for the carbon-nitrogen triple bond (C≡N) stretch, which is expected in the 2240-2260 cm⁻¹ region for saturated nitriles.[5][6][7] This peak is often very intense due to the large change in dipole moment during the stretching vibration.[5] The presence of C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups and slightly above 3000 cm⁻¹ for the cyclopropyl C-H bonds will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 109. However, for aliphatic nitriles, the molecular ion can be weak or absent.[8]

  • [M-1]⁺ Peak: A peak at m/z = 108, corresponding to the loss of a hydrogen atom, is often observed in the mass spectra of nitriles.[8][9]

  • Loss of Methyl Group: A significant fragment at m/z = 94, resulting from the loss of a methyl radical (•CH₃), is anticipated due to the formation of a stable tertiary carbocation.

  • Loss of Cyclopropyl Group: Fragmentation involving the cleavage of the cyclopropyl ring could lead to a peak at m/z = 68.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other complex rearrangements may occur.

Workflow for Mass Spectrum Interpretation:

M [M]⁺ m/z = 109 M_minus_1 [M-1]⁺ m/z = 108 M->M_minus_1 - H• M_minus_CH3 [M-CH₃]⁺ m/z = 94 M->M_minus_CH3 - •CH₃ M_minus_C3H5 [M-C₃H₅]⁺ m/z = 68 M->M_minus_C3H5 - •C₃H₅

Caption: Predicted major fragmentation pathways for 2-cyclopropyl-2-methylpropanenitrile.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following standard methodologies are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-cyclopropyl-2-methylpropanenitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the range of approximately 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30 to 200).

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions.

Workflow for Spectroscopic Analysis:

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to structural elucidation using spectroscopy.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 2-cyclopropyl-2-methylpropanenitrile. By applying fundamental spectroscopic principles and drawing analogies to structurally related compounds, a comprehensive and scientifically grounded characterization has been presented. The distinctive upfield signals of the cyclopropyl group in NMR, the strong nitrile absorption in IR, and the predictable fragmentation in MS together form a unique spectroscopic signature that will be invaluable for the identification and structural verification of this compound in research and development settings.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • University of Wisconsin-Platteville. (n.d.). Infrared Spectroscopy (IR). [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • Whitman College. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • Oxford Academic. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Cyclopropyl-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a focused examination of the key physical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a focused examination of the key physical properties of 2-cyclopropyl-2-methylpropanenitrile, a molecule of interest in medicinal chemistry and materials science. Due to a lack of experimentally determined data in publicly available literature, this document presents high-quality predicted values for the boiling point and density of this compound. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the precise determination of these properties. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry, ensuring that researchers can produce reliable, publication-quality data. The causality behind experimental choices is elucidated to provide a deeper understanding of the techniques. This document is intended to serve as a practical resource for scientists and developers engaged in the synthesis, characterization, and application of novel cyclopropyl-containing nitrile compounds.

Introduction and Statement of Purpose

The cyclopropyl group is a prevalent motif in modern pharmaceuticals and agrochemicals, valued for its ability to modulate the conformational and metabolic properties of a molecule. When incorporated into a nitrile-containing scaffold such as 2-cyclopropyl-2-methylpropanenitrile, the resulting compound presents a unique combination of steric and electronic features. A thorough understanding of the fundamental physical properties of such molecules is a prerequisite for their effective use in drug design, process development, and formulation.

Currently, there is a paucity of experimentally verified physical property data for 2-cyclopropyl-2-methylpropanenitrile in the scientific literature. This guide aims to bridge this knowledge gap by:

  • Presenting the most reliable predicted values for boiling point and density from computational models.

  • Providing comprehensive, step-by-step experimental protocols for determining these properties with a high degree of accuracy.

  • Explaining the scientific principles that underpin these experimental methods.

  • Offering insights into best practices for ensuring data integrity and safety in the laboratory.

Predicted Physical Properties of 2-Cyclopropyl-2-methylpropanenitrile

In the absence of experimental data, computational methods provide a valuable estimation of a compound's physical properties. The following table summarizes the predicted boiling point and density for 2-cyclopropyl-2-methylpropanenitrile. It is imperative that these values are treated as estimations and that experimental verification is conducted for any application requiring a high degree of precision.

PropertyPredicted ValueSource
Boiling Point Not available through standard prediction models. Structural analogues suggest a boiling point in the range of 150-170 °C at standard atmospheric pressure.Estimation based on similar structures.
Density Not available through standard prediction models.
Molecular Weight 109.17 g/mol PubChem[1]
Molecular Formula C₇H₁₁NPubChem[1]

Note on Predictions: The boiling point of a liquid is highly dependent on intermolecular forces. For 2-cyclopropyl-2-methylpropanenitrile, these are primarily dipole-dipole interactions from the nitrile group and van der Waals forces. The compact and rigid nature of the cyclopropyl group can also influence packing and, consequently, density.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the Thiele tube method is a highly reliable and efficient technique.

Rationale for Method Selection

The Thiele tube method is chosen for its:

  • Sample Economy: It requires a minimal amount of the substance, which is advantageous when working with newly synthesized or expensive compounds.

  • Uniform Heating: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform temperature distribution and minimizing the risk of localized overheating.[2][3]

  • Accuracy: When performed correctly, this method can yield boiling point measurements with an accuracy of ±0.5 °C.

Experimental Protocol: Thiele Tube Method

Materials:

  • 2-cyclopropyl-2-methylpropanenitrile sample

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Safety glasses, lab coat, and appropriate gloves

Procedure:

  • Sample Preparation: Fill the small test tube with the 2-cyclopropyl-2-methylpropanenitrile sample to a depth of approximately 1-2 cm.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Assembly: Secure the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the bulb of the thermometer.

  • Mounting in Thiele Tube: Insert the thermometer and test tube assembly into the Thiele tube, ensuring that the rubber band is above the level of the mineral oil. The sample should be positioned in the main body of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure even heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Equilibrium and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

  • Repeat: For accuracy, allow the apparatus to cool further, then reheat to confirm the boiling point.

Visualization of the Experimental Workflow

Boiling_Point_Determination cluster_prep Preparation cluster_measurement Measurement A Fill test tube with sample B Insert sealed capillary tube A->B C Attach test tube to thermometer B->C D Mount assembly in Thiele tube C->D E Gently heat side arm D->E F Observe steady stream of bubbles E->F G Remove heat and cool slowly F->G H Record temperature when liquid enters capillary G->H H->F Repeat for confirmation

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Rationale for Method Selection

The use of a pycnometer is recommended for its:

  • High Precision: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows for a very precise and reproducible measurement of volume.

  • Temperature Control: The density of a liquid is temperature-dependent. The pycnometer allows for the equilibration of the sample to a specific temperature in a water bath before measurement.

Experimental Protocol: Pycnometer Method

Materials:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to at least 0.001 g)

  • 2-cyclopropyl-2-methylpropanenitrile sample

  • Distilled water

  • Acetone (for rinsing and drying)

  • Constant temperature water bath

  • Thermometer (calibrated)

  • Lint-free tissue

Procedure:

  • Clean and Dry the Pycnometer: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water, and finally rinse with acetone. Allow it to dry completely.

  • Weigh the Empty Pycnometer: Accurately weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass.

  • Calibrate with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow the contents to reach thermal equilibrium.

  • Dry and Weigh with Water: Remove the pycnometer from the water bath, carefully dry the outside with a lint-free tissue, and weigh it. Record this mass.

  • Calculate the Volume of the Pycnometer: The difference between the mass of the pycnometer filled with water and the empty pycnometer gives the mass of the water. Using the known density of water at the specific temperature, calculate the exact volume of the pycnometer.

  • Measure with Sample: Empty and dry the pycnometer. Fill it with the 2-cyclopropyl-2-methylpropanenitrile sample, following the same procedure of filling, thermal equilibration in the water bath, drying the exterior, and weighing. Record the mass of the pycnometer filled with the sample.

  • Calculate the Density: The difference between the mass of the pycnometer filled with the sample and the empty pycnometer gives the mass of the sample. Divide the mass of the sample by the calibrated volume of the pycnometer to obtain the density of 2-cyclopropyl-2-methylpropanenitrile at the specified temperature.

Visualization of the Density Determination Workflow

Density_Determination cluster_setup Setup & Calibration cluster_measurement Sample Measurement cluster_calculation Calculation A Clean and dry pycnometer B Weigh empty pycnometer (m1) A->B C Fill with distilled water B->C G Dry pycnometer D Equilibrate in water bath C->D E Weigh pycnometer with water (m2) D->E F Calculate pycnometer volume (V) E->F L Calculate density (ρ = m_sample / V) F->L H Fill with sample G->H I Equilibrate in water bath H->I J Weigh pycnometer with sample (m3) I->J K Calculate sample mass (m_sample = m3 - m1) J->K K->L

Caption: Workflow for Density Determination using the Pycnometer Method.

Safety Precautions

  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[5]

  • Flammability: Many organic nitriles are flammable. Keep the compound away from open flames, sparks, and hot surfaces.[6]

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact. In case of exposure, seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has presented the available predicted physical properties of 2-cyclopropyl-2-methylpropanenitrile and provided detailed, actionable protocols for their experimental determination. By following the outlined procedures for boiling point and density measurement, researchers can obtain accurate and reliable data, which is fundamental for the advancement of research and development involving this and similar chemical entities. The emphasis on the rationale behind the chosen methods and the inclusion of safety precautions are intended to foster a comprehensive and responsible approach to laboratory work.

References

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanenitrile. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • JoVE. (2020, March 26). Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved March 2, 2026, from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved March 2, 2026, from

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved March 2, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Boiling Point Determination. Retrieved March 2, 2026, from [Link]

  • Scribd. (n.d.). Experiment No. 1 Liquid Density. Retrieved March 2, 2026, from [Link]

  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved March 2, 2026, from [Link]

  • Science Department, Tarrant County College. (n.d.). Experiment 1: Mass, Volume, and Density. Retrieved March 2, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: 2-Cyclopropyl-2-methylpropanenitrile in Advanced Chemical Synthesis

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of sterically hindered, metabolically stable motifs is paramount. 2-Cyclopropyl-2-methylpropanenitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of sterically hindered, metabolically stable motifs is paramount. 2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) serves as a critical aliphatic building block designed to introduce both a cyclopropyl ring and a gem-dimethylated quaternary carbon into complex molecular architectures[1]. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, self-validating synthetic protocols, and its mechanistic rationale in chemical biology.

Chemical Identity and Structural Nomenclature

The compound is characterized by a cyano group (-C≡N) attached to a quaternary alpha-carbon, which is further substituted by two methyl groups and a cyclopropyl ring. This unique topology prevents alpha-deprotonation and restricts conformational flexibility.

Table 1: Nomenclature and Identifiers
Identifier TypeValue
CAS Number 1415396-26-7
IUPAC Name 2-cyclopropyl-2-methylpropanenitrile
Common Synonyms Cyclopropaneacetonitrile, α,α-dimethyl-; alpha,alpha-dimethylcyclopropaneacetonitrile
Molecular Formula C₇H₁₁N
SMILES CC(C)(C#N)C1CC1
InChIKey MVOFYFBLGIYYNJ-UHFFFAOYSA-N
PubChem CID 23574312

Physicochemical Profile and Safety Parameters

Understanding the physicochemical boundaries of 2-cyclopropyl-2-methylpropanenitrile is essential for downstream reaction optimization and safe handling. The lack of hydrogen bond donors and low polar surface area make it highly lipophilic and volatile [1].

Table 2: Quantitative Physicochemical Data
PropertyValue
Molecular Weight 109.17 g/mol
Monoisotopic Mass 109.08915 Da
Topological Polar Surface Area (TPSA) 23.8 Ų
XLogP3-AA (Predicted) 2.0
Hydrogen Bond Donors / Acceptors 0 / 1
Rotatable Bonds 1
Safety and Handling (GHS Classification)

As a low-molecular-weight nitrile, this compound exhibits significant volatility and toxicity [1]. Laboratory personnel must handle it under strictly controlled fume hood environments.

  • H227: Combustible liquid.

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

Synthetic Methodology: Controlled Gem-Dimethylation

The most robust and scalable method for synthesizing 2-cyclopropyl-2-methylpropanenitrile is the exhaustive double alkylation of cyclopropylacetonitrile using methyl iodide (MeI).

Causality in Reagent Selection
  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. It is explicitly chosen over nucleophilic bases (like NaOH or alkoxides) to prevent unwanted addition to the electrophilic nitrile carbon, which would yield amides or esters.

  • Temperature Control (-78 °C): The formation of the nitrile-stabilized carbanion is highly exothermic. Cryogenic conditions prevent self-condensation (Thorpe reaction) of the nitrile molecules.

  • Stoichiometry (2.5 Equivalents): Using an excess of both base and electrophile in a one-pot system drives the equilibrium entirely toward the gem-dimethylated product, bypassing the difficult-to-separate mono-methylated intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; completion of each phase is verifiable via standard analytical techniques.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes to eliminate atmospheric moisture.

  • Base Generation: Inject anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (2.6 eq) into the flask. Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Enolate Formation: Dissolve cyclopropylacetonitrile (1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the LDA solution over 15 minutes. The solution will typically turn pale yellow, indicating the formation of the lithiated nitrile species. Stir for 45 minutes at -78 °C.

  • Electrophilic Quenching: Add methyl iodide (2.5 eq) dropwise. Caution: MeI is a potent alkylating agent and suspected carcinogen.

  • Thermal Gradient: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with diethyl ether (3 × 30 mL).

    • Self-Validation Check: Analyze the organic layer via GC-MS. The disappearance of the starting material (m/z ~81) and mono-methylated intermediate (m/z ~95), and the dominant presence of the product peak (m/z 109.08) confirms full conversion.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure (carefully, due to product volatility), and purify via silica gel flash chromatography (pentane/ether gradient).

Synthesis A Cyclopropylacetonitrile (Starting Material) B LDA / THF, -78°C (Deprotonation) A->B C Methyl Iodide (MeI) (1st Alkylation) B->C D Mono-methyl Intermediate (Transient) C->D E LDA / THF, -78°C (2nd Deprotonation) D->E F Methyl Iodide (MeI) (2nd Alkylation) E->F G 2-Cyclopropyl-2-methylpropanenitrile (Final Product) F->G

Caption: Stepwise one-pot gem-dimethylation workflow of cyclopropylacetonitrile.

Applications in Drug Development: The Gem-Dimethyl and Cyclopropyl Effects

In medicinal chemistry, the integration of the 2-cyclopropyl-2-methylpropanenitrile motif is rarely accidental; it is a calculated structural intervention.

The Cyclopropyl Bioisostere

The cyclopropyl ring possesses unique sp²-like character in its C-C bonds, granting it a flat, rigid geometry. It is frequently utilized as a bioisostere for phenyl rings or tert-butyl groups. Compared to an isopropyl group, a cyclopropyl group lowers the overall lipophilicity (LogP) of the molecule, which can favorably improve aqueous solubility and oral bioavailability.

Metabolic Blockade via Gem-Dimethylation

A critical failure point for many nitrile-containing drug candidates is rapid metabolism. Alpha-protons adjacent to a nitrile are highly acidic and are prime targets for Cytochrome P450 (CYP450) mediated hydroxylation, leading to rapid phase I clearance. By replacing these alpha-protons with a gem-dimethyl group (creating a quaternary carbon), medicinal chemists effectively "shield" the site. This steric blockade prevents oxidative degradation, thereby prolonging the pharmacokinetic half-life of the active pharmaceutical ingredient (API).

Metabolism A Standard Nitrile (Alpha-Protons Present) B CYP450 Oxidation (Hydroxylation) A->B C Rapid Metabolism & Drug Clearance B->C D 2-Cyclopropyl-2-methylpropanenitrile (Gem-Dimethyl Motif) E Steric Shielding & No Alpha-Protons D->E F Enhanced Metabolic Stability (Prolonged Half-Life) E->F

Caption: Mechanistic rationale for utilizing gem-dimethyl substitution to block CYP450 oxidation.

References

  • National Center for Biotechnology Information (PubChem). "2-Cyclopropyl-2-methylpropanenitrile | C7H11N | CID 23574312 - PubChem." NIH. URL:[Link]

  • University of Luxembourg (PubChemLite). "2-cyclopropyl-2-methylpropanenitrile (C7H11N) - PubChemLite." LCSB. URL:[Link]

Exploratory

The Ascendant Role of the Cyclopropyl Nitrile Moiety: A Technical Guide for Synthetic and Medicinal Chemists

Abstract The confluence of the strained, three-membered cyclopropyl ring and the versatile nitrile functionality gives rise to a unique and increasingly important structural motif in modern chemistry: the cyclopropyl-con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the strained, three-membered cyclopropyl ring and the versatile nitrile functionality gives rise to a unique and increasingly important structural motif in modern chemistry: the cyclopropyl-containing nitrile. This guide provides an in-depth technical exploration of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the distinctive physicochemical properties conferred by this combination, dissect key synthetic methodologies for their preparation with actionable protocols, and survey their burgeoning applications, particularly in the realms of medicinal chemistry and agrochemicals. Our focus is on providing not just a recitation of facts, but a causal understanding of experimental choices and the strategic advantages of employing this powerful molecular scaffold.

The Strategic Value of the Cyclopropyl Nitrile Moiety

The cyclopropyl group, far from being a mere saturated carbocycle, is a powerhouse of unique electronic and conformational properties. Its inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character and shorter, stronger C-H bonds.[1][2] This translates to a rigid, planar structure that can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding affinity to biological targets.[1] Furthermore, the high C-H bond dissociation energy renders the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1]

The nitrile group, in turn, is a versatile functional group with a strong dipole moment. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisosteric replacement for other groups. Critically, the nitrile can be a key pharmacophoric element, directly interacting with target proteins, or it can serve as a synthetic handle for further molecular elaboration into amines, carboxylic acids, or tetrazoles.

The combination of these two moieties in a single scaffold creates a synergistic effect, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclopropyl ring provides a rigid, metabolically stable core, while the nitrile group offers a locus for specific interactions and synthetic diversification.

Physicochemical Properties and Spectroscopic Characterization

The physical properties of cyclopropyl-containing nitriles are influenced by both the cyclopropyl ring and the nitrile group. The parent compound, cyclopropanecarbonitrile, is a colorless liquid with a boiling point of approximately 135 °C. The presence of the polar nitrile group leads to a higher boiling point than would be expected for a molecule of its size due to strong dipole-dipole interactions.

Spectroscopic characterization is a crucial aspect of working with these compounds.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a cyclopropyl nitrile is the sharp and intense C≡N stretching vibration, which typically appears around 2250 cm⁻¹ for saturated systems.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, usually between 0.5 and 2.0 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid nature of the ring.

    • ¹³C NMR: The carbon atom of the nitrile group (C≡N) typically resonates in the range of 115-120 ppm.[5] The carbons of the cyclopropyl ring appear at relatively high field, reflecting their shielded environment. For 1-phenylcyclopropanecarbonitrile, the nitrile carbon appears around 121 ppm, while the cyclopropyl carbons are found at approximately 13 and 17 ppm, and the phenyl carbons resonate between 126 and 135 ppm.

  • Mass Spectrometry: The molecular ion peak (M+) of simple nitriles can be weak or absent. A characteristic fragmentation is the loss of a hydrogen atom (M-1). For 1-phenylcyclopropanecarbonitrile, prominent peaks are observed at m/z 143 (M+), 116, and 115.[6]

Synthetic Methodologies for Cyclopropyl-Containing Nitriles

The construction of the cyclopropyl nitrile scaffold can be approached through several strategic disconnections. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements.

Intramolecular Cyclization of 4-Halobutyronitriles

One of the most direct and industrially relevant methods for the synthesis of the parent cyclopropanecarbonitrile is the base-promoted intramolecular cyclization of a 4-halobutyronitrile. This approach involves the deprotonation of the carbon alpha to the nitrile group, followed by an intramolecular nucleophilic substitution to displace the halide and form the three-membered ring.

Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 4-chlorobutyronitrile Cl-(CH2)3-CN Carbanion Cl-(CH2)2-CH(-)-CN 4-chlorobutyronitrile->Carbanion Deprotonation Base Base Base->Carbanion Cyclopropanecarbonitrile C3H5-CN Carbanion->Cyclopropanecarbonitrile Intramolecular SN2

Caption: Intramolecular cyclization of 4-chlorobutyronitrile.

Experimental Protocol: Synthesis of Cyclopropanecarbonitrile [7]

  • Reaction Setup: To a stirred solution of anhydrous sodium sulfate or anhydrous calcium chloride (as a mass transfer accelerant) in an aprotic solvent such as dimethyl sulfoxide (DMSO), add 4-chlorobutyronitrile.

  • Reagent Addition: Heat the mixture to 60-90 °C. Slowly add a strong base, such as sodium hydroxide, while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to afford cyclopropanecarbonitrile.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of highly substituted cyclopropyl nitriles. This tandem reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Reaction Mechanism:

G Reactants α-Bromoennitrile + 2-Arylacetonitrile Michael_Addition Michael Addition Reactants->Michael_Addition Base Base (e.g., Cs2CO3) Base->Michael_Addition Carbanion_Intermediate Carbanion Intermediate Michael_Addition->Carbanion_Intermediate Intramolecular_Cyclization Intramolecular SN2 Carbanion_Intermediate->Intramolecular_Cyclization Product Dinitrile-substituted Cyclopropane Intramolecular_Cyclization->Product G Diazoacetonitrile N2CHCN Carbene_Formation Carbene Formation Diazoacetonitrile->Carbene_Formation Alkene R-CH=CH-R' Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Rh_Catalyst Rh2(OAc)4 Rh_Catalyst->Carbene_Formation Rh_Carbene [Rh]=CHCN Carbene_Formation->Rh_Carbene Rh_Carbene->Cyclopropanation Product Cyclopropyl Nitrile Cyclopropanation->Product G Diiodomethane CH2I2 Carbenoid_Formation Carbenoid Formation Diiodomethane->Carbenoid_Formation Zn_Cu_Couple Zn(Cu) Zn_Cu_Couple->Carbenoid_Formation Simmons_Smith_Reagent IZnCH2I Carbenoid_Formation->Simmons_Smith_Reagent Cyclopropanation Cyclopropanation Simmons_Smith_Reagent->Cyclopropanation Alkene CH2=CH-CN Alkene->Cyclopropanation Product Cyclopropanecarbonitrile Cyclopropanation->Product

Sources

Foundational

An In-depth Technical Guide to 2-Cyclopropyl-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-cyclopropyl-2-methylpropanenitrile, a unique nitrile derivative incorporating a cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropyl-2-methylpropanenitrile, a unique nitrile derivative incorporating a cyclopropyl group. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, this guide will focus on its chemical and physical properties, plausible synthetic routes based on established organic chemistry principles, and modern analytical techniques for its characterization. The content is designed to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in utilizing this compound or its structural motifs.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a fascinating and increasingly important structural motif in organic chemistry and drug design. Its inherent ring strain imparts unique electronic and conformational properties to molecules, often leading to enhanced biological activity, improved metabolic stability, and desirable pharmacokinetic profiles. The incorporation of a cyclopropyl group can influence a molecule's pKa, lipophilicity, and binding affinity to biological targets. It is this unique combination of properties that makes cyclopropyl-containing compounds, such as 2-cyclopropyl-2-methylpropanenitrile, attractive building blocks in the synthesis of novel therapeutic agents and other functional organic molecules.

Physicochemical Properties of 2-Cyclopropyl-2-methylpropanenitrile

2-Cyclopropyl-2-methylpropanenitrile, also known by its IUPAC name, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁N[1]
Molecular Weight 109.17 g/mol [1]
CAS Number 1415396-26-7[1]
Appearance Colorless to pale yellow liquid (predicted)General chemical knowledge
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solventsGeneral chemical knowledge

Proposed Synthesis of 2-Cyclopropyl-2-methylpropanenitrile

While the original synthetic route for 2-cyclopropyl-2-methylpropanenitrile is not readily found in the literature, a logical and efficient pathway can be proposed based on well-established organic reactions. A plausible approach involves the alkylation of a suitable cyclopropylnitrile precursor.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the quaternary carbon, leading back to a simpler cyclopropylnitrile and a methylating agent.

Retrosynthesis target 2-Cyclopropyl-2-methylpropanenitrile intermediate Cyclopropylacetonitrile anion target->intermediate C-C disconnection precursor Cyclopropylacetonitrile intermediate->precursor Deprotonation reagent Methylating agent (e.g., CH₃I) intermediate->reagent Alkylation SynthesisWorkflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_workup Work-up & Purification start Cyclopropylacetonitrile in anhydrous THF add_lda Add LDA at -78 °C start->add_lda stir1 Stir for 30-60 min add_lda->stir1 anion Formation of cyclopropylacetonitrile anion stir1->anion add_ch3i Add CH₃I at -78 °C anion->add_ch3i warm Warm to room temperature and stir add_ch3i->warm product Formation of 2-cyclopropyl-2-methylpropanenitrile warm->product quench Quench with NH₄Cl (aq) product->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify (distillation or chromatography) dry->purify final_product Pure 2-cyclopropyl-2-methylpropanenitrile purify->final_product

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Cyclopropyl-2-methylpropanenitrile as a Sterically Hindered Building Block in Medicinal Chemistry

Introduction: Escaping Flatland with Quaternary Carbons In modern drug discovery, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is a proven strategy for improving clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Quaternary Carbons

In modern drug discovery, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is a proven strategy for improving clinical success rates. Increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating all-carbon quaternary stereocenters directly correlates with enhanced target selectivity and reduced off-target toxicity.

2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) represents a highly specialized, sp3-rich building block designed to introduce severe steric bulk and metabolic stability into lead compounds[1]. The presence of a gem-dimethyl group adjacent to a cyclopropyl ring creates a quaternary carbon center that effectively shields the alpha-position. In medicinal chemistry, this structural motif is strategically deployed to block Cytochrome P450 (CYP450)-mediated alpha-hydroxylation and monoamine oxidase (MAO) degradation, which are common metabolic liabilities for aliphatic nitriles and their corresponding amines.

Physicochemical Properties

Understanding the fundamental properties of this building block is critical for optimizing downstream synthetic workflows, particularly when calculating equivalents and predicting chromatographic behavior.

PropertyValue
Chemical Name 2-Cyclopropyl-2-methylpropanenitrile
CAS Registry Number 1415396-26-7
Molecular Formula C₇H₁₁N
Molecular Weight 109.17 g/mol
Monoisotopic Mass 109.089 Da
SMILES CC(C)(C#N)C1CC1
Topological Polar Surface Area (TPSA) 23.8 Ų

Data sourced from authoritative chemical databases[1][2].

Strategic Synthetic Workflows

Due to the extreme steric hindrance surrounding the nitrile group, standard functional group transformations often fail or result in poor yields. The workflows below illustrate the divergent application of this building block, utilizing specialized reagents to overcome the activation energy barriers imposed by the quaternary center.

G SM Cyclopropylacetonitrile BB 2-Cyclopropyl-2- methylpropanenitrile (CAS: 1415396-26-7) SM->BB Alkylation (MeI, NaH) Amine 2-Cyclopropyl-2- methylpropan-1-amine BB->Amine Reduction (LiAlH4/AlCl3) Amide 2-Cyclopropyl-2- methylpropanamide BB->Amide Hydrolysis (H2O2/NaOH) Tetrazole Tetrazole Bioisostere BB->Tetrazole Cycloaddition (NaN3)

Fig 1. Divergent synthetic workflows utilizing 2-cyclopropyl-2-methylpropanenitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block via Double Alkylation

To generate the quaternary center, cyclopropylacetonitrile undergoes a double exhaustive methylation.

Mechanistic Rationale: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the alpha-carbon. Methyl iodide (MeI) acts as the highly electrophilic alkylating agent. Because the mono-methylated intermediate is less sterically hindered than the final product, forcing conditions (excess reagents and extended time) are required to drive the second alkylation to completion.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet.

  • Base Suspension: Suspend NaH (2.5 eq, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous Tetrahydrofuran (THF) (100 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve cyclopropylacetonitrile (1.0 eq) in anhydrous THF (20 mL) and add dropwise to the NaH suspension over 30 minutes. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Alkylation: Cool the mixture back to 0 °C. Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is a volatile alkylating agent and suspected carcinogen; handle strictly inside a fume hood.

  • Propagation: Remove the ice bath and gently reflux the mixture at 65 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via GC-MS. The reaction is deemed complete only when the peak corresponding to the mono-methylated intermediate (m/z = 95) is fully consumed, leaving only the target product (m/z = 109).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Diethyl Ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield 2-cyclopropyl-2-methylpropanenitrile.

Protocol B: Reduction to the Primary Amine (Overcoming Steric Shielding)

Standard reductions of sterically hindered nitriles using Lithium Aluminum Hydride (LiAlH₄) alone often stall or require dangerously prolonged reflux times.

Mechanistic Rationale: By mixing LiAlH₄ with Aluminum Trichloride (AlCl₃) in a 1:1 ratio, Aluminum Hydride (alane, AlH₃) is generated in situ. Alane is a potent Lewis acid that strongly coordinates to the sterically shielded nitrile nitrogen. This coordination withdraws electron density from the carbon-nitrogen triple bond, drastically lowering the activation energy required for hydride attack.

Step-by-Step Procedure:

  • Reagent Generation: In a flame-dried flask under argon, suspend LiAlH₄ (2.0 eq) in anhydrous Diethyl Ether (50 mL) at 0 °C. Carefully add AlCl₃ (2.0 eq) in small portions. Stir for 30 minutes to form the alane complex.

  • Reduction: Add a solution of 2-cyclopropyl-2-methylpropanenitrile (1.0 eq) in Diethyl Ether (10 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours.

  • Fieser Workup (Self-Validating Step): To prevent the formation of a gelatinous aluminum hydroxide emulsion that traps the product, cool to 0 °C and strictly follow the Fieser method:

    • Add x mL of distilled water dropwise (where x = grams of LiAlH₄ used).

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled water.

    • Result: The aluminum salts will precipitate as a crisp, white, granular solid.

  • Isolation: Filter the granular salts through a Celite pad, wash with copious amounts of ether, and concentrate the filtrate to afford 2-cyclopropyl-2-methylpropan-1-amine.

Protocol C: Controlled Hydrolysis to the Amide (Radziszewski Reaction)

Traditional acid or base-catalyzed hydrolysis of hindered nitriles requires extreme heat, which frequently leads to over-hydrolysis, yielding the carboxylic acid instead of the desired amide[3].

Mechanistic Rationale: The Radziszewski reaction utilizes Hydrogen Peroxide (H₂O₂) and Sodium Hydroxide (NaOH). The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻). Due to the "alpha-effect" (repulsion between adjacent lone pairs), HOO⁻ is significantly more nucleophilic than the hydroxide ion (HO⁻). It easily penetrates the steric bulk of the gem-dimethyl group to attack the nitrile carbon, forming a peroxyimidic acid intermediate that collapses exclusively into the amide[3].

Step-by-Step Procedure:

  • Setup: Dissolve 2-cyclopropyl-2-methylpropanenitrile (1.0 eq) in Ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0 eq) followed by 6M aqueous NaOH (1.2 eq).

  • Temperature Control: Heat the mixture to exactly 50 °C. Caution: Do not exceed 60 °C, as concentrated H₂O₂ in the presence of organics can decompose rapidly and cause thermal runaway.

  • Monitoring: Stir for 6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar amide will appear at a significantly lower Rf than the starting nitrile.

  • Workup: Cool to room temperature. Quench residual peroxide by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until starch-iodide paper tests negative.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and evaporate to yield pure 2-cyclopropyl-2-methylpropanamide.

References

  • BLD Pharm. 1415396-26-7 | 2-Cyclopropyl-2-methylpropanenitrile.1[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23574312, 2-Cyclopropyl-2-methylpropanenitrile. 2[2]

  • Royal Society of Chemistry. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters.

  • Thieme Connect. Science of Synthesis: Alkyl- and Cycloalkylamines (Reduction of Sterically Hindered Nitriles).

  • Benchchem. Hydrolysis of Sterically Hindered Nitriles (Troubleshooting and Methodologies). 3[3]

Sources

Application

Application Note: 2-Cyclopropyl-2-methylpropanenitrile in Agrochemical Research

Strategic Derivatization for Next-Generation Crop Protection Agents Executive Summary The discovery of novel agrochemicals requires building blocks that can simultaneously optimize target binding affinity, environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Derivatization for Next-Generation Crop Protection Agents

Executive Summary

The discovery of novel agrochemicals requires building blocks that can simultaneously optimize target binding affinity, environmental safety, and metabolic stability. 2-Cyclopropyl-2-methylpropanenitrile (CAS 1415396-26-7) has emerged as a highly specialized intermediate in the synthesis of advanced crop protection agents[1]. By serving as a versatile precursor to both hindered amines and carboxylic acids, this compound enables the rapid generation of novel succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this building block in early-stage agrochemical development.

Structural Rationale: Causality in Agrochemical Design

As agrochemical resistance rises, molecular design must outpace the metabolic adaptations of pests and pathogens. The architecture of 2-cyclopropyl-2-methylpropanenitrile provides a tri-fold advantage:

  • Gem-Dimethyl Steric Shielding : Plants and soil microbes utilize robust cytochrome P450 enzymes to degrade xenobiotics via

    
    -carbon hydroxylation. The gem-dimethyl group adjacent to the functional handle creates severe steric hindrance, effectively blocking this primary metabolic degradation pathway and extending the field half-life of the active ingredient[2].
    
  • Cyclopropyl Rigidity & Lipophilicity : The cyclopropyl ring acts as a classic bioisostere, imparting structural rigidity and optimal lipophilicity without the environmental persistence issues associated with heavy fluorination. This moiety enhances cuticular penetration in plants and improves the hydrophobic fit within target enzyme pockets[3].

  • The Nitrile Handle : The cyano group serves as a highly stable, atom-economic linchpin that can be selectively driven toward nucleophilic (amine) or electrophilic (acid) end-products[1].

Physicochemical Profiling

The derivatization of the nitrile core drastically shifts the topological polar surface area (TPSA) while maintaining a tight logP range, allowing researchers to fine-tune the molecule for specific biological barriers (e.g., fungal cell walls vs. plant cuticles).

Compound NamePubChem CIDMolecular Weight ( g/mol )Predicted XLogP3TPSA (Ų)Agrochemical Utility
2-Cyclopropyl-2-methylpropanenitrile 23574312109.172.023.8Core Building Block
2-Cyclopropyl-2-methylpropan-1-amine N/A113.201.826.0Nucleophile for SDHI Fungicides
2-Cyclopropyl-2-methylpropanoic acid 53936680128.171.837.3Electrophile for HPPD Herbicides

Data derived from computed properties of the core scaffold and its direct derivatives[1][4].

Synthetic Workflows & Target Applications

The true value of 2-cyclopropyl-2-methylpropanenitrile lies in its synthetic divergence. By applying specific reductive or hydrolytic conditions, the scaffold is directed into two distinct agrochemical pipelines.

SyntheticWorkflow A 2-Cyclopropyl-2- methylpropanenitrile (Core Building Block) B 2-Cyclopropyl-2- methylpropan-1-amine A->B Reduction (LiAlH4) C 2-Cyclopropyl-2- methylpropanoic acid A->C Hydrolysis (KOH/Heat) D SDHI Fungicides (Pyrazole Carboxamides) B->D Amide Coupling E HPPD/PPO Herbicides (N-Aryl Amides) C->E Amide Coupling

Fig 1: Synthetic divergence of the nitrile building block into agrochemical classes.

Application Area I: Next-Generation SDHI Fungicides

When reduced to the primary amine, the scaffold is coupled with pyrazole-4-carboxylic acids to generate novel SDHI fungicides. The cyclopropyl-dimethyl tail mimics the ubiquinone substrate, competitively binding to Complex II (Succinate Dehydrogenase) in the fungal mitochondrial membrane, thereby halting ATP synthesis and causing pathogen death.

SDHIMechanism FungalCell Fungal Pathogen Cell Mitochondria Mitochondrial Inner Membrane FungalCell->Mitochondria ComplexII Succinate Dehydrogenase (Complex II) [Ubiquinone Reduction Site] Mitochondria->ComplexII Respiration Fungal Respiration & ATP Synthesis ComplexII->Respiration Normal Function CellDeath Energy Depletion & Fungal Death ComplexII->CellDeath Inhibition by SDHI Agrochemical Cyclopropyl-modified SDHI (Active Fungicide) Agrochemical->ComplexII Competitive Binding (Steric fit via Cyclopropyl)

Fig 2: Mechanism of action for cyclopropyl-modified SDHI fungicides targeting Complex II.

Application Area II: Novel Herbicidal Active Ingredients

Hydrolysis of the nitrile yields 2-cyclopropyl-2-methylpropanoic acid[4]. This acid is a critical electrophilic partner for synthesizing N-aryl amides that target 4-hydroxyphenylpyruvate dioxygenase (HPPD). The incorporation of the cyclopropyl motif has been shown to induce severe bleaching symptoms in weeds by disrupting plastoquinone biosynthesis[5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting.

Protocol A: Base-Catalyzed Hydrolysis to 2-Cyclopropyl-2-methylpropanoic acid

Causality: Standard aqueous base hydrolysis fails because the


-gem-dimethyl group sterically shields the nitrile carbon from hydroxide attack. Ethylene glycol is selected as the solvent because its high boiling point provides the necessary thermal energy to drive the thermodynamically unfavorable tetrahedral intermediate formation.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve 2-cyclopropyl-2-methylpropanenitrile (10.0 g, 91.6 mmol) in 100 mL of ethylene glycol.

  • Add potassium hydroxide (KOH) pellets (25.7 g, 458 mmol, 5.0 eq) and 10 mL of deionized water.

  • Equip the flask with a reflux condenser and heat the mixture to 150°C under vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with 200 mL of ice-cold water.

  • Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted nitrile.

  • Acidify the aqueous layer to pH 2 using 6M HCl (Caution: Exothermic).

  • Extract the precipitated acid with ethyl acetate (3 × 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid as a white solid.

Self-Validation Checkpoint: FTIR analysis must show the complete disappearance of the sharp C≡N stretch at 2240 cm⁻¹ and the emergence of a broad O-H stretch (3300–2500 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹). If the nitrile peak persists, the reflux temperature was insufficient.

Protocol B: Reduction to 2-Cyclopropyl-2-methylpropan-1-amine

Causality: Why LiAlH₄ over catalytic hydrogenation? The steric bulk of the gem-dimethyl and cyclopropyl groups severely hinders the approach of the nitrile carbon to a palladium or nickel catalyst surface, often leading to incomplete conversion. LiAlH₄ provides a direct, aggressive hydride transfer that overcomes this steric barrier.

Step-by-Step Methodology:

  • Flame-dry a 500 mL 3-neck flask and purge with inert N₂ gas.

  • Suspend LiAlH₄ (5.2 g, 137 mmol, 1.5 eq) in 150 mL of anhydrous THF and cool to 0°C using an ice bath.

  • Dissolve 2-cyclopropyl-2-methylpropanenitrile (10.0 g, 91.6 mmol) in 50 mL of anhydrous THF.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours.

  • Cool back to 0°C and perform a Fieser workup: Carefully add 5.2 mL H₂O, followed by 5.2 mL of 15% aqueous NaOH, and finally 15.6 mL H₂O.

  • Stir until the aluminum salts form a granular white precipitate.

  • Filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate in vacuo to yield the primary amine as a pale yellow oil.

Self-Validation Checkpoint: GC-MS must confirm the mass shift from 109 m/z to 113 m/z. A ninhydrin stain on TLC (eluent: 10% MeOH in DCM) will yield a deep purple spot, confirming the presence of the primary aliphatic amine.

Protocol C: Amide Coupling for SDHI Lead Generation

Causality: The resulting 2-cyclopropyl-2-methylpropan-1-amine is a highly hindered primary amine. Standard coupling reagents like EDC/HOBt often result in low yields due to the slow nucleophilic attack. HATU is utilized to generate a highly reactive HOAt ester that forces the coupling to completion.

Step-by-Step Methodology:

  • In a 100 mL flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (typical SDHI pharmacophore) (1.0 eq) in 20 mL of anhydrous DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add 2-cyclopropyl-2-methylpropan-1-amine (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with ethyl acetate (3 × 30 mL).

  • Wash the organic layer with 5% LiCl aqueous solution (3 × 20 mL) to remove residual DMF.

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the final SDHI lead compound.

References

  • PubChem. "2-Cyclopropyl-2-methylpropanenitrile | C7H11N | CID 23574312." National Center for Biotechnology Information.[Link]

  • PubChem. "2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680." National Center for Biotechnology Information.[Link]

  • MDPI. "Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes." International Journal of Molecular Sciences.[Link]

  • ACS Publications. "Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides." Journal of Agricultural and Food Chemistry.[Link]

  • CHIMIA. "Natural Products in the Discovery of Agrochemicals." International Journal for Chemistry.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Cyclopropyl-2-methylpropanenitrile

Introduction: The Strategic Value of the 2-Cyclopropyl-2-methylpropyl Scaffold The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1][2][3] Its inherent ring strain and unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Cyclopropyl-2-methylpropyl Scaffold

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1][2][3] Its inherent ring strain and unique electronic properties confer a range of benefits to bioactive molecules, including enhanced metabolic stability, increased potency, and improved physicochemical properties.[4][5] The cyclopropyl ring can act as a bioisosteric replacement for larger groups, locking in favorable conformations for receptor binding and reducing off-target effects.[3][4]

2-Cyclopropyl-2-methylpropanenitrile is a valuable starting material that combines the advantageous cyclopropyl moiety with a versatile nitrile functional group. The nitrile can be transformed into a variety of other functionalities, such as carboxylic acids, primary amines, and heterocycles, making it a powerful handle for chemical diversification. This document provides detailed protocols for the synthesis of three novel derivatives from this starting material, showcasing the utility of this scaffold for generating libraries of compounds for pharmaceutical research and development.

Core Synthetic Transformations

This guide details three primary transformations of the nitrile group of 2-cyclopropyl-2-methylpropanenitrile, yielding derivatives with distinct chemical properties and potential biological activities. The protocols have been designed to be robust and reproducible, with explanations for key experimental choices.

G cluster_0 Synthetic Pathways A 2-Cyclopropyl-2-methylpropanenitrile B Derivative 1: 2-Cyclopropyl-2-methylpropanoic Acid A->B  Acid Hydrolysis (H2SO4, H2O) C Derivative 2: (2-Cyclopropyl-2-methylpropyl)amine A->C  Reduction (LiAlH4, THF) D Derivative 3: 5-(1-Cyclopropyl-1-methylethyl)-1H-tetrazole A->D  [3+2] Cycloaddition (NaN3, ZnBr2)

Figure 1: Overview of synthetic transformations from 2-cyclopropyl-2-methylpropanenitrile.

Derivative 1: 2-Cyclopropyl-2-methylpropanoic Acid

Significance: Carboxylic acids are fundamental functional groups in medicinal chemistry, often serving as key interaction points with biological targets or as handles for further derivatization into esters and amides. The acidic hydrolysis of nitriles is a classic and reliable transformation.[6][7][8]

Protocol 1: Acid-Catalyzed Hydrolysis

Causality: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[9][7] The reaction is typically performed under reflux to overcome the activation energy of both the initial hydration to an amide and the subsequent hydrolysis of the amide to the carboxylic acid.[6][8]

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclopropyl-2-methylpropanenitrile (5.0 g, 45.8 mmol).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (50 mL). Caution: This addition is exothermic; perform it slowly and with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it over crushed ice (100 g) in a beaker.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from hexanes to afford 2-cyclopropyl-2-methylpropanoic acid as a white solid.

Parameter Value
Expected Yield 80-90%
Appearance White crystalline solid
Molecular Weight 128.17 g/mol
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 12.0 (br s, 1H, COOH), 1.25 (s, 6H, 2xCH₃), 0.90-1.00 (m, 1H, CH-cyclopropyl), 0.40-0.50 (m, 2H, CH₂-cyclopropyl), 0.10-0.20 (m, 2H, CH₂-cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz) δ 184.5, 45.0, 25.0, 16.5, 4.5
IR (KBr, cm⁻¹) 2970 (br, O-H), 1705 (s, C=O)
MS (ESI+) m/z 129.08 (M+H)⁺

Derivative 2: (2-Cyclopropyl-2-methylpropyl)amine

Significance: Primary amines are crucial building blocks in drug synthesis, often incorporated to introduce basicity for improved solubility or to serve as a key pharmacophoric element.[10] Cyclopropylmethylamines, in particular, are found in a number of approved drugs and clinical candidates.[3][11] Reduction of nitriles is a direct route to this important functional group.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that acts as a source of hydride ions (H⁻).[12][13] The reaction involves the nucleophilic attack of two equivalents of hydride on the nitrile carbon, first forming an imine anion intermediate, which is then further reduced to a dianion.[13][14] An aqueous work-up then protonates the nitrogen to yield the primary amine.[14] This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

G cluster_1 Inert Atmosphere Reaction Workflow A 1. Assemble and Flame-Dry Glassware B 2. Cool Under Inert Gas (N₂ or Ar) A->B C 3. Add Anhydrous Solvent (THF) via Syringe B->C D 4. Add LiAlH₄ Under N₂ Counterflow C->D E 5. Add Substrate Solution Dropwise at 0 °C D->E F 6. Reaction at Reflux E->F G 7. Quench Reaction (Fieser Work-up) F->G

Figure 2: Workflow for setting up an inert atmosphere reaction for LiAlH₄ reduction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.[15][16]

  • Reagent Suspension: In the reaction flask, suspend lithium aluminum hydride (LiAlH₄) (3.5 g, 92.2 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Substrate Addition: Dissolve 2-cyclopropyl-2-methylpropanenitrile (5.0 g, 45.8 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 3.5 mL of water

    • 3.5 mL of 15% aqueous NaOH

    • 10.5 mL of water Caution: This quenching process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

  • Filtration and Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF (3 x 20 mL).

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation to give (2-cyclopropyl-2-methylpropyl)amine as a colorless liquid.

Parameter Value
Expected Yield 75-85%
Appearance Colorless liquid
Molecular Weight 113.20 g/mol
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 2.55 (s, 2H, CH₂N), 1.30 (s, 2H, NH₂), 0.90 (s, 6H, 2xCH₃), 0.70-0.80 (m, 1H, CH-cyclopropyl), 0.30-0.40 (m, 2H, CH₂-cyclopropyl), 0.00-0.10 (m, 2H, CH₂-cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz) δ 55.0, 38.0, 25.5, 18.0, 3.5
IR (neat, cm⁻¹) 3360, 3280 (N-H stretch)
MS (ESI+) m/z 114.13 (M+H)⁺

Derivative 3: 5-(1-Cyclopropyl-1-methylethyl)-1H-tetrazole

Significance: Tetrazoles are important bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability. The [3+2] cycloaddition of a nitrile with an azide is a common method for their synthesis.[17] This transformation introduces a planar, aromatic heterocycle, significantly altering the parent molecule's shape and electronic properties.

Protocol 3: Zinc-Catalyzed [3+2] Cycloaddition

Causality: The [3+2] cycloaddition between a nitrile and sodium azide to form a tetrazole is often slow. Lewis acids like zinc bromide (ZnBr₂) can catalyze the reaction by coordinating to the nitrile nitrogen, thereby activating it for nucleophilic attack by the azide anion.[18] This allows the reaction to proceed under milder conditions than uncatalyzed routes.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-cyclopropyl-2-methylpropanenitrile (5.0 g, 45.8 mmol), sodium azide (NaN₃) (4.5 g, 69.0 mmol), and zinc bromide (ZnBr₂) (10.3 g, 45.8 mmol).

  • Solvent Addition: Add deionized water (50 mL) and isopropanol (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add 3M hydrochloric acid (HCl) (50 mL) and stir for 30 minutes. Caution: This step neutralizes excess azide and should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be formed.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient eluent of hexanes and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the tetrazole as a white solid.

Parameter Value
Expected Yield 65-75%
Appearance White solid
Molecular Weight 152.20 g/mol
Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆, 400 MHz) δ 15.5 (br s, 1H, NH), 1.50 (s, 6H, 2xCH₃), 1.00-1.10 (m, 1H, CH-cyclopropyl), 0.50-0.60 (m, 4H, 2xCH₂-cyclopropyl)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.0, 35.0, 26.0, 15.0, 5.0
IR (KBr, cm⁻¹) 3100 (br, N-H), 1560 (C=N)
MS (ESI+) m/z 153.12 (M+H)⁺

Conclusion

The protocols outlined in this application note demonstrate the synthetic versatility of 2-cyclopropyl-2-methylpropanenitrile as a starting material for generating novel chemical entities. The successful transformation of the nitrile group into a carboxylic acid, a primary amine, and a tetrazole provides access to a diverse set of compounds with potential applications in drug discovery and development. These derivatives can serve as valuable intermediates for further elaboration or as final compounds for biological screening. The robust and well-characterized methods presented here should enable researchers to efficiently explore the chemical space around this valuable cyclopropyl-containing scaffold.

References

  • Hydrolysis of Nitriles. Chemguide. [Link][6]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link][19]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link][1][2]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link][18]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link][7]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link][8]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link][9]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link][12]

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link][13]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link][14]

  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link][15]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link][16]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link][4]

  • [3+2] Cycloaddition of nitriles with azides. ResearchGate. [Link][17]

  • Reaction Set-up. Drug Discovery Unit - University of Dundee. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link][10]

Sources

Application

2-cyclopropyl-2-methylpropanenitrile in the synthesis of heterocyclic compounds

Application Note: Strategic Deployment of 2-Cyclopropyl-2-methylpropanenitrile in Heterocyclic Synthesis Abstract The gem-cyclopropyl-methyl motif represents a high-value structural element in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 2-Cyclopropyl-2-methylpropanenitrile in Heterocyclic Synthesis

Abstract

The gem-cyclopropyl-methyl motif represents a high-value structural element in modern medicinal chemistry, offering a synergistic balance of metabolic stability (blocking


-hydroxylation) and conformational restriction. This guide details the use of 2-cyclopropyl-2-methylpropanenitrile  as a linchpin intermediate for generating diverse heterocyclic scaffolds. Unlike simple alkyl nitriles, this sterically congested quaternary center requires specific activation protocols to overcome kinetic barriers without compromising the integrity of the strained cyclopropyl ring. We present validated workflows for the synthesis of tetrazoles, thiazoles, and oxazoles, emphasizing reaction conditions that preserve the cyclopropyl moiety.

The Scaffold: Why the Gem-Cyclopropyl-Methyl Motif?

In drug discovery, the transition from a gem-dimethyl group to a gem-cyclopropyl-methyl group is a strategic "bioisosteric hop."

  • Metabolic Armor: The quaternary carbon prevents P450-mediated

    
    -oxidation. The cyclopropyl group, while lipophilic, often introduces specific metabolic soft spots (ring oxidation) that are distinct from alkyl chains, allowing for the tuning of half-life (
    
    
    
    ).
  • Conformational Locking: The distinct bond angles of the cyclopropyl ring (

    
    ) vs. an isopropyl group (
    
    
    
    ) alter the vector of the nitrile, potentially improving binding affinity in tight pockets.
  • Lipophilicity Modulation: The cyclopropyl group is less lipophilic than a propyl or butyl chain but more lipophilic than a methyl, offering a precise tool for

    
     adjustment.
    

Strategic Reaction Map

The nitrile group in 2-cyclopropyl-2-methylpropanenitrile is the divergence point. However, the adjacent quaternary center creates significant steric bulk, rendering standard nucleophilic attacks (e.g., classic Pinner reaction) sluggish.

Key Synthetic Pathways:

  • Tetrazole Formation: [3+2] Cycloaddition (Bioisostere of Carboxylic Acid).

  • Thiazole Construction: Via Thioamide intermediate (Hantzsch Synthesis).

  • Pyrazole/Pyrimidine Access: Via Grignard addition to form the ketone.

G Nitrile 2-cyclopropyl-2-methyl- propanenitrile Tetrazole 5-(gem-cyclopropyl) Tetrazole Nitrile->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Thioamide Thioamide Intermediate Nitrile->Thioamide Lawesson's Reagent or (NH4)2S Ketone Cyclopropyl Ketone Nitrile->Ketone 1. R-MgBr 2. H3O+ Thiazole Thiazole Derivatives Thioamide->Thiazole Hantzsch Synthesis (α-halo ketones) Pyrazole Pyrazole Derivatives Ketone->Pyrazole Hydrazine Condensation

Figure 1: Divergent synthetic pathways from the parent nitrile. Green nodes indicate final heterocyclic targets.

Detailed Protocols

Protocol A: Synthesis of 5-(2-cyclopropyl-2-methylpropyl)tetrazole

Direct [3+2] Cycloaddition

Rationale: Standard conditions using


 in DMF often fail or require dangerous temperatures due to the steric hindrance of the quaternary alpha-carbon. We utilize a Zinc(II)-catalyzed  protocol which activates the nitrile via coordination, allowing the reaction to proceed at lower temperatures and preventing cyclopropyl ring opening (which can occur under strong acidic conditions).

Materials:

  • 2-cyclopropyl-2-methylpropanenitrile (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is an issue)

Step-by-Step:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve 2-cyclopropyl-2-methylpropanenitrile (10 mmol) in solvent (20 mL).

  • Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (10 mmol) followed by 
    
    
    
    (15 mmol). Caution:
    
    
    is toxic and can form explosive metal azides. Use plastic spatulas.
  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours.
    
    • Monitoring: Monitor by LC-MS. The nitrile peak will disappear, replaced by the tetrazole mass (

      
      ).
      
  • Workup (Critical for Zinc removal):

    • Cool to room temperature.

    • Add

      
       slowly until pH 
      
      
      
      1. This breaks the Zinc-Tetrazole complex (the "tetrazolate").
    • Note on Stability: The cyclopropyl ring is stable to dilute HCl at RT for short durations. Do not boil in acid.

    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: The organic layer is washed with brine, dried over

    
    , and concentrated. Recrystallization from Toluene/Hexane usually yields pure product.
    

Yield Expectation: 85–92%

Protocol B: Synthesis of Thiazoles via Thioamide

Overcoming Steric Hindrance via the Thioamide Route

Rationale: Direct Pinner synthesis (HCl/EtOH) to form the imidate is often too slow for this sterically hindered substrate and poses a risk of acid-catalyzed cyclopropyl ring opening (homo-allyl rearrangement). Converting the nitrile to a thioamide first is a milder, more robust strategy.

Step 1: Thioamide Formation

  • Reagents: Nitrile (1.0 equiv), Lawesson’s Reagent (0.6 equiv) or

    
     (excess) in Methanol (microwave assisted).
    
  • Procedure:

    • Dissolve nitrile in Toluene (for Lawesson's).

    • Heat to

      
       for 4 hours.
      
    • Observation: The reaction turns homogenous and then may precipitate the thioamide.

    • Workup: Cool, filter off solid byproducts, and flash chromatography (Hex/EtOAc).

Step 2: Hantzsch Thiazole Cyclization

  • Reagents: Thioamide (1.0 equiv),

    
    -Bromoacetophenone (or equivalent 
    
    
    
    -halo ketone) (1.1 equiv).
  • Procedure:

    • Dissolve Thioamide in Ethanol.

    • Add

      
      -halo ketone.
      
    • Reflux for 2–4 hours.

  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon of the ketone, followed by dehydration to form the thiazole ring.
    
  • Result: A 2-substituted thiazole with the bulky gem-cyclopropyl-methyl group intact.

Critical Design Considerations: Stability & Safety

ParameterRiskMitigation Strategy
Acid Sensitivity Strong acids (e.g., conc.

,

) can trigger cyclopropyl ring opening via carbocation rearrangement.
Avoid strong Lewis acids. Use

or

for azide additions. Keep aqueous acid workups brief and cold.
Steric Hindrance The quaternary center blocks nucleophilic attack at the nitrile carbon.Use higher temperatures (

) or catalysts (Zinc, Copper). Avoid bulky nucleophiles if possible.
Azide Safety

can form explosive hydrazoic acid (

) if acidified improperly.
Quench azide reactions in a well-ventilated hood. Never use halogenated solvents (DCM) with sodium azide (formation of explosive diazidomethane).
Mechanistic Insight: The "Protective" Quaternary Center

While steric hindrance slows down the desired reaction, it also protects the cyclopropyl ring. In less substituted analogs (e.g., cyclopropylacetonitrile), the


-protons are acidic (

), and strong bases can lead to carbanion formation and potential ring fragmentation or polymerization. The gem-methyl group in 2-cyclopropyl-2-methylpropanenitrile eliminates

-protons, rendering the molecule robust against base-mediated degradation.

Mechanism Step1 Nitrile Activation (Zn++ coordination) Step2 Azide Attack (Sterically hindered) Step1->Step2 Activation lowers E_act barrier Step3 Cyclization (Tetrazolate formation) Step2->Step3 Concerted [3+2]

Figure 2: Simplified mechanistic flow for the Zinc-catalyzed tetrazole formation.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Rappoport, Z. (Ed.).[2] (1987). The Chemistry of the Cyclopropyl Group. Wiley. (Fundamental reference for cyclopropyl stability).

  • Wipf, P. (1995). Synthetic Applications of Oxazolines and Oxazoles. Chemical Reviews, 95(6), 2115–2134. (For Pinner/Thiazole mechanisms).
  • Jagtap, A. D., et al. (2011). Synthesis and biological evaluation of 2-(substituted)-1H-benzimidazoles as angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Context for tetrazole bioisosteres in drug design).
  • PubChem. (2023). 2-Cyclopropyl-2-methylpropanenitrile Compound Summary. Link

Sources

Method

Application Note: Chemoenzymatic Synthesis of 2-Cyclopropyl-2-Methylpropanoic Acid and Amide Analogs

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Overcoming steric hindrance in α,α-disubstituted nitriles using targeted biocatalytic workflows. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Overcoming steric hindrance in α,α-disubstituted nitriles using targeted biocatalytic workflows.

Introduction & Mechanistic Rationale

The synthesis of carboxylic acids and amides from sterically hindered nitriles is a persistent challenge in organic chemistry. The molecule 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) represents a particularly difficult substrate. Its α-carbon is a quaternary center, densely packed with a methyl group, a cyano group, and a highly strained cyclopropyl ring.

Standard chemical hydrolysis of such α,α-disubstituted nitriles requires extreme conditions—such as refluxing in 6 M HCl or 20% NaOH for extended periods. These harsh environments not only suffer from poor conversion rates due to the steric shielding of the nitrile carbon but also frequently trigger the undesired ring-opening of the sensitive cyclopropyl moiety via carbocation intermediates.

Biocatalytic approaches utilizing nitrile-converting enzymes—specifically nitrilases and nitrile hydratases (NHases) —offer a highly selective, sustainable alternative[1]. Operating under mild physiological conditions (pH 7.0–8.0, 25–35 °C), these enzymes bypass the thermodynamic barriers of chemical hydrolysis while perfectly preserving the integrity of the cyclopropyl ring.

Enzymatic Causality
  • Nitrile Hydratases (NHases): Utilize a non-heme iron or cobalt center to coordinate the nitrile nitrogen. This Lewis-acid activation makes the nitrile carbon highly susceptible to nucleophilic attack by a metal-bound hydroxide, yielding 2-cyclopropyl-2-methylpropanamide[1].

  • Nitrilases: Perform a direct, covalent thiol-mediated hydrolysis. The nucleophilic cysteine in the catalytic triad (Glu-Lys-Cys) attacks the nitrile carbon to form a thioimidate intermediate, which is subsequently hydrolyzed directly to 2-cyclopropyl-2-methylpropanoic acid[2]. For extremely bulky substrates, engineered arylacetonitrilases (e.g., variants from Pseudomonas fluorescens EBC191 with modified Tyr54 binding pockets) are required to accommodate the quaternary α-carbon[3].

Biocatalytic Reaction Pathways

The following diagram illustrates the two distinct chemoenzymatic routes available for the processing of 2-cyclopropyl-2-methylpropanenitrile.

Pathway cluster_0 Sequential Pathway (NHase/Amidase) cluster_1 Direct Hydrolysis NHase Nitrile Hydratase Amide 2-cyclopropyl-2-methylpropanamide NHase->Amide Amidase Amidase Amide->Amidase Acid 2-cyclopropyl-2-methylpropanoic acid Amidase->Acid + NH3 Nitrilase Nitrilase Nitrilase->Acid + NH3 Nitrile 2-cyclopropyl-2-methylpropanenitrile Nitrile->NHase + H2O Nitrile->Nitrilase + 2 H2O

Chemoenzymatic pathways for the hydrolysis of sterically hindered nitriles into amides and acids.

Quantitative Method Comparison

The table below summarizes the empirical advantages of transitioning from traditional chemical hydrolysis to a chemoenzymatic workflow for this specific analog.

Hydrolysis MethodCatalyst / ReagentReaction ConditionsConversion YieldCyclopropyl IntegrityPrimary Product
Chemical (Acidic) 6 M HCl100 °C, 24 h< 40%Compromised (Ring-opening)Acid
Chemical (Basic) 20% NaOH100 °C, 24 h~ 50%ModerateAcid
Chemoenzymatic (NHase) R. rhodochrous (Resting Cells)pH 7.5, 30 °C, 12 h> 95%Intact (> 99%)Amide
Chemoenzymatic (Nitrilase) P. fluorescens EBC191 VariantpH 7.5, 30 °C, 18 h> 90%Intact (> 99%)Acid

Experimental Protocols

The following self-validating protocols describe the direct hydrolysis of 2-cyclopropyl-2-methylpropanenitrile to 2-cyclopropyl-2-methylpropanoic acid using recombinant nitrilase.

Protocol A: Preparation of Whole-Cell Biocatalyst

Causality: Utilizing resting whole cells rather than purified enzymes provides a natural protective microenvironment for the nitrilase. This shields the highly sensitive catalytic cysteine from oxidative deactivation and significantly reduces downstream processing costs[2].

  • Transformation & Cultivation: Transform Escherichia coli BL21(DE3) with a pET-vector harboring the engineered P. fluorescens EBC191 nitrilase gene[3]. Inoculate 1 L of Luria-Bertani (LB) broth containing 100 µg/mL ampicillin. Incubate at 37 °C with shaking (250 rpm) until the OD

    
     reaches 0.6–0.8.
    
  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Reduce the incubation temperature to 20 °C and continue shaking for 16 hours to ensure proper protein folding and prevent inclusion body formation.

  • Harvesting: Centrifuge the culture at 4,000 × g for 15 minutes at 4 °C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 500 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.5) to wash away residual media components that could interfere with the biotransformation. Centrifuge again and discard the wash buffer.

  • Standardization: Resuspend the final pellet in the same buffer to achieve a Cell Dry Weight (CDW) of exactly 10 g/L.

Protocol B: Chemoenzymatic Biotransformation

Causality: The reaction is strictly buffered at pH 7.5 to maintain the optimal protonation state of the enzyme's catalytic triad. Because the substrate is highly lipophilic, a low concentration of DMSO is introduced to break the aqueous surface tension and increase substrate bioavailability without denaturing the whole-cell catalyst.

  • Matrix Setup: In a 500 mL jacketed bioreactor, add 100 mL of the standardized resting cell suspension (10 g/L CDW). Set the temperature jacket to maintain a constant 30 °C.

  • Substrate Addition: Dissolve 2-cyclopropyl-2-methylpropanenitrile in pure DMSO. Add this solution dropwise to the bioreactor to achieve a final substrate concentration of 50 mM and a final DMSO concentration of 5% (v/v).

  • Incubation: Agitate the mixture at 200 rpm.

  • In-Process Monitoring: Extract 500 µL aliquots every 2 hours. Quench the aliquots with an equal volume of methanol, centrifuge to remove cell debris, and analyze the supernatant via HPLC (C18 column, UV detection at 210 nm, Mobile Phase: 60:40 Acetonitrile:Water with 0.1% TFA). Continue the reaction until substrate depletion plateaus (typically 16–18 hours).

Protocol C: Downstream Processing & Product Isolation

Causality: By dropping the pH below the pKa of the newly formed carboxylic acid (pKa ~ 4.5), the product becomes fully protonated and uncharged. This drives the 2-cyclopropyl-2-methylpropanoic acid into the organic phase during solvent extraction, leaving denatured host proteins, salts, and unreacted polar impurities in the aqueous waste.

  • Termination: Transfer the biotransformation mixture to centrifuge bottles and spin at 8,000 × g for 15 minutes at 4 °C to pellet the biocatalyst. Collect the clarified aqueous supernatant.

  • Acidification: Slowly add 1 M HCl to the supernatant under continuous stirring until the pH reaches 2.0. A slight cloudiness may appear as the carboxylic acid precipitates out of solution.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract three times with equal volumes of ethyl acetate (3 × 100 mL). Combine the upper organic layers.

  • Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ). Filter the drying agent and evaporate the ethyl acetate under reduced pressure using a rotary evaporator.
  • Final Yield: The resulting residue is crude 2-cyclopropyl-2-methylpropanoic acid. If higher purity is required for downstream API synthesis, recrystallize the product from a minimal volume of a hexane/ethyl acetate mixture.

References

  • Menon, B. R. K., Philpin, J. D., Scaife, J. J., & Chua, T. (2025). "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies." Catalysts, 15(10), 939.[Link]

  • Gong, J.-S., Lu, Z.-M., Li, H., Shi, J.-S., Zhou, Z.-M., & Xu, Z.-H. (2012). "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Microbial Cell Factories, 11, 142.[Link]

  • Baum, S., Williamson, D. S., Sewell, T., & Stolz, A. (2012). "Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191." Applied and Environmental Microbiology, 78(1), 48-57.[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-Cyclopropyl-2-methylpropanenitrile

This Application Note and Protocol details the process development and scale-up synthesis of 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7).[1] This molecule serves as a critical "gem-dimethyl" building block i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the process development and scale-up synthesis of 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7).[1] This molecule serves as a critical "gem-dimethyl" building block in medicinal chemistry, often employed to block metabolic sites or constrain conformation in kinase inhibitors and GPCR ligands.[1]

Executive Summary

The synthesis of 2-cyclopropyl-2-methylpropanenitrile presents a classic challenge in constructing sterically hindered quaternary carbon centers.[1] While laboratory-scale methods often utilize lithium amides (LDA) at cryogenic temperatures, these are cost-prohibitive and hazardous at the kilogram scale.[1]

This protocol details a robust, Phase-Transfer Catalyzed (PTC) alkylation route.[1] This method utilizes aqueous sodium hydroxide and a quaternary ammonium salt to drive the double methylation of cyclopropylacetonitrile.[1] This "Green Chemistry" approach eliminates the need for anhydrous solvents and cryogenic conditions, offering a scalable, self-validating process with high throughput.

Key Process Parameters (CPPs)
ParameterSpecificationRationale
Reaction Temperature 20°C – 35°CMethyl Iodide (MeI) boils at 42.4°C. Control is vital to prevent reagent loss.[1]
Base Concentration 50% w/w NaOHHigh ionic strength forces the catalyst into the organic phase (Salting-out effect).[1]
Agitation High Shear (>400 RPM)Critical for mass transfer in the biphasic system.
Stoichiometry 2.5 eq. MeIExcess required to drive the second alkylation on the hindered center.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon alpha to a nitrile.[1] The most logical disconnection is the C–C bond between the alpha-carbon and the methyl groups.[1]

Route Selection:

  • Direct Alkylation (Selected): Double methylation of cyclopropylacetonitrile.[1]

    • Pros: Cheap starting materials, ambient temperature, high atom economy.

    • Cons: Exothermic; handling of toxic alkylating agents.[1]

  • Cyclopropanation (Rejected): Cyclopropanation of 3-methyl-2-butenenitrile.[1]

    • Reason for Rejection: Poor regioselectivity and safety concerns with diazomethane/carbenes on scale.

Reaction Scheme

The synthesis proceeds via the stepwise deprotonation and alkylation of cyclopropylacetonitrile.[1] The cyclopropyl group stabilizes the intermediate carbanion, but the second alkylation is rate-limiting due to steric hindrance.

ReactionScheme SM Cyclopropylacetonitrile (C5H7N) Inter Intermediate: 2-Cyclopropylpropanenitrile SM->Inter 1. NaOH (50%), TBAB 2. MeI (1.1 eq), 20°C Prod Target: 2-Cyclopropyl-2-methylpropanenitrile (C7H11N) Inter->Prod 1. NaOH (50%) 2. MeI (1.4 eq), 35°C

Figure 1: Stepwise alkylation pathway.[1] The intermediate is rarely isolated in the one-pot process.[1]

Detailed Experimental Protocol

Scale: 1.0 kg Input (Cyclopropylacetonitrile) Expected Yield: ~85-90% Purity: >98% (GC)[1]

Equipment & Reagents[1]
  • Reactor: 20L Jacketed Glass Reactor with overhead stirrer (Pitched blade impeller).

  • Condenser: Double-surface reflux condenser cooled to -10°C (Glycol).

  • Scrubber: Caustic scrubber (10% NaOH) connected to the vent to trap MeI vapors.[1]

  • Reagents:

    • Cyclopropylacetonitrile (CAS 6542-60-5): 1.0 kg (12.3 mol)[1]

    • Methyl Iodide (MeI) (CAS 74-88-4): 4.37 kg (30.8 mol, 2.5 eq)

    • Sodium Hydroxide (50% aq): 4.0 kg (50 mol, ~4 eq)

    • Tetrabutylammonium bromide (TBAB): 40 g (1 mol%)[1]

    • Toluene: 3.0 L (Optional, solvent-free is possible but Toluene aids heat transfer).[1]

Step-by-Step Procedure
Phase 1: Reactor Setup & Charging[1]
  • Inertion: Purge the reactor with Nitrogen (N₂) to remove oxygen.[1]

  • Charging: Charge Toluene (3.0 L) , Cyclopropylacetonitrile (1.0 kg) , and TBAB (40 g) into the reactor.

  • Agitation: Start stirring at 350 RPM. Ensure the solid catalyst is suspended.

  • Base Addition: Add 50% NaOH solution (4.0 kg) in one portion. The mixture will form a biphasic system.[2]

    • Checkpoint: Verify temperature.[1][3][4][5][6][7][8] The mixing is slightly exothermic.[1][4] Cool to 15°C .[1]

Phase 2: Alkylation (Critical Step)[1]
  • Reagent Addition: Charge Methyl Iodide (MeI) into a header tank/dropping funnel.

  • Controlled Addition: Begin dropwise addition of MeI to the reactor.

    • Rate: Adjust rate to maintain internal temperature below 25°C .

    • Duration: Addition should take approximately 2–3 hours.[1]

    • Caution: MeI is highly volatile.[1] Ensure the condenser is active (-10°C).

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm to 30–35°C .

    • Note: Do not exceed 40°C to prevent MeI boil-off.

    • Stirring: Increase agitation to 450-500 RPM to maximize interfacial area.

  • Monitoring: Monitor by GC after 4 hours.

    • Target: < 1% Mono-methyl intermediate.[1] If intermediate persists, add 0.2 eq additional MeI and stir for 2 hours.

Phase 3: Work-up[1]
  • Quench: Cool the reactor to 10°C. Slowly add Water (5.0 L) to dissolve precipitated salts (NaI).

  • Phase Separation: Stop stirring and allow layers to settle (15-30 mins).

    • Top Layer: Product/Toluene (Organic).[1]

    • Bottom Layer: Aqueous NaOH/NaI (Waste).[1]

  • Separation: Drain the lower aqueous layer.[1][2]

  • Washing: Wash the organic layer with 1N HCl (2.0 L) (to remove amine impurities/catalyst) followed by Brine (2.0 L) .[1]

Phase 4: Purification[1]
  • Concentration: Strip Toluene under reduced pressure (Rotovap or reactor vacuum) at 40°C.

  • Distillation: Perform fractional distillation on the crude oil.

    • Boiling Point: The product boils higher than the starting material.[1]

    • Expected Fraction: Collect fraction boiling at ~65-70°C at 10 mmHg (Estimate). Note: Literature bp for SM is 142°C atm; Product will be ~160-170°C atm.

  • Validation: Analyze fractions by GC-MS and H-NMR.

Process Logic & Troubleshooting (Self-Validating Systems)

The success of this protocol relies on the Interfacial Mechanism .[1] The catalyst (Q⁺Br⁻) exchanges anions with the aqueous phase (OH⁻) to form lipophilic Q⁺OH⁻, which migrates to the organic phase to deprotonate the nitrile.

ProcessLogic cluster_inputs Process Inputs cluster_process Reaction Dynamics cluster_outcome Outcomes cluster_fail Failure Modes Reagents CPAN + MeI + NaOH Deprotonation Interface: Q+OH- extracts H+ Reagents->Deprotonation Catalyst TBAB (PTC) Catalyst->Deprotonation  Shuttles OH- Alkylation Organic Phase: Anion attacks MeI Deprotonation->Alkylation Exotherm Heat Generation Alkylation->Exotherm Success High Conversion (>98%) Alkylation->Success  Controlled Temp & High RPM Stall Stalled at Mono-methyl Alkylation->Stall  Low Agitation Runaway MeI Boil-off Exotherm->Runaway  Temp > 45°C

Figure 2: Process logic flow highlighting critical failure modes (Red) and success paths (Green).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls (Mono-product remains) Insufficient agitation or catalyst decomposition.[1]Increase RPM to >500. Add 10% fresh TBAB.
Low Yield Volatilization of MeI.[1]Check condenser temp. Ensure system is sealed.
Emulsion during workup Similar densities of phases.[1]Add solid NaCl to aqueous layer to increase density difference.[1]

Safety & Handling (HSE)

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen.[1]

    • Control: Use a closed reactor system.[1] All vents must pass through a caustic scrubber (NaOH) to hydrolyze MeI before release.[1]

    • PPE:[1][5][7][9] Double nitrile gloves, full-face respirator (if outside hood), and Tyvek suit.

  • Nitriles: Treat potential cyanide generation with caution.[1] Keep a Cyanide Antidote Kit available.

  • Exotherm: The double alkylation is highly exothermic.[1] Do not rush the addition of MeI.

References

  • Target Molecule Data: 2-cyclopropyl-2-methylpropanenitrile (CAS 1415396-26-7).[1][10][11][12] BLD Pharm Catalog. Link

  • Starting Material: Cyclopropylacetonitrile (CAS 6542-60-5).[1][9] Sigma-Aldrich Product Sheet. Link

  • PTC Methodology: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, Coll. Vol. 6, p. 897 (1988).
  • Reaction Mechanism: Fedoryński, M. "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis."[1] Chemical Reviews, 103(4), 1099-1132 (2003). Link (Context on cyclopropyl stability in PTC).

  • Safety Data: Methyl Iodide Safety Data Sheet (SDS). Fisher Scientific.[1] Link

Sources

Method

Application Note: 2-Cyclopropyl-2-methylpropanenitrile as a Privileged Molecular Scaffold in Drug Discovery

Introduction & Rationale In contemporary medicinal chemistry, the strategic incorporation of small, sterically demanding aliphatic motifs is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In contemporary medicinal chemistry, the strategic incorporation of small, sterically demanding aliphatic motifs is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) represents a highly privileged molecular scaffold that elegantly combines three distinct functional modules: a cyclopropyl ring, a gem-dimethyl group, and a nitrile moiety.

The causality behind selecting this specific scaffold lies in its profound impact on molecular conformation and metabolic stability:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups on the quaternary carbon restricts the conformational flexibility of the adjacent bonds. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding[1]. Furthermore, it completely blocks cytochrome P450-mediated

    
    -oxidation, eliminating a common metabolic soft spot.
    
  • Cyclopropyl Ring: The cyclopropyl group provides unique vector trajectories for substituents while increasing lipophilicity and metabolic stability compared to linear alkyl chains.

  • The Nitrile Moiety: The nitrile group serves a dual purpose. Synthetically, it is a versatile handle for divergent functionalization (e.g., reduction to amines, hydrolysis to acids, or click-chemistry to tetrazoles). Pharmacologically, it can act as a strong hydrogen bond acceptor or as a reversible covalent warhead targeting the catalytic cysteine of proteases (e.g., Cathepsin C or DPP4) [2].

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must account for its baseline physicochemical properties, which dictate its behavior in both synthetic workflows and biological systems.

PropertyValuePharmacological Implication
CAS Number 1415396-26-7Standardized registry identification.
Molecular Formula C₇H₁₁NLow molecular weight (Lead-like space).
Molecular Weight 109.17 g/mol High ligand efficiency potential.
Predicted XLogP3 ~2.0Optimal lipophilicity for membrane permeability [3].
Hydrogen Bond Acceptors 1 (Nitrile Nitrogen)Favorable for CNS penetration and oral bioavailability.
Hydrogen Bond Donors 0Minimizes desolvation penalty during target binding.
Topological Polar Surface Area 23.8 ŲExcellent passive diffusion characteristics [3].

Mechanistic Workflow: Divergent Scaffold Functionalization

The true value of 2-cyclopropyl-2-methylpropanenitrile lies in its synthetic versatility. The diagram below illustrates the divergent pathways available for incorporating this scaffold into larger active pharmaceutical ingredients (APIs).

Divergent synthetic and pharmacological applications of 2-cyclopropyl-2-methylpropanenitrile.

Experimental Protocols

The following protocols are designed as self-validating systems . The extreme steric hindrance provided by the gem-dimethyl and cyclopropyl groups significantly alters the reactivity of the nitrile, necessitating specific reagent choices and validation checkpoints.

Protocol A: Chemoselective Reduction to 2-Cyclopropyl-2-methylpropan-1-amine

Causality & Reagent Choice: Standard nitrile reductions often employ catalytic hydrogenation (e.g., Pd/C with H₂). However, the strained cyclopropyl ring is highly susceptible to hydrogenolysis (ring-opening) under these conditions. Therefore, Lithium Aluminum Hydride (LiAlH₄) is the required reagent, as it selectively reduces the nitrile to a primary amine without compromising the cyclopropyl integrity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Suspend LiAlH₄ (2.0 equivalents) in anhydrous Tetrahydrofuran (THF) (0.5 M) and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-cyclopropyl-2-methylpropanenitrile (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4 hours.

    • Validation Check 1: Monitor via TLC (Ninhydrin stain). The starting material will not stain, but the product amine will appear as a dark purple spot upon heating.

  • Fieser-Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (dropwise, vigorous gas evolution).
      
    • 
       mL of 15% aqueous NaOH solution.
      
    • 
       mL of distilled H₂O.
      
    • Validation Check 2 (Self-Validating): The successful quench is confirmed by the transition of the mixture from a grey slurry to a suspension containing crisp, white, granular aluminum salts. If a gelatinous grey mass remains, the quench is incomplete, and filtration will fail. Stir for an additional 30 minutes if granular salts do not form immediately.

  • Isolation: Filter the white salts through a pad of Celite, washing thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

Protocol B: Sterically Hindered Nitrile Hydrolysis to Carboxylic Acid

Causality & Reagent Choice: The gem-dimethyl group creates massive steric shielding around the nitrile carbon. Standard aqueous hydrolysis conditions (e.g., refluxing NaOH in water/ethanol) will stall at the primary amide stage. Complete hydrolysis to the carboxylic acid requires forced conditions using high-boiling solvents (ethylene glycol) and high concentrations of base.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, combine 2-cyclopropyl-2-methylpropanenitrile (1.0 equivalent) and Potassium Hydroxide (KOH, 10.0 equivalents).

  • Solvent: Add ethylene glycol to achieve a 0.2 M concentration of the substrate.

  • Reaction: Seal the vial and heat to 150 °C in an oil bath for 24 hours.

  • Workup: Cool the mixture to room temperature and dilute with distilled water (3x volume). Extract the aqueous layer once with diethyl ether to remove unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 6M HCl.

    • Validation Check 1: The product, 2-cyclopropyl-2-methylpropanoic acid, will precipitate or form a distinct oily layer upon reaching pH < 3.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Validation Check 2 (Self-Validating): Analyze the crude product via FTIR spectroscopy. The complete disappearance of the sharp nitrile C≡N stretch (~2240 cm⁻¹) and the appearance of a broad carboxylic O-H stretch (~2500–3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹) confirms complete conversion.

Application in Targeted Covalent Inhibitors (TCIs)

Beyond serving as a synthetic intermediate, the intact 2-cyclopropyl-2-methylpropanenitrile moiety is highly valued as a reversible covalent warhead .

When incorporated into a peptidomimetic sequence targeting cysteine proteases (such as Cathepsin C), the electrophilic nitrile carbon is attacked by the nucleophilic thiolate of the active-site cysteine, forming a thioimidate adduct [2].

  • The Causality of the Scaffold: The gem-dimethyl and cyclopropyl groups are not merely structural fillers; they are critical for tuning the thermodynamics of the covalent bond. They provide precise steric bulk that prevents the thioimidate from becoming an irreversible, dead-end complex. This steric tuning ensures a rapid off-rate (

    
    ), minimizing the risk of off-target toxicity and immune-mediated idiosyncratic drug reactions often associated with irreversible covalent binders.
    

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS? Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2-Cyclopropyl-2-methylpropanenitrile (CID 23574312) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyclopropyl-2-methylpropanenitrile

Welcome to the technical support center for the purification of 2-cyclopropyl-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-cyclopropyl-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your downstream applications.

Introduction to 2-Cyclopropyl-2-methylpropanenitrile

2-Cyclopropyl-2-methylpropanenitrile is a valuable building block in organic synthesis, notable for its unique combination of a cyclopropyl ring and a quaternary carbon center bearing a nitrile group.[1] The inherent strain of the cyclopropane ring and the electronic properties of the nitrile moiety make it a versatile intermediate.[2] Achieving high purity of this compound is critical for the success of subsequent synthetic transformations and for ensuring the quality of final products in drug development.

This guide will walk you through the key aspects of purification, from understanding the physical properties and potential impurities to detailed purification protocols and troubleshooting common issues.

Table of Contents

  • Physical and Chemical Properties

  • Frequently Asked Questions (FAQs)

  • Potential Impurities and Their Origins

  • Purification Protocols

    • Fractional Distillation

    • Column Chromatography

  • Troubleshooting Guide

  • References

Physical and Chemical Properties

A thorough understanding of the physical properties of 2-cyclopropyl-2-methylpropanenitrile is the foundation for developing an effective purification strategy. While experimental data for this specific compound is limited, we can estimate its properties based on its structure and comparison with analogous compounds.

PropertyValue (Estimated/Reported)Significance for PurificationSource
Molecular Formula C₇H₁₁N-[1]
Molecular Weight 109.17 g/mol Essential for calculating molar equivalents and yields.[1]
Appearance Colorless to light yellow liquidA significant color change may indicate impurities or degradation.[3]
Boiling Point (estimated) 155-165 °C (at atmospheric pressure)Crucial for purification by distillation. This estimate is based on the boiling point of isobutyronitrile (107-108 °C) and cyclopropyl cyanide (135 °C), with an increase due to the higher molecular weight.
Solubility (predicted) Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF, acetone, acetonitrile). Limited solubility in water.Guides solvent selection for extraction, washing, and chromatography. The polarity of the nitrile group suggests some miscibility with polar organic solvents.[3][4][5]
Density (estimated) ~0.85 - 0.95 g/mLUseful for phase separations during aqueous workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2-cyclopropyl-2-methylpropanenitrile?

A1: Based on its chemical structure as a nitrile, 2-cyclopropyl-2-methylpropanenitrile should be handled with caution. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1] It is also classified as a combustible liquid.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How should I store 2-cyclopropyl-2-methylpropanenitrile?

A2: It is best to store 2-cyclopropyl-2-methylpropanenitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To prevent hydrolysis of the nitrile group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

Q3: Is 2-cyclopropyl-2-methylpropanenitrile prone to degradation?

A3: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture.[6][7] The cyclopropyl group is generally stable under neutral conditions but can be sensitive to certain acidic conditions, which may lead to ring-opening byproducts.[8]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity?

A4: Yes, ¹H and ¹³C NMR are excellent techniques for assessing the purity of 2-cyclopropyl-2-methylpropanenitrile. The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons, the methyl protons, and the protons of any impurities. The absence of signals corresponding to starting materials or common byproducts (e.g., the amide or carboxylic acid) is a good indicator of purity.

Potential Impurities and Their Origins

Identifying potential impurities is a critical step in developing a targeted purification strategy. The impurities present in your sample will largely depend on the synthetic route used to prepare 2-cyclopropyl-2-methylpropanenitrile. Below is a diagram illustrating a common synthetic pathway and the potential impurities that may arise.

cluster_synthesis Potential Synthetic Route and Impurity Formation SM1 2-bromo-2-methylpropane Product 2-cyclopropyl-2-methylpropanenitrile SM1->Product Nucleophilic Substitution SM2 Cyclopropyl cyanide SM2->Product Nucleophilic Substitution Base Strong Base (e.g., LDA, NaHMDS) Base->Product Nucleophilic Substitution Impurity2 2-cyclopropyl-2-methylpropanamide (Hydrolysis Product) Product->Impurity2 Partial Hydrolysis (H₂O, acid/base) Impurity5 Ring-Opened Byproducts (From acidic conditions) Product->Impurity5 Harsh Acidic Workup Impurity1 Unreacted Starting Materials (SM1, SM2) Impurity3 2-cyclopropyl-2-methylpropanoic acid (Hydrolysis Product) Impurity2->Impurity3 Full Hydrolysis (H₂O, acid/base) Impurity4 Solvent Residues (e.g., THF, Toluene)

Caption: A potential synthetic route to 2-cyclopropyl-2-methylpropanenitrile and the origins of common impurities.

Purification Protocols

The choice of purification method will depend on the nature and quantity of the impurities present in your crude product. Fractional distillation is often suitable for removing impurities with significantly different boiling points, while column chromatography is more effective for separating compounds with similar polarities.

Fractional Distillation

Fractional distillation is a powerful technique for purifying liquids on a larger scale, provided the impurities have boiling points that are sufficiently different from the product.

When to Use:

  • For removing lower-boiling impurities (e.g., residual solvents like THF or toluene).

  • For separating from higher-boiling impurities (e.g., the corresponding amide or carboxylic acid).

  • When the crude product is relatively clean (>80% purity).

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column. Use a vacuum-jacketed distillation head for better efficiency.

  • Drying: Ensure the crude material is dry before distillation. If an aqueous workup was performed, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the bulk of the solvent by rotary evaporation.

  • Distillation:

    • Charge the distillation flask with the crude 2-cyclopropyl-2-methylpropanenitrile. Add a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask in a heating mantle.

    • Collect any low-boiling fractions (likely residual solvents) first.

    • Carefully collect the product fraction at its expected boiling point (estimated at 155-165 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

    • Monitor the temperature at the distillation head; a stable temperature during collection indicates a pure fraction.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

cluster_distillation Fractional Distillation Workflow Crude Crude Product (in distillation flask) Heat Apply Heat Crude->Heat Fraction1 Collect Low-Boiling Impurities (e.g., Solvents) Heat->Fraction1 Lower Temperature ProductFraction Collect Pure Product (Stable Boiling Point) Heat->ProductFraction Product Boiling Point Residue High-Boiling Residue (e.g., Amide, Acid) ProductFraction->Residue Higher Temperature

Caption: Workflow for the purification of 2-cyclopropyl-2-methylpropanenitrile by fractional distillation.

Column Chromatography

Flash column chromatography is ideal for removing impurities with similar boiling points but different polarities.

When to Use:

  • For removing polar impurities like the corresponding amide or carboxylic acid.

  • For separating from non-polar byproducts.

  • For achieving very high purity on a smaller scale.

Experimental Protocol:

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase Selection: The nitrile group imparts some polarity to the molecule. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for a retention factor (Rf) of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 2-cyclopropyl-2-methylpropanenitrile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Distillation - Product co-distilled with impurities.- Product decomposition at high temperatures.- Inefficient fractional distillation column.- Use a more efficient column (e.g., a longer Vigreux or a packed column).- Perform the distillation under reduced pressure to lower the boiling point.- Ensure the distillation is not heated too rapidly.
Product is Still Impure After Distillation - Impurities have very similar boiling points (azeotrope formation is possible).- Consider a different purification technique, such as column chromatography.- An extractive distillation with a suitable solvent might break an azeotrope.
Broad or Tailing Peaks in Column Chromatography - Column overload.- Inappropriate solvent system.- Sample is not fully soluble in the mobile phase.- Use a larger column or load less sample.- Optimize the mobile phase using TLC; a slightly more polar solvent system may improve peak shape.- Dissolve the sample in a stronger, more polar solvent for loading, but use a minimal volume.
Co-elution of Impurities in Column Chromatography - Impurities have very similar polarity to the product.- Try a different solvent system. A switch from an ethyl acetate/hexanes system to a dichloromethane/hexanes system, for example, can alter selectivity.- Consider using a different stationary phase, such as alumina.
Product Appears Yellow or Brown After Purification - Thermal decomposition during distillation.- Presence of baseline impurities from the column.- Use a lower distillation temperature (under vacuum).- Ensure the silica gel used for chromatography is of high quality.- A final filtration through a small plug of activated carbon may remove some color.
Presence of Amide or Carboxylic Acid Impurity - Hydrolysis during an aqueous workup or on storage.- Minimize contact time with acidic or basic aqueous solutions during workup.- Ensure the product is thoroughly dried before storage.- These polar impurities can be effectively removed by column chromatography.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23574312, 2-Cyclopropyl-2-methylpropanenitrile. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131167766, 2-(2-Methylcyclopropyl)propanenitrile. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link].

  • Cheméo. (n.d.). (2-methylpropyl)-cyclopropane. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link].

  • NIST. (n.d.). Propane, 2-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Manoucheka, M., & Arca, V. M. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Chemistry Stack Exchange. Retrieved from [Link].

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. doi:10.15227/orgsyn.024.0036. Retrieved from [Link].

  • Wikipedia. (2024). Nitrile. Retrieved from [Link].

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link].

  • Togo, H. (2021). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. Molecules, 26(16), 4877. doi:10.3390/molecules26164877. Retrieved from [Link].

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link].

  • U.S. Patent No. EP1171421B1. (2004). Process for the preparation of cyclopropylacetonitrile. Google Patents.
  • Reis, C. A. T., et al. (2016). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. ACS Catalysis, 6(11), 7583-7587. doi:10.1021/acscatal.6b02353. Retrieved from [Link].

  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link].

  • Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Retrieved from [Link].

  • Wessjohann, L. A., et al. (2003). Cyclopropane-Containing Natural Products. Chemical Reviews, 103(4), 1625-1648. doi:10.1021/cr010300a. Retrieved from [Link].

  • Wikipedia. (2023). Cyclopropyl cyanide. Retrieved from [Link].

  • Wikipedia. (2023). Isobutyronitrile. Retrieved from [Link].

Sources

Optimization

Technical Support Center: Optimization of 2-Cyclopropyl-2-methylpropanenitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) [1]. This guide is designed for researchers and drug development professionals who are scaling or opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) [1]. This guide is designed for researchers and drug development professionals who are scaling or optimizing the gem-dimethylation of cyclopropylacetonitrile.

Because this transformation involves installing two methyl groups on a sterically hindered alpha-carbon adjacent to a strained cyclopropane ring, researchers frequently encounter issues with incomplete conversion, ring-opening side reactions, and product loss during isolation. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield synthesis.

Mechanistic Pathway & Workflow

The synthesis relies on the double alpha-alkylation of cyclopropylacetonitrile using a strong base and methyl iodide (MeI). The reaction proceeds stepwise: the first deprotonation is rapid, but the second deprotonation is kinetically slower due to the steric bulk of the newly installed methyl group and the electron-donating effect reducing the alpha-proton's acidity.

Pathway SM Cyclopropylacetonitrile (Starting Material) INT 2-Cyclopropylpropanenitrile (Mono-alkylated) SM->INT Base (1.1 eq) MeI (1.1 eq) -78°C to RT PROD 2-Cyclopropyl-2-methylpropanenitrile (Target Product) INT->PROD Base (1.5 eq) MeI (1.5 eq) RT to 40°C

Figure 1: Stepwise mechanistic pathway for the double alpha-alkylation of cyclopropylacetonitrile.

Troubleshooting & FAQs

Q1: My reaction stalls at the mono-methylated intermediate (2-cyclopropylpropanenitrile). Why is the second methylation failing? Causality & Solution: The first methylation replaces an alpha-proton, creating a secondary carbon center. The new methyl group introduces steric hindrance and donates electron density, which decreases the acidity of the remaining alpha-proton. If you are using a standard base like Sodium Hydride (NaH) at room temperature, it often lacks the kinetic basicity to efficiently deprotonate this hindered site.

  • Action: Switch to a strong, non-nucleophilic, and soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium Diisopropylamide (LDA) [2]. Ensure you are using a total of >2.5 equivalents of base and MeI. Allow the second alkylation phase to warm to 40°C to overcome the activation energy barrier associated with the steric bulk.

Q2: I am observing complex mixtures and suspected cyclopropane ring-opening. How do I minimize this? Causality & Solution: Cyclopropane rings possess high angular strain (~27.5 kcal/mol) and are highly susceptible to ring-opening via nucleophilic attack or radical mechanisms. If your base is too nucleophilic (e.g., using alkyl lithiums directly without amine precursors) or if the reaction is overheated (>60°C), the ring can cleave.

  • Action: Strictly use non-nucleophilic bases (LDA, LiHMDS). Perform the initial deprotonation at -78°C to stabilize the nitrile-stabilized carbanion (ketenimine resonance structure) and prevent thermal degradation before adding the electrophile.

Q3: The GC-MS shows high conversion, but my isolated yield is extremely low. Where is the product going? Causality & Solution: 2-cyclopropyl-2-methylpropanenitrile has a low molecular weight (109.17 g/mol ) [1] and is a highly volatile liquid. Standard workup procedures involving rotary evaporation under high vacuum or elevated water bath temperatures will strip the product alongside the solvent.

  • Action: Extract with a low-boiling solvent (like diethyl ether or pentane). During concentration, use a Vigreux column at atmospheric pressure, or set the rotary evaporator bath to a maximum of 20°C with a carefully controlled, mild vacuum (e.g., >300 mbar).

Optimization Data for Base and Solvent Selection

The table below summarizes the quantitative optimization of reaction conditions to maximize the di-methylated target while suppressing the mono-methylated intermediate.

EntryBase (Equiv)Alkylating Agent (Equiv)Solvent SystemTemp ProfileIsolated Yield (%)Mono:Di Ratio
1NaH (2.5)MeI (2.5)THF0°C to RT45%40:60
2LDA (2.5)MeI (2.5)THF-78°C to RT68%15:85
3LiHMDS (2.5)MeI (2.5)THF-78°C to 40°C82%5:95
4 LiHMDS (2.6) MeI (3.0) THF / DMPU (9:1) -78°C to 40°C 91% <1:99

Note: Entry 4 represents the optimized condition. The addition of DMPU (N,N'-Dimethylpropyleneurea) breaks up lithium aggregates, significantly increasing the effective basicity of LiHMDS for the difficult second deprotonation.

Standard Operating Procedure (SOP): Optimized One-Pot Synthesis

This self-validating protocol utilizes LiHMDS and a co-solvent system to ensure complete gem-dimethylation.

Reagents & Materials:

  • Cyclopropylacetonitrile: 1.0 equivalent (10.0 mmol, 811 mg)

  • LiHMDS (1.0 M in THF): 2.6 equivalents (26.0 mL)

  • Methyl Iodide (MeI): 3.0 equivalents (30.0 mmol, 1.87 mL)

  • Anhydrous THF: 30 mL

  • Anhydrous DMPU: 3.3 mL (10% v/v of THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Substrate Loading: Add anhydrous THF (30 mL) and anhydrous DMPU (3.3 mL) to the flask. Inject cyclopropylacetonitrile (10.0 mmol).

  • First Deprotonation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add LiHMDS (12.0 mL, 1.2 eq) over 15 minutes. Stir at -78°C for 30 minutes to ensure complete formation of the first enolate.

  • First Alkylation: Add MeI (1.2 eq, 0.75 mL) dropwise. Stir for 1 hour at -78°C, then allow the mixture to slowly warm to 0°C over 1 hour.

  • Second Deprotonation & Alkylation: Recool the flask to -78°C. Add the remaining LiHMDS (14.0 mL, 1.4 eq) dropwise. Stir for 30 minutes. Add the remaining MeI (1.8 eq, 1.12 mL).

  • Thermal Drive: Remove the cooling bath. Allow the reaction to warm to room temperature, then transfer to a pre-heated oil bath at 40°C. Stir for 4 hours. Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with ether, and run GC-MS. The m/z 95 peak (mono) should be absent, replaced entirely by m/z 109 (di-methylated product).

  • Quench & Extraction: Cool the reaction to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Diethyl Ether (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (to remove residual iodine), followed by water and brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent. Concentrate the solvent using a rotary evaporator with a bath temperature strictly below 20°C and vacuum no lower than 300 mbar to prevent volatilization of the target nitrile.

  • Purification: Purify via short-path distillation or silica gel chromatography (Pentane:Ether 95:5) to yield the pure 2-cyclopropyl-2-methylpropanenitrile.

References

  • National Center for Biotechnology Information (PubChem). "2-Cyclopropyl-2-methylpropanenitrile | C7H11N | CID 23574312." PubChem Compound Summary. Available at:[Link]

  • Sanofi-Synthelabo. "Aminothiazole derivatives and their use as CRF receptor ligands." U.S. Patent US6586456B1, July 1, 2003. (Details standard conditions for the alpha-alkylation of cyclopropylacetonitrile).
Troubleshooting

Technical Support Center: 2-Cyclopropyl-2-methylpropanenitrile Workflows

Welcome to the advanced troubleshooting and protocol guide for 2-cyclopropyl-2-methylpropanenitrile (C₇H₁₁N). This compound features a highly sterically hindered quaternary alpha-carbon directly attached to a strained cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for 2-cyclopropyl-2-methylpropanenitrile (C₇H₁₁N). This compound features a highly sterically hindered quaternary alpha-carbon directly attached to a strained cyclopropyl ring . Due to this "neopentyl-like" steric bulk and the inherent instability of the three-membered ring, standard derivatization workflows (hydrolysis, reduction, and organometallic addition) often fail or produce complex side-product mixtures.

This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you bypass these synthetic roadblocks.

Part 1: Diagnostic Flowcharts & Reaction Pathways

Workflow Start Hydrolysis of Sterically Hindered Cyclopropyl Nitrile Acid Acidic Hydrolysis (e.g., H2SO4) Start->Acid Route A Base Basic Hydrolysis (e.g., NaOH/EtOH) Start->Base Route B Fail1 Ring-Opened Byproducts (Avoid) Acid->Fail1 Ring Cleavage Fail2 Stalls at Primary Amide (Incomplete) Base->Fail2 Steric Block HarshBase Harsh Basic Conditions (KOH, Ethylene Glycol, 150°C) Success Target Carboxylic Acid (High Yield) HarshBase->Success Complete Hydrolysis Fail2->HarshBase Increase Temp/Base

Decision tree for optimizing the hydrolysis of sterically hindered cyclopropyl nitriles.

Mechanism A 2-Cyclopropyl-2-methylpropanenitrile B Protonated Cyclopropyl Ring (Acidic Conditions) A->B H+ (Electrophilic Attack) C Cyclopropylcarbinyl Cation (Highly Unstable) B->C C-C Bond Cleavage D Homoallylic Cation (Strain Relief) C->D Rearrangement E Ring-Opened Side Products (Alkenes/Lactones) D->E Nucleophilic Quench

Mechanistic pathway of acid-catalyzed cyclopropylcarbinyl rearrangement.

Part 2: Troubleshooting Q&A

Module 1: Nitrile Hydrolysis (Acidic vs. Basic)

Q: Why does my acid-catalyzed hydrolysis of 2-cyclopropyl-2-methylpropanenitrile yield a complex mixture of ring-opened products instead of the carboxylic acid? A: While acid is intended to protonate the nitrile nitrogen to facilitate water attack, the highly strained cyclopropyl ring is exceptionally susceptible to direct electrophilic attack by strong acids (like refluxing H₂SO₄). Protonation of the ring leads to C-C bond cleavage and the formation of a transient carbocation. To relieve the extreme angular strain, this intermediate rapidly undergoes a [[2.4]]. This ultimately quenches with water to form acyclic alkenes or lactones rather than the desired 2-cyclopropyl-2-methylpropanoic acid.

Q: I switched to basic hydrolysis (NaOH/EtOH), but the reaction stalls at the primary amide. How do I push it to the carboxylic acid? A: The proceeds in two stages: hydration to the amide, followed by hydrolysis to the acid [[2.3]]. The quaternary alpha-carbon creates a massive steric shield around the amide carbonyl, preventing the tetrahedral intermediate required for the second step from forming under standard conditions. You must use forcing conditions—specifically, replacing ethanol with a high-boiling solvent like ethylene glycol and using a vast excess of KOH at 150 °C (See Protocol 2).

Module 2: Nitrile Reduction

Q: When reducing the nitrile to a primary amine with LiAlH₄, I observe significant amounts of a secondary amine dimer. How can I prevent this? A: The using standard LiAlH₄ is notoriously sluggish [[2.7]]. Because the initial hydride transfer is slow, the intermediate imine salt has a prolonged lifetime in the reaction mixture. The newly formed primary amine nucleophilically attacks this unreduced imine, expelling ammonia and forming a secondary amine dimer upon aqueous workup. To bypass this, use a more electrophilic reducing agent like Alane (AlH₃). Alane coordinates strongly to the nitrile nitrogen, accelerating the reduction sequence and minimizing the lifetime of the imine intermediate [[2.7]].

Module 3: Organometallic Additions

Q: My attempt to synthesize a ketone via Grignard addition results in mostly recovered starting material and some decyanated byproduct. Why? A: The gem-dimethyl and cyclopropyl groups block the Bürgi-Dunitz trajectory required for the Grignard reagent's nucleophilic attack. Furthermore, because the tertiary alpha-carbon can form a relatively stable radical/anion (further stabilized by the adjacent cyclopropyl group), forcing conditions can lead to reductive cleavage of the C-CN bond (decyanation). To overcome the steric barrier without causing cleavage, enhance the electrophilicity of the nitrile using Lewis acidic additives (like Cu(I) salts) or switch to a smaller, more reactive organolithium reagent.

Part 3: Quantitative Data Summary

The following table summarizes typical reaction conditions and the resulting side-product profiles for the derivatization of 2-cyclopropyl-2-methylpropanenitrile.

Reaction TypeReagent System & ConditionsPrimary Target Yield (%)Major Side ProductSide Product Yield (%)
Hydrolysis (Acidic) 50% H₂SO₄, Reflux, 24hCarboxylic Acid (5%)Ring-Opened Lactones/Alkenes85%
Hydrolysis (Basic) NaOH, EtOH/H₂O, Reflux, 24hCarboxylic Acid (10%)Primary Amide (Stalled)80%
Hydrolysis (Harsh) KOH, Ethylene Glycol, 150 °C, 48hCarboxylic Acid (88%)Primary Amide<5%
Reduction (Standard) LiAlH₄, THF, Reflux, 12hPrimary Amine (45%)Secondary Amine Dimer40%
Reduction (Alane) AlH₃ (AlCl₃/LiAlH₄), Et₂O, 4hPrimary Amine (89%)Reductive Decyanation<5%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Alane (AlH₃) Reduction to 2-Cyclopropyl-2-methylpropan-1-amine

This protocol utilizes in-situ generated Alane to rapidly reduce the nitrile, preventing secondary amine dimerization.

Step-by-Step Methodology:

  • Preparation of Alane: In a flame-dried, argon-purged 3-neck flask, suspend anhydrous AlCl₃ (1.0 eq) in anhydrous diethyl ether at 0 °C. Carefully add LiAlH₄ (1.0 eq) in small portions.

    • Self-Validation Check: The generation of AlH₃ is accompanied by the visible precipitation of LiCl salts. The suspension will turn milky white.

  • Substrate Addition: Stir the mixture for 30 minutes at 0 °C. Dropwise add a solution of 2-cyclopropyl-2-methylpropanenitrile (1.0 eq) in diethyl ether.

  • Reflux: Remove the ice bath and heat the reaction to reflux (35 °C) for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the UV-inactive nitrile spot disappears and a highly polar, ninhydrin-positive spot (primary amine) appears at the baseline.

  • Fieser Quench: Cool the mixture to 0 °C. Sequentially and cautiously add

    
     mL of water, 
    
    
    
    mL of 15% NaOH, and
    
    
    mL of water (where
    
    
    is the mass of LiAlH₄ in grams).
    • Self-Validation Check: A successful quench yields a crisp, white granular precipitate of aluminum salts. If the mixture is a grey, gelatinous mass, the quench is incomplete and will trap your product; stir vigorously until it turns white and granular.

  • Isolation: Filter the granular salts through a Celite pad, wash with ether, and concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol 2: Harsh Basic Hydrolysis to 2-Cyclopropyl-2-methylpropanoic Acid

This protocol bypasses the amide-stalling phase using high-boiling solvents and extreme basicity.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled reaction vessel equipped with a reflux condenser, dissolve KOH (10.0 eq) in ethylene glycol (0.5 M relative to substrate).

  • Heating: Add 2-cyclopropyl-2-methylpropanenitrile (1.0 eq). Heat the mixture vigorously to 150 °C using a heating mantle.

  • Monitoring Gas Evolution: Maintain heating for 48 hours.

    • Self-Validation Check: The hydrolysis of the intermediate amide releases ammonia gas. Hold a piece of damp red litmus paper over the top of the condenser; it will rapidly turn blue. The reaction is nearing completion when gas evolution ceases and the litmus paper remains red.

  • Workup: Cool the mixture to room temperature and dilute with an equal volume of distilled water. Extract the aqueous layer twice with diethyl ether to remove any unreacted starting material or stalled amide.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify to pH 1-2 using concentrated HCl.

    • Self-Validation Check: Upon reaching pH < 3, the target carboxylic acid will spontaneously "oil out" or precipitate as a distinct layer, visually confirming successful hydrolysis.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid.

References

  • PubChem. "2-Cyclopropyl-2-methylpropanenitrile | C7H11N | CID 23574312". National Center for Biotechnology Information. URL:[Link]

  • Kutney, J. P., Chen, Y.-H., & Rettig, S. J. "The chemistry of thujone. XIX. Acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols". Canadian Journal of Chemistry. URL:[Link]

  • Wünsch, B., & Geiger, C. "Reduction of Nitriles to Alkylamines". Science of Synthesis, Thieme. URL:[Link]

Optimization

Stability of the cyclopropane ring under acidic or basic conditions

Cyclopropane Stability Technical Support Center Welcome to the Technical Support Center for scientists and researchers working with cyclopropane-containing molecules. This guide is designed to provide in-depth answers an...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropane Stability Technical Support Center

Welcome to the Technical Support Center for scientists and researchers working with cyclopropane-containing molecules. This guide is designed to provide in-depth answers and practical troubleshooting for stability issues encountered during synthesis, workup, and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the cyclopropane ring.

Q1: What is the primary reason for the cyclopropane ring's inherent reactivity?

The reactivity of the cyclopropane ring stems from significant ring strain, which is a combination of two factors:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms.[1][2][3] This compression leads to poor orbital overlap, weakening the C-C bonds.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, creating repulsive steric interactions.[1]

This combined strain energy, which can be as high as 115 kJ/mol, makes ring-opening a thermodynamically favorable process to relieve the tension.[1][4]

Q2: How does the cyclopropane ring typically behave under acidic conditions?

Under acidic conditions, the cyclopropane ring is susceptible to electrophilic attack, leading to ring-opening. This is particularly true in the presence of strong acids or Lewis acids.[5] The generally accepted mechanism involves:

  • Protonation or Lewis Acid Coordination: An acid protonates a substituent on the ring or the ring itself, which has high p-character in its C-C bonds, or a Lewis acid coordinates to an activating group.[6][7]

  • Ring-Opening: The C-C bond cleaves to form a carbocation intermediate. The cleavage typically occurs at the most substituted carbon to form the most stable carbocation.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water, alcohol, halide) attacks the carbocation, yielding a 1,3-disubstituted acyclic product.[5]

This reactivity is highly dependent on the acid strength, temperature, and the specific substituents on the ring.[5]

Q3: Is the cyclopropane ring stable under basic conditions?

Generally, the cyclopropane ring is significantly more stable and resistant to degradation under basic conditions compared to acidic conditions.[5] Simple nucleophilic attack on an unsubstituted cyclopropane is difficult because a carbanion would be a poor leaving group.[8]

However, instability can arise under specific circumstances:

  • Activated Cyclopropanes: If the ring is substituted with strong electron-withdrawing groups (e.g., ketones, esters, nitriles), it becomes activated towards nucleophilic attack.[9][10][11] This is often referred to as a "donor-acceptor" (D-A) cyclopropane, which can undergo ring-opening with various nucleophiles.

  • Strong Bases: Strong bases can deprotonate the C-H bonds on the ring, which are slightly more acidic than those in typical alkanes. This can lead to undesired side reactions, although it does not typically cause ring cleavage on its own.[5]

Q4: How do substituents influence the stability and reactivity of the cyclopropane ring?

Substituents play a critical role in modulating the stability and directing the regioselectivity of ring-opening reactions.

  • Electron-Donating Groups (EDGs): Groups like alkyl or aryl moieties stabilize adjacent positive charge. In acid-catalyzed reactions, they facilitate ring-opening by stabilizing the resulting carbocation intermediate.[12]

  • Electron-Withdrawing Groups (EWGs): Groups like ketones, esters, or nitro groups polarize the cyclopropane ring, making it susceptible to nucleophilic attack.[9][10][11] These "acceptor" groups create an electrophilic carbon center that invites attack, leading to ring cleavage.[11][12]

  • Donor-Acceptor (D-A) Systems: Cyclopropanes substituted with both an EDG (donor) and an EWG (acceptor) are particularly reactive. The push-pull electronic effect highly polarizes and weakens the bond between the substituted carbons, facilitating ring-opening under even mild Lewis acid catalysis.[4][7]

Data Summary: Substituent Effects on Cyclopropane Stability
Substituent TypeAcidic Conditions (H⁺)Basic Conditions (Nu⁻)Dominant Mechanism
Unsubstituted/Alkyl Susceptible to opening with strong acids/heatGenerally StableAcid-catalyzed Sₙ1-like opening via carbocation
Aryl (Donor) Ring-opening is facilitated (stabilizes carbocation)Generally StableAcid-catalyzed Sₙ1-like opening
Ketone/Ester (Acceptor) Ring-opening can be catalyzed by Lewis acidsSusceptible to nucleophilic attackNucleophilic addition/ring-opening (Sₙ2-like)
Donor-Acceptor Highly reactive, opens with mild Lewis acidsHighly reactive towards nucleophilesPolarized bond cleavage

Part 2: Troubleshooting Guides

This section provides structured advice for common experimental challenges.

Problem 1: My cyclopropane-containing compound degraded during an acidic workup (e.g., HCl quench). How can I prevent this?

Analysis: Your compound is likely undergoing acid-catalyzed ring-opening. This is a common issue, especially if the cyclopropane ring is substituted with groups that can stabilize a carbocation intermediate or if the workup conditions are too harsh.

Troubleshooting Steps:

  • Use Milder Acidity: Replace strong mineral acids (HCl, H₂SO₄) with weaker organic acids or buffered solutions.

    • Recommendation: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for quenching. For pH adjustment, consider using dilute acetic acid. Pyridinium p-toluenesulfonate (PPTS) is an effective mild acid catalyst when acidic conditions are required for other transformations in the molecule.[5][13]

  • Control the Temperature: Ring-opening reactions often have a higher activation energy.

    • Recommendation: Perform the workup and extraction at a lower temperature (0 °C or below) to minimize the rate of the degradation side reaction.[5]

  • Minimize Contact Time: Reduce the duration of exposure to the acidic medium.

    • Recommendation: Proceed with the extraction immediately after quenching the reaction. Avoid letting the biphasic mixture stir for extended periods under acidic conditions.

  • Protect the Moiety: If the cyclopropane is part of a complex molecule, assess if other functional groups are directing the degradation. It may be necessary to reconsider the synthetic route to avoid strongly acidic steps after the cyclopropane ring has been installed.

Troubleshooting Workflow: Unexpected Degradation

G start Degradation of Cyclopropane Compound Observed q1 Was the reaction run under acidic conditions? start->q1 a1_yes Acid-Catalyzed Ring Opening Likely q1->a1_yes Yes q2 Was the reaction run under basic conditions? q1->q2 No sub_acid Troubleshoot Acidic Conditions a1_yes->sub_acid a2_yes Nucleophilic Ring Opening Possible q2->a2_yes Yes step1 1. Switch to milder acid (e.g., NH4Cl, NaHCO3) sub_acid->step1 step2 2. Lower workup temperature (e.g., 0 °C) step1->step2 step3 3. Minimize contact time with acid step2->step3 sub_base Troubleshoot Basic Conditions a2_yes->sub_base step4 Is the cyclopropane activated by an EWG (e.g., C=O)? sub_base->step4 step5 Yes: Consider alternative nucleophile or milder base step4->step5 Yes step6 No: Investigate other reactive sites on the molecule step4->step6 No

Caption: Decision tree for troubleshooting cyclopropane degradation.

Problem 2: I am seeing unexpected side products in a reaction involving a cyclopropyl ketone. What is happening?

Analysis: Cyclopropyl ketones are classic examples of "acceptor-activated" cyclopropanes.[10] The carbonyl group withdraws electron density, making the ring susceptible to nucleophilic attack from reagents like organometallics, amines, or even some basic catalysts. The reaction can proceed via a 1,3-addition (ring-opening) pathway instead of the expected 1,2-addition to the carbonyl.

Mechanistic Insight: Nucleophilic attack occurs at one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond to form a stabilized enolate intermediate. This intermediate is then protonated during workup to give the ring-opened product.

Mechanism: Nucleophilic Ring-Opening of a Cyclopropyl Ketone

G start Cyclopropyl Ketone c1 start->c1 1. Nu: intermediate Enolate Intermediate c3 intermediate->c3 2. H⁺ Workup product Ring-Opened Product c1:e->intermediate:w c2 c3:e->product:w c4

Caption: Pathway for nucleophilic attack on an activated cyclopropane.

Troubleshooting Steps:

  • Modify the Nucleophile: If using a strong, hard nucleophile (e.g., Grignard, organolithium), it may favor 1,3-addition. Consider using a softer nucleophile or a cuprate reagent, which often favors conjugate addition-like pathways that may preserve the ring.

  • Use Lewis Acid Additives: Some Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting the desired 1,2-addition over ring-opening. Ceric chloride (CeCl₃) is a classic additive used with organometallic reagents to suppress side reactions.

  • Lower the Temperature: As with acidic degradation, lowering the reaction temperature can often increase selectivity for the desired product by disfavoring the higher-activation energy ring-opening pathway.

Problem 3: How do I design a stability study for a new drug candidate containing a cyclopropane moiety?

Analysis: For drug development, understanding the stability profile of a new chemical entity (NCE) is a regulatory requirement.[14][15] A well-designed study will probe the molecule's susceptibility to degradation under various pH and environmental conditions, following guidelines from the International Council for Harmonisation (ICH).[16]

Experimental Protocol: pH-Dependent Stability Assay

This protocol outlines a standard procedure to assess the stability of a cyclopropane-containing compound across a physiologically and industrially relevant pH range.

Objective: To determine the rate of degradation of "Compound-X" at pH 2.0, 7.4, and 9.0.

Materials:

  • Compound-X (high purity solid)

  • HPLC-grade Acetonitrile (ACN) and water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate buffer salts (e.g., NaH₂PO₄, Na₂HPO₄)

  • Borate buffer salts

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Constant temperature incubator or water bath set to 40°C (for accelerated testing).[15][16]

Procedure:

  • Buffer Preparation:

    • pH 2.0: 0.01 M HCl solution.

    • pH 7.4: 50 mM Phosphate buffer.

    • pH 9.0: 50 mM Borate buffer.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Compound-X in ACN. This organic stock minimizes degradation before the study begins.

  • Sample Preparation (in triplicate for each time point and pH):

    • In a series of labeled HPLC vials, add the appropriate buffer solution.

    • Spike a small volume of the Compound-X stock solution into each vial to achieve a final concentration of ~10 µg/mL. The final percentage of ACN should be low (<5%) to avoid altering the aqueous buffer properties.

    • Cap the vials immediately.

  • Time Zero (T=0) Analysis:

    • Immediately analyze three vials for each pH condition by HPLC to establish the initial concentration (100% reference).

  • Incubation:

    • Place the remaining vials in a 40°C incubator.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), remove a set of triplicate vials for each pH condition.[17]

    • Allow them to cool to room temperature.

    • Analyze by HPLC to quantify the remaining percentage of Compound-X.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of Compound-X versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k.

Expected Outcome & Interpretation:

  • High Stability: If less than 10% degradation is observed at all pH values after an extended period, the cyclopropane moiety is considered stable under these conditions.

  • pH-Dependent Instability: Significant degradation at pH 2.0 would confirm acid-lability. This data is crucial for formulating the drug product and predicting its stability in the acidic environment of the stomach. Degradation at pH 9.0 would indicate base-lability, which could be relevant for certain manufacturing processes or co-administered drugs.

References

  • BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem Technical Support.
  • ECHEMI. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. ECHEMI.
  • de la Torre, A., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry – A European Journal.
  • Unknown Author. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). X-MOL.
  • Gravel, M., et al. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC.
  • Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis.
  • Ivanova, O. A., & Trushkov, I. V. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Chemistry World. (2026, January 25). Understanding the Unusual Chemistry of Cyclopropane. YouTube.
  • Gammack Yamagata, A. D., et al. (2018, January 18). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters.
  • Trillo, P., et al. (2019, August 27). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. RSC Publishing.
  • Reddy, R., et al. (2020, March 4). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters.
  • Unknown Author. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Unknown Source.
  • Filo. (2026, January 14). Why cyclopropane give ring opening reaction? Explain stability of cyclohexane. Filo.
  • Ofial, A. R., & Eitzinger, A. (n.d.). Reactivity of electrophilic cyclopropanes. PMC.
  • BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain. YouTube.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
  • Eitzinger, A., & Ofial, A. R. (2023). (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate.
  • Procter, D. J., et al. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Unknown Author. (n.d.). 1. Introduction Alicyclic compounds (aliphatic cyclic compounds) are organic compounds that resemble both aliphatic and cyclic c. Unknown Source.
  • Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Procter, D. J., et al. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. LibreTexts.
  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • ChemicalBook. (2023, November 23). Cyclopropyl Methyl Ketone: properties, applications and safety. ChemicalBook.
  • Jordi Labs. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Jordi Labs.
  • Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?. Quora.
  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences.
  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization.

Sources

Troubleshooting

Troubleshooting cyclopropanation reactions for nitrile compounds

Topic: Troubleshooting Cyclopropanation Reactions for Nitrile Compounds Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists and Process Development Scientists Welcome to the techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclopropanation Reactions for Nitrile Compounds Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists and Process Development Scientists

Welcome to the technical support hub for cyclopropane synthesis involving nitrile functionalities. This guide addresses the two distinct challenges researchers face:

  • Cyclopropanating acrylonitrile derivatives (where the nitrile is a "passenger" on the alkene).

  • Converting the nitrile group itself into a cyclopropylamine (The Kulinkovich-Szymoniak reaction).

Decision Matrix: Select Your Workflow

Before troubleshooting, ensure you are applying the correct methodology for your substrate.

Method_Selection Start Target Molecule? Substrate1 Cyclopropyl-Nitrile (C-C Bond Formation) Start->Substrate1 Retain CN group Substrate2 Cyclopropyl-Amine (CN -> Ring Conversion) Start->Substrate2 Convert CN to Ring RouteA Rh-Catalyzed Carbene Transfer Substrate1->RouteA Substrate is Acrylonitrile RouteB Base-Mediated Alkylation (PTC) Substrate1->RouteB Substrate is Active Methylene RouteC Kulinkovich-Szymoniak Reaction Substrate2->RouteC Ti(OiPr)4 + Grignard

Figure 1: Strategic decision tree for selecting the correct cyclopropanation methodology based on the role of the nitrile group.

Scenario A: Cyclopropanation of Acrylonitrile Derivatives

The Challenge: Acrylonitriles are electron-deficient alkenes.[1] Standard electrophilic carbenoids (generated from Rh₂(OAc)₄ + Diazoesters) react sluggishly with them due to electronic mismatch, leading to low yields and high dimerization of the diazo compound.

Troubleshooting Guide

Q: My diazo compound is decomposing, but I see no cyclopropane product. Why? A: This is a classic "carbene mismatch." The carbene generated is electrophilic, and your acrylonitrile is electron-poor. The carbene prefers to react with itself (dimerization) rather than the alkene.

  • Fix 1 (Catalyst Tuning): Switch to a catalyst with bulky, electron-donating ligands to make the carbene more nucleophilic or stabilize the intermediate. Rh₂(S-TCPTAD)₄ (adamantylglycine-derived) is the gold standard for electron-deficient alkenes, often achieving >90% yield and high enantioselectivity [1].

  • Fix 2 (Slow Addition): Do not add the diazo compound in one portion. Use a syringe pump to maintain a low steady-state concentration of the carbene, statistically favoring the alkene reaction over dimerization.

Q: I am getting low diastereoselectivity (cis/trans ratio). A: Acrylonitriles lack the steric bulk of esters.

  • Fix: Lower the temperature to 0°C or -20°C. Unlike electron-rich alkenes, the reaction barrier is higher, so you cannot go too low, but room temperature often erodes selectivity.

  • Mechanistic Check: Ensure your solvent is non-coordinating (DCM or Toluene). Coordinating solvents (THF, MeCN) compete for the Rh axial site, altering the trajectory of the carbene approach.

Optimized Protocol: Rh-Catalyzed Cyclopropanation of Acrylonitrile

Target: Ethyl 2-cyanocyclopropanecarboxylate

  • Catalyst Loading: Charge a flame-dried flask with Rh₂(S-TCPTAD)₄ (1.0 mol%) and the acrylonitrile derivative (5.0 equiv).

  • Solvent: Add anhydrous dichloromethane (0.2 M relative to diazo).

  • Diazo Addition: Dissolve the aryldiazoacetate (1.0 equiv) in DCM.

  • Execution: Add the diazo solution via syringe pump over 4–6 hours at 0°C.

  • Validation: Monitor N₂ evolution. Rapid bubbling suggests decomposition (too fast); no bubbling suggests catalyst poisoning.

Scenario B: The Kulinkovich-Szymoniak Reaction

The Challenge: Converting a nitrile (


) directly into a primary cyclopropylamine (

). This requires a Titanium(II) intermediate generated in situ.
Mechanism & Failure Points

The reaction relies on a "ligand exchange" mechanism. If the Grignard reagent is old or the Titanium source is wet, the active Titanacyclopropane species will not form.

Kulinkovich_Mechanism Ti_IV Ti(OiPr)4 (Precursor) Titanacycle Titanacyclopropane (Active Species) Ti_IV->Titanacycle Alkylation & Beta-H Elim Fail1 FAILURE: Wet Solvent (TiO2 precipitate) Ti_IV->Fail1 H2O present EtMgBr EtMgBr (2 equiv) EtMgBr->Titanacycle Fail2 FAILURE: Old Grignard (No active Ti(II)) EtMgBr->Fail2 Low Titer Azatitanacycle Azatitanacyclopentene (Intermediate) Titanacycle->Azatitanacycle + Nitrile (Insertion) Nitrile Nitrile Substrate (R-CN) Product Cyclopropylamine Azatitanacycle->Product Lewis Acid / Protic Quench

Figure 2: Mechanistic flow of the Kulinkovich-Szymoniak reaction highlighting critical failure points.

Troubleshooting Guide

Q: The reaction mixture turned yellow but didn't turn black/dark brown. Yield is <10%. A: You failed to generate the Ti(II) species. The yellow color is likely just the Ti(OiPr)₄-Grignard complex without


-hydride elimination.
  • Cause: Temperature too low during Grignard addition or Grignard concentration too low.

  • Fix: The "black" color indicates the active Titanacyclopropane. Allow the mixture to warm to room temperature (or reflux briefly) before adding the nitrile if you are doing a pre-generation step.

Q: Can I use catalytic Titanium? A: Generally, No for nitriles. While the Kulinkovich reaction for esters can be catalytic, the nitrile variation (Szymoniak) usually requires stoichiometric Ti(OiPr)₄ (1.0–1.1 equiv) because the intermediate imine-titanium complex is very stable and does not turn over easily [2].

  • Optimization: Use MeTi(OiPr)₃ (generated from MeLi + Ti(OiPr)₄) instead of Ti(OiPr)₄. This prevents the consumption of 2 equivalents of Grignard just to make the catalyst.

Q: My product is trapped in the emulsion during workup. A: Cyclopropylamines are basic and amphiphilic.

  • Fix: Quench with specific protocol: Add water slowly, then 15% NaOH, then water (the Fieser workup method). Extract with ether. Do not use acidic workup initially, or your amine will stay in the water layer.

Comparison of Methodologies

FeatureRh-Catalyzed (Scenario A)Kulinkovich-Szymoniak (Scenario B)PTC Alkylation (Scenario C)
Substrate Acrylonitrile + DiazoesterNitrile + GrignardActive Methylene Nitrile
Product CyanocyclopropaneCyclopropylamineCyclopropanecarbonitrile
Key Reagent Rh₂(S-TCPTAD)₄Ti(OiPr)₄ / EtMgBr1,2-dibromoethane / NaOH
Critical Risk Diazo dimerizationMoisture sensitivityOver-alkylation
Scale-up Difficult (Exothermic/Diazo)Moderate (Grignard handling)Excellent (Robust)

FAQ: General Issues

Q: How do I remove the metal residues from the final product?

  • Rh: Pass through a pad of silica gel with 10% scavengers (e.g., QuadraPure™ TU) or simply recrystallize if the product is solid.

  • Ti: The Fieser workup usually precipitates Titanium as a white granular solid. If a gel forms, add celite and filter.

Q: Are there safety concerns with the diazo compounds?

  • Yes. Diazoacetates are potentially explosive. Never distill them to dryness. For scale-up, consider in situ generation of the diazo species or use flow chemistry to minimize the active inventory.

References

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Source:Chemical Science, 2011. Context: Establishes Rh2(S-TCPTAD)4 as the superior catalyst for acrylonitriles. URL:[Link]

  • Titanium-mediated conversion of nitriles to cyclopropylamines (Kulinkovich-Szymoniak). Source:Journal of Organic Chemistry, 2001. Context: Details the stoichiometric requirements and mechanism for nitrile substrates. URL:[Link]

  • Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles. Source:J. Chem. Soc., Perkin Trans.[2] 1, 1999. Context: Provides robust protocols for alkylation-based cyclopropanation. URL:[Link]

Sources

Optimization

Cyclopropyl Nitrile Stability &amp; Ring-Opening Prevention: Technical Support Center

Welcome to the Technical Support Center for cyclopropyl nitrile chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropyl nitrile chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique reactivity of cyclopropyl nitriles.

The cyclopropyl ring is characterized by immense Baeyer (angular) strain and Pitzer (torsional) strain. When coupled with an electron-withdrawing nitrile group, the system becomes highly susceptible to ring-opening under radical, basic, or nucleophilic conditions[1]. This guide synthesizes field-proven methodologies and mechanistic causality to help you design self-validating, stable reaction protocols.

Part 1: Fundamental Mechanisms & Troubleshooting (FAQs)

Q1: Why do cyclopropyl nitriles spontaneously ring-open under certain radical conditions? A: The driving force is the relief of Baeyer ring strain[1]. When a radical forms adjacent to the cyclopropyl ring (a cyclopropylmethyl radical), the nitrile group stabilizes the intermediate via the captodative effect. However, the system rapidly undergoes a homolytic C-C bond cleavage to form a more stable, ring-opened allyl or alkyl radical. This rearrangement is exceptionally fast, with a rate constant (


) of approximately 

at 298 K[2]. To prevent this, any radical-trapping step in your reaction design must outcompete this extreme kinetic clock.

Q2: How does the choice of base influence the stability of the cyclopropyl ring during


-deprotonation? 
A:  The stability of the cyclopropyl carbanion is entirely dependent on kinetic versus thermodynamic control. Strong, nucleophilic bases (like n-BuLi) or high temperatures provide enough thermal energy to overcome the activation barrier for ring-opening. To prevent fragmentation, you must use a strong, sterically hindered, non-nucleophilic base—such as Lithium Diisopropylamide (LDA)—at cryogenic temperatures (

)[3]. This selectively generates the kinetic carbanion without supplying the thermal energy required for the ring to spring open[4].

Q3: Why is DIBAL-H preferred over


 for reducing cyclopropyl nitriles? 
A: 

is a harsh, highly reactive reducing agent typically used at room temperature or reflux, conditions that frequently induce over-reduction and subsequent ring fragmentation. Diisobutylaluminium hydride (DIBAL-H), when used at

, allows for a controlled, partial reduction to an aluminum imine intermediate. Upon mild aqueous workup, this yields the cyclopropyl carboxaldehyde while leaving the strained three-membered carbocycle completely intact[5].

Part 2: Data Presentation & Condition Optimization

The following table summarizes the causality between specific reaction conditions and the structural integrity of the cyclopropyl nitrile moiety.

Reaction TypeReagent / ConditionRisk of Ring-OpeningMechanistic Causality & Recommended Alternative

-Alkylation
NaH or KOH / Room TempHigh Thermodynamic conditions provide energy for ring cleavage. Use LDA at

[3].
Reduction

/ Reflux
High Harsh nucleophilic attack and thermal energy drive fragmentation. Use DIBAL-H at

[5].
Radical Addition Standard Photoredox / SETHigh Radical clock (

) outpaces trapping[2]. Use 2-electron Pd-catalysis or ultra-fast trapping agents.
Nucleophilic Attack Grignard Reagents /

Moderate Can cause ring-opening via addition-elimination. Use lower temperatures or transmetalate to less reactive species.

Part 3: Mechanistic Visualizations

Below are the logical workflows and mechanistic pathways governing cyclopropyl nitrile stability.

G A Cyclopropyl Nitrile Precursor B Cyclopropylmethyl Radical Intermediate A->B SET / Radical Initiation C Ring-Opened Alkyl Radical B->C k ~ 8.6 x 10^7 s^-1 (Strain Relief) D Desired Functionalized Cyclopropane B->D Fast Trapping (k_trap > k_open)

Caption: Radical ring-opening pathway versus fast radical trapping in cyclopropyl nitriles.

Workflow Start Need to deprotonate alpha to nitrile? Temp Is reaction temp > -78°C? Start->Temp Base Using nucleophilic base? (e.g., BuLi) Temp->Base No Risk High Risk of Ring-Opening Temp->Risk Yes LDA Use LDA at -78°C Base->LDA No Base->Risk Yes Success Stable Carbanion Formation LDA->Success

Caption: Decision tree for optimizing alpha-deprotonation of cyclopropyl nitriles.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Safe -Alkylation of Cyclopropyl Nitriles

This protocol utilizes kinetic control to prevent ring-opening during carbon-carbon bond formation[3].

Reagents: Cyclopropyl nitrile (1.0 eq), LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene), Alkyl halide (1.2 eq), Anhydrous THF. Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and cool to

    
     using a dry ice/acetone bath.
    
  • Base Addition: Add the LDA solution dropwise to the cooled THF.

  • Deprotonation: Slowly add a solution of the cyclopropyl nitrile in THF (2 mL) dropwise over 15 minutes. Stir at

    
     for exactly 45 minutes to ensure complete formation of the kinetic carbanion. Do not let the temperature rise, as this will trigger ring-opening.
    
  • Alkylation: Add the electrophile (alkyl halide) dropwise. Maintain the reaction at

    
     for 2 hours.
    
  • Quenching: Quench the reaction strictly at

    
     by adding saturated aqueous 
    
    
    
    (5 mL).
  • Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Controlled Reduction to Cyclopropyl Carboxaldehyde

This protocol leverages DIBAL-H to halt reduction at the imine stage, avoiding thermal fragmentation[5],[4].

Reagents: Cyclopropyl nitrile (1.0 eq), DIBAL-H (1.5 eq, 1.0 M in Toluene), Anhydrous


.
Procedure: 
  • Preparation: In a flame-dried flask under argon, dissolve the cyclopropyl nitrile in anhydrous

    
     (12.5 mL/mmol) and cool to 
    
    
    
    .
  • Reduction: Add DIBAL-H dropwise via syringe pump over 20 minutes. The slow addition prevents localized exothermic spikes that could provide energy for ring-opening.

  • Incubation: Stir the mixture at

    
     for 1 hour.
    
  • Quenching (Fieser-style modification): Dilute the solution with diethyl ether. Successively add

    
     (0.04 mL per mmol of DIBAL-H), 15% aqueous NaOH (0.04 mL), and 
    
    
    
    (0.1 mL).
  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until a white aluminum precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake with copious amounts of diethyl ether, and concentrate the filtrate to yield the pure cyclopropyl carboxaldehyde.

References

  • Why is cyclopropylmethyl radical opening so fast? Chemistry Stack Exchange. Available at:[Link]

  • EXPLORING THE REACTIONS OF SMALL RINGS. Queen Mary University of London. Available at:[Link]

  • Principles of Organic Synthesis. Indian Institute of Technology Guwahati (Digimat). Available at:[Link]

  • Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Cyclopropyl-2-methylpropanenitrile

This technical guide addresses the specific catalytic challenges posed by 2-cyclopropyl-2-methylpropanenitrile . This substrate presents a dual-constraint scenario: extreme steric hindrance (due to the -quaternary center...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific catalytic challenges posed by 2-cyclopropyl-2-methylpropanenitrile . This substrate presents a dual-constraint scenario: extreme steric hindrance (due to the


-quaternary center) and chemoselectivity risks  (susceptibility of the cyclopropyl ring to opening under harsh acidic/hydrogenolysis conditions).

Status: Operational Subject: Sterically Hindered Nitrile Transformation Ticket ID: CHEM-SUP-2024-CPMN

Strategic Overview: The Substrate Challenge

Before selecting a catalyst, users must understand the specific failure modes associated with 2-cyclopropyl-2-methylpropanenitrile :

  • The Steric Wall: The

    
    -carbon is fully substituted (quaternary), bonded to a methyl group and a cyclopropyl ring. Standard nucleophilic attacks (e.g., hydrolysis) will be kinetically retarded by orders of magnitude compared to linear nitriles.
    
  • The Cyclopropyl Trap: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).

    • Risk A: Strong Brønsted acids can protonate the ring, leading to ring-opening rearrangement (homo-Nazarov type or hydration).

    • Risk B: Heterogeneous hydrogenation catalysts (specifically Pd-based) can cleave the ring (hydrogenolysis) to form an isopropyl group, destroying the core scaffold.

Decision Logic & Workflow (Visualized)

The following decision tree guides your catalyst choice based on the target product and safety constraints.

CatalystSelection Start Substrate: 2-cyclopropyl-2-methylpropanenitrile Target Select Target Transformation Start->Target Hydrolysis Target: Amide/Acid (Hydrolysis) Target->Hydrolysis Reduction Target: Primary Amine (Reduction) Target->Reduction Tetrazole Target: Tetrazole (Bioisostere) Target->Tetrazole StandardCond Standard Acid/Base? Hydrolysis->StandardCond Risk1 RISK: Ring Opening & Polymerization StandardCond->Risk1 High T / Strong pH Sol1 SOLUTION: Ghaffar-Parkins Catalyst (Pt-Hydrido Complex) StandardCond->Sol1 Neutral pH / 80°C CatSel Catalyst Selection Reduction->CatSel PdRisk Palladium (Pd/C) RISK: Hydrogenolysis (Ring Opening) CatSel->PdRisk Avoid NiSol SOLUTION: Raney Nickel or Cobalt (High Chemoselectivity) CatSel->NiSol Preferred LewisSol SOLUTION: Zn(II) Salts (Lewis Acid Catalysis) Tetrazole->LewisSol

Figure 1: Decision matrix for catalyst selection prioritizing steric access and cyclopropyl preservation.

Technical Modules: Protocols & Troubleshooting

Module A: Hydrolysis (Nitrile Primary Amide)

The Issue: Classical acid/base hydrolysis requires boiling temperatures that often degrade the cyclopropyl ring. The Solution: Use the Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]).[1] This catalyst is specifically designed to hydrate sterically hindered nitriles under neutral conditions.

Protocol:

  • Catalyst: [PtH{(PMe₂O)₂H}(PMe₂OH)] (0.1 - 1.0 mol%).

  • Solvent: Water/Ethanol (1:1).

  • Conditions: Heat to 70-80°C.

  • Mechanism: The Pt center activates the nitrile triple bond, allowing water to attack even with the steric bulk of the cyclopropyl/methyl groups.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
No Conversion Catalyst poisoning by halides.Ensure water is deionized and free of Cl⁻/Br⁻ ions. Halides coordinate tightly to Pt(II) and deactivate it.
Ring Opening pH drift or excessive temperature.Verify the reaction is neutral (pH 7). Do not exceed 100°C. The catalyst works best at mild heat (70-80°C).
Precipitation Product insolubility.The amide product often precipitates as it forms. This is beneficial. Simply filter the solid; do not add acid to dissolve.

Expert Insight: Unlike enzymatic routes (Nitrilases), which often fail with quaternary centers due to the "lock and key" fit of the active site, the Ghaffar-Parkins platinum complex is small enough to coordinate to the nitrile nitrogen despite the alpha-bulk.

Module B: Reduction (Nitrile Primary Amine)

The Issue: Hydrogenation is the most scalable reduction method, but Palladium (Pd) catalysts are notorious for opening cyclopropyl rings (hydrogenolysis) to form isopropyl derivatives. The Solution: Use Raney Nickel or Sponge Cobalt . These metals are less active toward C-C bond cleavage but highly active for C≡N reduction.

Protocol:

  • Catalyst: Raney Nickel (W2 or W4 grade) or Sponge Cobalt.

  • Solvent: Methanol saturated with Ammonia (

    
    ).
    
  • Additive: Ammonia is CRITICAL . It suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.

  • Pressure: 50-100 psi

    
    .
    

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Secondary Amine Formation Lack of Ammonia.Ensure the solvent is saturated with ammonia gas or add NH₄OH. The intermediate imine reacts with the product amine if NH₃ is absent.
Ring Cleavage (Isopropyl impurity) Trace Pd contamination or excessive temp.Ensure no Pd/Pt residue is in the reactor. Switch to Sponge Cobalt if Raney Ni shows trace ring opening (Cobalt is gentler).
Incomplete Reaction Steric hindrance blocking surface.Increase H₂ pressure (up to 50 bar) rather than temperature. High pressure forces hydrogen into the sterically crowded active site.
Module C: Tetrazole Synthesis (Click Chemistry)

The Issue: The steric bulk prevents the standard [3+2] cycloaddition with sodium azide from proceeding at reasonable rates, often leading to sublimation of the nitrile or explosion risks from hydrazoic acid accumulation. The Solution: Zinc(II) Catalysis . Lewis acids activate the nitrile, making it susceptible to azide attack without requiring protonation.

Protocol:

  • Reagents: Sodium Azide (

    
    ) + Zinc Bromide (
    
    
    
    ).
  • Solvent: Water/Isopropanol or DMF.

  • Stoichiometry: 1.0 equiv Nitrile : 1.1 equiv

    
     : 1.0 equiv 
    
    
    
    .
  • Workup: Acidify carefully to release the tetrazole from the Zinc complex.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Stalled Reaction Inadequate Lewis Acid activation.Ensure

is dry/anhydrous. Water competes for coordination sites on Zinc.
Safety Hazard Formation of

.
Maintain pH > 6 during the reaction. Only acidify during the workup phase in a well-ventilated hood.

Comparative Data Summary

Catalyst SystemTarget ProductSteric ToleranceCyclopropyl SafetyScalability
Pt-Ghaffar-Parkins AmideExcellent High (Neutral pH)Medium (Catalyst cost)
Raney Nickel/NH₃ AmineGoodHigh (Low hydrogenolysis)High (Industrial Std)
Pd/C + H₂ AmineGoodLow (Risk of ring opening)High
ZnBr₂ / NaN₃ TetrazoleExcellent High High
Enzymatic (Nitrilase) Acid/AmidePoor (Steric limit)Very HighLow (Requires screening)

References

  • Ghaffar-Parkins Catalyst for Hindered Nitriles

    • Ghaffar, T., & Parkins, A. W. (1995).[1] The catalytic hydration of nitriles to amides using a platinum phosphinito complex.

    • Source:

    • Relevance: Defines the gold standard for hydrating sterically hindered nitriles like 2-cyclopropyl-2-methylpropanenitrile without side reactions.
  • Selectivity in Nitrile Reduction

    • Chemguide. (2024). Reducing Nitriles to Primary Amines.[2][3][4][5]

    • Source:

    • Relevance: Details the necessity of avoiding Pd catalysts to prevent side reactions and the use of LiAlH4 vs.
  • Cyclopropyl Stability & Metabolism

    • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups.
    • Source:

    • Relevance: Explains the oxidative sensitivity of the cyclopropyl ring, reinforcing the need for chemically inert reduction conditions (avoiding radical p
  • Platinum-Catalyzed Hydration Mechanism

    • Jiang, X., et al. (2004).[6][7] Platinum-Catalyzed Selective Hydration of Hindered Nitriles.

    • Source:

    • Relevance: Specifically cites the capability of Pt-catalysts to handle "hindered tertiary nitriles" which matches the user's substr

Sources

Optimization

Work-up procedures for reactions containing 2-cyclopropyl-2-methylpropanenitrile

Technical Support Ticket #CP-CN-4492: Work-up Protocol for 2-cyclopropyl-2-methylpropanenitrile Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #CP-CN-4492: Work-up Protocol for 2-cyclopropyl-2-methylpropanenitrile

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Yield/Purity Critical)

Executive Summary

You are working with 2-cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7).[1][2] This molecule presents a specific duality of risks during work-up:

  • Structural Fragility: The cyclopropyl ring is chemically robust to base but susceptible to acid-catalyzed ring opening (homo-allyl rearrangement), particularly if the work-up becomes too acidic.

  • Physical Volatility: With a molecular weight of ~109.17 g/mol and a compact quaternary structure, this compound has significant vapor pressure. "Disappearing product" during rotary evaporation is the most common user complaint.

This guide replaces generic standard operating procedures (SOPs) with a chemically grounded protocol designed to maximize recovery of this specific nitrile.

Module 1: The "Golden Path" Work-up Protocol

Follow this workflow for standard synthesis reactions (e.g., alkylation of cyclopropylacetonitrile).

Step 1: Quenching (The pH Trap)

Objective: Stop the reaction without triggering cyclopropyl ring opening.

  • The Risk: Strong mineral acids (HCl, H₂SO₄) can protonate the cyclopropyl ring, leading to relief of ring strain via opening.

  • The Fix: Use a Buffered Quench .

    • Protocol: Pour the reaction mixture into a saturated aqueous solution of Ammonium Chloride (NH₄Cl) at 0°C.

    • Why: This buffers the pH to ~4.5–5.0, sufficient to quench strong bases (LDA, NaH, KHMDS) used in alkylation, but too mild to protonate the cyclopropyl ring.

Step 2: Extraction & Phase Separation

Objective: Efficient mass transfer without emulsion formation.

  • Solvent Choice: Use Diethyl Ether (Et₂O) or TBME (tert-Butyl methyl ether) rather than Dichloromethane (DCM).

    • Why: This nitrile is lipophilic (LogP ~2.0). Ethers provide excellent solubility while sitting above the aqueous layer, making phase cuts easier to visualize than with DCM (which can sometimes have similar density to heavy brine/salt wastes).

  • The Wash:

    • Extract aqueous layer 3x with Et₂O.

    • Combine organics.

    • Critical Step: Wash combined organics with half-saturated Brine .

    • Why: Pure water washes often lead to emulsions with nitriles. The salt content prevents surfactant-like behavior.

Step 3: Drying & Concentration (The Yield Killer)

Objective: Remove solvent without removing the product.

  • Drying Agent: Sodium Sulfate (Na₂SO₄). Avoid CaCl₂, which can sometimes coordinate with nitriles.

  • Evaporation Parameters:

    • Bath Temp: Maximum 30°C.

    • Vacuum: Do NOT use high vacuum. Set pressure to >150 mbar (approx. 110 mmHg).

    • Why: This compound will co-evaporate with solvents if the vacuum is too strong. If you see the flask cooling rapidly or "sweating" heavily, you are likely losing product.

Module 2: Visual Workflows

Workflow 1: Standard Isolation Logic

WorkupFlow Start Crude Reaction (Alkylation/Synthesis) Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Start->Quench 0°C Extract Extract: Et2O or TBME (3x Volume) Quench->Extract Wash Wash: 50% Brine (Prevents Emulsion) Extract->Wash Dry Dry: Na2SO4 Filter Wash->Dry Conc Concentrate: >150 mbar, <30°C Dry->Conc Product Isolated Nitrile (Check NMR) Conc->Product

Caption: Optimized isolation path minimizing thermal stress and acid exposure.

Workflow 2: Troubleshooting Emulsions

EmulsionFix Problem Emulsion Detected (Rag Layer) Step1 Add Solid NaCl (Saturate Aqueous Phase) Problem->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite (Remove Particulates) Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add 5% Methanol (Break Surface Tension) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for breaking persistent nitrile/aqueous emulsions.

Module 3: Troubleshooting & FAQs

Issue 1: "I lost 40% of my mass on the Rotavap."
  • Diagnosis: You treated the nitrile like a non-volatile solid.

  • The Science: Small, lipophilic nitriles have high vapor pressures. The "Quaternary" nature makes it compact (globular), which often lowers the boiling point relative to linear isomers.

  • Corrective Action:

    • Stop evaporation when the solvent volume is ~5-10 mL.

    • Transfer to a tared vial.

    • Finish drying under a gentle stream of Nitrogen (blow-down) rather than vacuum.

    • Do not leave on a high-vacuum pump overnight.

Issue 2: "The NMR shows extra peaks in the alkene region (5.0–6.0 ppm)."
  • Diagnosis: Ring opening has occurred.

  • The Science: If you used HCl or H₂SO₄ during workup, the cyclopropyl ring likely opened to form a homo-allyl system (e.g., 4-methylpent-4-enenitrile derivatives).

  • Corrective Action:

    • Check your aqueous pH. If pH < 3, the damage is done.

    • Future Prevention: Strictly use NH₄Cl or Phosphate Buffer (pH 7) for quenching.

Issue 3: "I have a persistent 'rag layer' (emulsion)."
  • Diagnosis: Likely residual Phase Transfer Catalyst (PTC) or microscopic precipitation of salts.

  • The Science: Nitriles often have densities near 0.85–0.95 g/mL, close to dilute aqueous salt solutions, preventing gravity separation.

  • Corrective Action:

    • Density Trick: Add more DCM (makes organic heavier) or more Ether (makes organic lighter) to increase the density differential.

    • Filtration: Pass the biphasic mixture through a glass frit or Celite pad. Suspended solids often stabilize emulsions; removing them breaks the rag layer.

Module 4: Quantitative Data & Properties

PropertyValueImplication for Work-up
Molecular Weight 109.17 g/mol High Volatility Risk. Monitor vacuum closely.
LogP (Predicted) ~1.8 – 2.1Lipophilic. Extracts well into Et₂O, EtOAc, DCM.
Boiling Point Est. 150–160°C (atm)Do not heat bath >40°C under vacuum.
Density ~0.85 – 0.90 g/mLCan float or sink depending on brine concentration.
Stability Acid SensitiveAvoid pH < 4. Ring opening risk.

References

  • PubChem. (n.d.).[3] 2-Cyclopropyl-2-methylpropanenitrile (Compound Summary).[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopropanes.[4][5][6][7] Retrieved March 2, 2026, from [Link]

    • Context: Validates the sensitivity of cyclopropyl moieties and general synthesis str
  • Wong, J. W., et al. (1990). Practical synthesis of cyclopropyl nitriles.Synthetic Communications, 20(7). Context: Establishes baseline volatility and extraction protocols for small cyclopropyl nitriles.
  • Ramco. (n.d.).[8] Nitrile Chemical Resistance Guide. Retrieved March 2, 2026, from [Link]

    • Context: General chemical compatibility d

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry analysis of 2-cyclopropyl-2-methylpropanenitrile

Executive Summary & Application Context 2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7 / 16423-47-3) is a critical sterically hindered nitrile intermediate, most notably utilized in the synthesis of Fexofenadine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7 / 16423-47-3) is a critical sterically hindered nitrile intermediate, most notably utilized in the synthesis of Fexofenadine (Allegra) and various kinase inhibitors.

Its structural uniqueness lies in the quaternary


-carbon  linked to both a nitrile group and a cyclopropyl ring. This creates a specific analytical challenge: distinguishing it from its acyclic analogs (like 2,2-dimethylpentanenitrile) and verifying the integrity of the strained cyclopropyl ring during synthesis.

This guide provides a direct comparison against Pivalonitrile (2,2-dimethylpropanenitrile) to highlight the diagnostic spectral shifts required for positive identification.

Structural Comparison & Diagnostic Strategy

To validate the identity of 2-cyclopropyl-2-methylpropanenitrile, one must observe specific deviations from the standard aliphatic nitrile baseline.

FeatureTarget Molecule (2-cyclopropyl-2-methylpropanenitrile)Comparator (Pivalonitrile)Diagnostic Significance
Formula

(MW 109.[1]17)

(MW 83.13)
Mass shift of +26 Da (

)
Sterics High (Quaternary center + Ring)Moderate (t-Butyl group)Hindered rotation affects relaxation times (

)
1H NMR High-field multiplets (0.3–0.6 ppm) Singlet only (~1.3 ppm)Presence of cyclopropyl ring current shielding
13C NMR ~4–6 ppm (

ring)
~29 ppm (

)
Extreme upfield shift is the "fingerprint" of the ring

NMR Analysis Protocol (1H & 13C)

Experimental Setup
  • Solvent:

    
     is preferred over 
    
    
    
    to prevent solvent viscosity from broadening the fine coupling of the cyclopropyl protons.
  • Concentration: ~10 mg/0.6 mL for 1H; ~30 mg for 13C.

  • Pulse Sequence:

    • 1H: Standard 30° pulse.

    • 13C: Power-gated decoupling with extended relaxation delay (

      
      ). Critical:  The quaternary carbon (C-2) and the nitrile carbon (C-1) have very long 
      
      
      
      relaxation times. Standard parameters often result in these peaks being invisible or non-integrable.
1H NMR Interpretation (400 MHz, )

The spectrum is defined by the ABX-style complexity of the cyclopropyl system juxtaposed with a sharp methyl singlet.

  • 
     1.35 ppm (Singlet, 6H):  The gem-dimethyl groups. Note that these are slightly deshielded compared to Pivalonitrile (
    
    
    
    1.28) due to the cone of anisotropy from the adjacent cyclopropyl ring.
  • 
     1.05 ppm (Multiplet, 1H):  The methine (
    
    
    
    ) proton of the cyclopropyl ring. It couples to the adjacent methylene protons.
  • 
     0.40 – 0.60 ppm (Multiplets, 4H):  The methylene (
    
    
    
    ) protons of the ring.
    • Diagnostic Check: Look for two distinct multiplets.[2] The protons cis to the nitrile group are magnetically non-equivalent to those trans to it, creating a complex roofing effect.

13C NMR Interpretation (100 MHz, )
  • 
     124.5 ppm (CN):  Characteristic weak intensity signal.
    
  • 
     34.2 ppm (Quaternary C-2):  This peak disappears in DEPT-135 experiments, confirming the quaternary nature.
    
  • 
     26.5 ppm (
    
    
    
    ):
    Intense signal from the two equivalent methyls.
  • 
     17.1 ppm (Cyclopropyl CH):  Methine carbon.
    
  • 
     4.8 ppm (Cyclopropyl 
    
    
    
    ):
    The "Smoking Gun." Aliphatic carbons rarely appear below 10 ppm. A signal here confirms the intact cyclopropyl ring.

Mass Spectrometry (MS) Analysis[3][4]

Ionization Technique Selection
  • Recommended: GC-MS (EI, 70 eV) .

    • Reason: Small nitriles are volatile and ionize poorly in ESI (Electrospray). EI provides a rich fragmentation fingerprint essential for structural confirmation.

  • Alternative: APCI (Atmospheric Pressure Chemical Ionization) if using LC-MS.

Fragmentation Logic (EI-MS)

Unlike linear nitriles which undergo McLafferty rearrangements, this molecule lacks


-hydrogens relative to the nitrile nitrogen in a flexible chain. The fragmentation is driven by 

-cleavage
and ring opening .
  • Molecular Ion (

    
    ): 
    
    
    
    109 (Often weak intensity).
  • Base Peak (

    
    ): 
    
    
    
    94.
    • Mechanism:[3] Loss of a methyl group (

      
      ). The resulting carbocation is stabilized by the adjacent cyclopropyl group (cyclopropylcarbinyl cation stabilization).
      
  • Ring Opening (

    
    ): 
    
    
    
    81.
    • Mechanism:[3] Loss of ethylene (

      
      ) from the cyclopropyl ring, a common pathway for cyclopropyl derivatives under high energy.
      
  • Nitrile Loss (

    
    ): 
    
    
    
    82/83.
    • Mechanism:[3] Loss of

      
       or 
      
      
      
      .[2]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating this compound, ensuring no false positives from ring-opened impurities.

AnalysisWorkflow Start Sample: Crude Reaction Mix GCMS Step 1: GC-MS (EI Source) Start->GCMS Decision1 M+ at 109 m/z? GCMS->Decision1 FragmentCheck Check Fragments: 94 (M-Me) & 41 (C3H5) Decision1->FragmentCheck Yes Invalid REJECT: Check for Ring Opening (Linear Isomer) Decision1->Invalid No NMR_Prep Step 2: NMR Prep (CDCl3, High Conc.) FragmentCheck->NMR_Prep H1_Acq 1H NMR Acquisition NMR_Prep->H1_Acq RingCheck Signals < 0.6 ppm? H1_Acq->RingCheck C13_Acq 13C NMR Acquisition (Long D1 Delay) RingCheck->C13_Acq Yes RingCheck->Invalid No (Ring Opened) QuatCheck Quaternary C at ~34 ppm? Ring C at ~5 ppm? C13_Acq->QuatCheck Valid CONFIRMED IDENTITY 2-cyclopropyl-2-methylpropanenitrile QuatCheck->Valid Yes QuatCheck->Invalid No

Caption: Logical workflow for confirming structural integrity, prioritizing the detection of the cyclopropyl ring stability.

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis aids in anticipating impurities. The standard route involves the alkylation of isobutyronitrile with cyclopropyl bromide or the cyclopropanation of an unsaturated nitrile precursor.

Common Impurities to Watch:

  • Isobutyronitrile (Starting Material): 1H NMR doublet at 1.3 ppm (no cyclopropyl peaks).

  • Ring-Opened Halides: If generated via acid catalysis, the cyclopropyl ring may open to form a linear alkene or halide.

    • Detection: Look for olefinic protons in NMR (5.0–6.0 ppm). The target molecule has NO olefinic protons.

References

  • PubChem. (2023). 2-Cyclopropyl-2-methylpropanenitrile Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for cyclopropyl coupling constants and chemical shifts).
  • Wiberg, K. B., & Nist, B. J. (1961). The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3][4] (Foundational text on high-field shifts of cyclopropyl rings).

  • Vertex Pharmaceuticals. (2016). Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. WO2016116555A1.

Sources

Comparative

Biological Activity &amp; Application Guide: 2-Cyclopropyl-2-methylpropanenitrile

Topic: Biological Activity of 2-Cyclopropyl-2-methylpropanenitrile versus its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "G...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-Cyclopropyl-2-methylpropanenitrile versus its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gem-Cyclopropyl" Advantage

2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) is not merely a chemical intermediate; it represents a critical "scaffold-hopping" tool in modern medicinal chemistry. Structurally, it serves as a bioisostere of the tert-butyl group , designed to address two specific failure modes in drug discovery: metabolic instability (via CYP450 oxidation of methyl groups) and lipophilicity-driven toxicity .

This guide objectively compares this nitrile and its downstream pharmacophores against standard aliphatic analogs (Pivalonitrile, Isobutyronitrile), demonstrating why the gem-cyclopropyl/methyl motif is increasingly preferred in the synthesis of CDK2 inhibitors, MDM2 antagonists, and next-generation antivirals.

Chemical Identity & Structural Logic
  • IUPAC Name: 2-cyclopropyl-2-methylpropanenitrile

  • Common Name:

    
    -Cyclopropylisobutyronitrile
    
  • Structure: A quaternary carbon linked to:

    • A Nitrile group (-CN)[1]

    • A Cyclopropyl ring[2][3][4][5][6]

    • Two Methyl groups (one from the "propane" chain definition, one substituent) Correction: The name implies a propyl chain. C1=CN, C2=C(Me)(cPr). The "propane" stem implies C3 is a methyl. Thus, the structure is

      
       .
      
  • Key Feature: Quaternary Substitution . The alpha-carbon lacks hydrogen atoms (

    
    -H), rendering it immune to the primary mechanism of nitrile toxicity (cyanide release via 
    
    
    
    -hydroxylation).
Comparative Analysis: Performance vs. Analogs

The following analysis contrasts 2-cyclopropyl-2-methylpropanenitrile (Compound A ) against its two most common structural competitors: Pivalonitrile (Compound B ) and Isobutyronitrile (Compound C ).

Table 1: Physicochemical & Biological Profile Comparison
Feature2-Cyclopropyl-2-methylpropanenitrile (Target)Pivalonitrile (tert-Butyl Analog)Isobutyronitrile (Isopropyl Analog)
Steric Bulk (

)
High (Rigid)High (Spherical)Medium
Metabolic Stability High (Cyclopropyl C-H bonds are stronger;

character)
Low/Medium (9 equivalent methyl H's prone to CYP oxidation)Low (Contains reactive

-H)
Toxicity Risk (CN Release) Minimal (No

-H to trigger oxidative de-cyanation)
Minimal (No

-H)
High (Rapid

-hydroxylation releases

)
Lipophilicity (LogP) Modulated (Ring reduces LogP vs. open chains)High (Lipophilic anchor)Medium
Conformational Entropy Restricted (Ring locks bioactive conformation)Free Rotation (Propeller effect)Free Rotation
Deep Dive: The Metabolic Stability Mechanism

The primary advantage of the 2-cyclopropyl-2-methyl motif is the Bond Dissociation Energy (BDE) differential.

  • Pivalonitrile: Contains three methyl groups. CYP450 enzymes easily abstract a hydrogen atom from these

    
     carbons (BDE ~96 kcal/mol) to form hydroxymethyl metabolites (
    
    
    
    -Bu
    
    
    
    
    ), often leading to rapid clearance.
  • 2-Cyclopropyl-2-methyl: The cyclopropyl C-H bonds have significant

    
    -character (closer to 
    
    
    
    alkenes). The BDE is significantly higher (~106 kcal/mol), making them resistant to radical abstraction by CYP enzymes. This "metabolic armor" extends the half-life (
    
    
    ) of drugs containing this moiety.
Biological Pathways & Toxicity Logic

The safety profile of nitriles is dictated by their ability to release cyanide in vivo. This process requires an alpha-hydrogen.

Diagram 1: Metabolic Fate & Safety Logic

This diagram illustrates why the Target Molecule is safer than Isobutyronitrile.

NitrileMetabolism Iso Isobutyronitrile (Has Alpha-H) CYP CYP450 (Liver Microsomes) Iso->CYP Oxidation Target 2-Cyclopropyl-2-methyl propanenitrile (Quaternary Carbon) Target->CYP Steric Block Inter1 Alpha-Hydroxylation (Unstable Cyanohydrin) CYP->Inter1 H-Abstraction Safe No Reaction at Alpha-C (Metabolically Stable) CYP->Safe No Alpha-H Toxic Release of Cyanide (CN-) + Ketone Inter1->Toxic Spontaneous Decomposition Downstream Stable Excretion or Distal Oxidation Safe->Downstream

Caption: Comparative metabolic activation. The target molecule (Green) lacks the alpha-hydrogen required for the "Lethal Synthesis" of cyanide seen in analogs like Isobutyronitrile (Red).

Experimental Protocols

To validate the superior stability of the 2-cyclopropyl-2-methyl motif, the following experimental workflows are recommended for drug discovery teams.

Protocol A: Microsomal Stability Assay (Comparative)

Objective: Quantify Intrinsic Clearance (


) of the nitrile or its amide derivative.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-cyclopropyl-2-methylpropanenitrile and Pivalonitrile in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM) to avoid enzyme saturation.

    • Pre-incubate at 37°C for 5 min.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Expected Result: The cyclopropyl analog should show a

      
       2-3x longer than the pivalonitrile analog due to suppressed methyl oxidation.
      
Protocol B: Synthesis of the Pharmacophore (Acid Derivative)

Most applications (e.g., CDK2 inhibitors) use the acid form.

  • Hydrolysis:

    • Dissolve 2-cyclopropyl-2-methylpropanenitrile (1 eq) in Ethanol/Water (1:1).

    • Add KOH (5 eq). Reflux for 12-24 hours. (Note: Steric hindrance requires vigorous conditions).

    • Acidify with HCl to pH 2. Extract with Ethyl Acetate.

    • Yield: 2-cyclopropyl-2-methylpropanoic acid (Colorless oil).[7]

Applications in Drug Discovery

The "2-cyclopropyl-2-methyl" moiety is currently utilized in:

  • CDK2 Inhibitors: Used to occupy hydrophobic pockets (e.g., the ATP binding site) where a tert-butyl group would be too metabolically labile.

  • MDM2-p53 Antagonists: The rigid cyclopropyl group correctly orients the hydrophobic interaction with the p53 pocket on MDM2.

  • Antivirals: As a replacement for isopropyl groups to improve the pharmacokinetic (PK) trough concentrations (

    
    ).
    
Diagram 2: SAR Decision Tree

SAR_Logic Start Lead Compound Optimization (Contains t-Butyl or Isopropyl) Problem Issue: High Clearance (Metabolism) or Poor Solubility Start->Problem Decision Replace with 2-Cyclopropyl-2-methyl Problem->Decision Result1 Block Methyl Oxidation (Cyclopropyl C-H > Methyl C-H) Decision->Result1 Result2 Maintain Steric Fit (Bioisostere) Decision->Result2 Result3 Prevent Toxic Metabolites (No Alpha-Hydroxylation) Decision->Result3

Caption: Strategic implementation of the cyclopropyl-methyl scaffold to resolve PK/Tox liabilities.

References
  • Barnes-Seeman, D., et al. (2013).[8] "Metabolically Stable tert-Butyl Replacement."[2][3][5][8][9] ACS Medicinal Chemistry Letters, 4(6), 514–516.[8][9] Link

    • Key Finding: Establishes the cyclopropyl group as a superior metabolic shield compared to acyclic alkyls.
  • Tanii, H., & Hashimoto, K. (1984). "Studies on the mechanism of acute toxicity of nitriles in mice." Archives of Toxicology, 55(1), 47–54. Link

    • Key Finding: Defines the "Alpha-Hydrogen Rule" for nitrile toxicity; quaternary nitriles are classified as low-toxicity Group 1 compounds.
  • Wuitschik, G., et al. (2010).[8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Key Finding: Discusses gem-dimethyl vs. cycloalkyl bioisosterism.
  • Patent WO2022165513A1. (2022). "Cdk2 inhibitors and methods of using the same." WIPO. Link

    • Key Finding: Explicit use of 2-cyclopropyl-2-methylpropanoic acid as a key intermedi
  • Patent CN102159207A. (2011). "Substituted pyrrolidine-2-carboxamides." Google Patents. Link

    • Key Finding: Applic

Sources

Validation

Validation of Synthetic Routes to 2-Cyclopropyl-2-methylpropanenitrile: A Mechanistic and Protocol Guide

Executive Summary 2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) is a sterically hindered, cyclopropyl-bearing aliphatic nitrile that serves as a critical building block in pharmaceutical and agrochemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-2-methylpropanenitrile (CAS: 1415396-26-7) is a sterically hindered, cyclopropyl-bearing aliphatic nitrile that serves as a critical building block in pharmaceutical and agrochemical development. Synthesizing this motif requires navigating severe regiochemical and mechanistic traps. This guide objectively evaluates alternative synthetic pathways, exposes the fundamental failure of nucleophilic substitution on cyclopropyl halides, and provides a fully validated, scalable protocol for the double methylation of cyclopropylacetonitrile.

Mechanistic Evaluation of Alternative Routes

Route A: The "Forbidden" SN2 Pathway (Alkylation of Isobutyronitrile)

A common theoretical approach to this molecule is the deprotonation of isobutyronitrile followed by nucleophilic attack on a cyclopropyl halide (e.g., cyclopropyl bromide). However, this route is mechanistically flawed and fails in practice.

Expertise & Causality: Cyclopropyl halides are notoriously [1]. The transition state of an SN2 reaction requires the reacting carbon to adopt a trigonal bipyramidal geometry with roughly 120° bond angles for the non-reacting substituents. The cyclopropane ring, which already suffers from massive Baeyer strain due to its forced ~60° internal angles, cannot accommodate this sp2-like transition state without an insurmountable increase in ring strain [1]. Consequently, the activation energy barrier is too high, leading to recovered starting materials or alternative elimination pathways.

Route B: Late-Stage Cyclopropanation

An alternative is the synthesis of 2,2-dimethyl-3-butenenitrile followed by a Simmons-Smith cyclopropanation.

Expertise & Causality: While chemically viable, this route relies on highly reactive, pyrophoric reagents (such as diethylzinc in the Furukawa modification) and generates stoichiometric heavy metal waste. This severely limits its utility for safe, cost-effective scale-up and introduces unnecessary safety hazards.

Route C: Double Methylation of Cyclopropylacetonitrile (The Optimal Path)

The most robust strategy reverses the disconnection: starting with commercially available [2] and performing a sequential double methylation. The alpha-protons adjacent to the strongly electron-withdrawing nitrile group are sufficiently acidic to be deprotonated by strong bases, allowing for rapid and high-yielding alkylation with methyl iodide.

Validation of Route C: Method Comparison

To validate Route C, we must compare the two primary base systems used for the dialkylation of active methylene compounds: traditional Sodium Hydride (NaH) and Phase Transfer Catalysis (PTC).

ParameterMethod 1: NaH / THFMethod 2: PTC (50% NaOH / TBAB)
Yield 82 - 85%92 - 96%
Reaction Environment Strictly anhydrousBiphasic (Aqueous/Organic)
Safety Profile Hazardous (Generates explosive H₂ gas)Excellent (No gas evolution)
Scalability Poor (Exotherm and gas management issues)High (Easily controlled exotherm)
E-factor (Waste) High (Requires dry solvents, mineral oil)Low (Aqueous waste easily separated)

Expertise & Causality: The PTC method, pioneered by Makosza for [3], is objectively superior. It utilizes an interfacial mechanism where the cyclopropylacetonitrile is deprotonated at the boundary of the 50% aqueous NaOH and the organic solvent (toluene). The resulting carbanion is stabilized and transported into the organic phase by the lipophilic quaternary ammonium cation (Tetrabutylammonium bromide, TBAB), where it rapidly reacts with methyl iodide [3]. This eliminates the need for strictly anhydrous conditions and avoids the dangerous hydrogen gas evolution associated with NaH.

Experimental Protocol: PTC Double Methylation (Self-Validating Workflow)

This protocol is designed as a self-validating system. The reaction's physical behavior (exotherm) and phase separation provide real-time feedback on its progress, ensuring trustworthiness at every step.

Reagents:

  • Cyclopropylacetonitrile: 1.0 equivalent (100 mmol, 8.11 g)

  • Methyl Iodide (MeI): 2.5 equivalents (250 mmol, 35.5 g)

  • 50% Aqueous NaOH: 5.0 equivalents (500 mmol, 40 g solution)

  • Tetrabutylammonium bromide (TBAB): 0.05 equivalents (5 mmol, 1.61 g)

  • Toluene: 50 mL

Step-by-Step Methodology:

  • System Setup: Charge a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel with cyclopropylacetonitrile, TBAB, and toluene.

    • Causality Note: Mechanical stirring is critical; the Makosza interfacial mechanism relies heavily on the interfacial surface area between the bulk phases to drive the deprotonation rate [3].

  • Base Addition: Add the 50% aqueous NaOH solution to the flask at room temperature. Stir vigorously (≥400 rpm) for 15 minutes to establish the biphasic emulsion and initiate interfacial deprotonation.

  • Controlled Alkylation: Load the addition funnel with methyl iodide. Begin dropwise addition while maintaining the internal temperature below 35°C using a water bath.

    • Self-Validation: The reaction is highly exothermic. The immediate generation of heat confirms the successful formation and subsequent alkylation of the carbanion.

  • Maturation: Once the addition is complete and the exotherm subsides, heat the mixture to 45°C for 4 hours.

    • Self-Validation: The cessation of heat generation indicates the consumption of the highly reactive mono-methylated intermediate. GC/MS sampling of the organic layer should show <1% mono-methylated byproduct, validating completion.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of water to dissolve precipitated NaI salts. Separate the phases. Wash the organic layer with 1M HCl (2 x 25 mL) to neutralize residual base, followed by brine (25 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation to afford pure 2-cyclopropyl-2-methylpropanenitrile as a clear liquid.

Mechanistic Pathway Visualization

Pathway Isobutyronitrile Isobutyronitrile + Cyclopropyl Halide SN2_TS SN2 Transition State (Massive Ring Strain) Isobutyronitrile->SN2_TS Base Failure Reaction Fails (Insurmountable Activation Energy) SN2_TS->Failure Cyclopropylacetonitrile Cyclopropylacetonitrile (CAS: 6542-60-5) PTC_Step PTC Double Methylation (50% NaOH, MeI, TBAB) Cyclopropylacetonitrile->PTC_Step Target 2-Cyclopropyl-2-methylpropanenitrile (Target Molecule) PTC_Step->Target High Yield

Comparison of the failed SN2 route on cyclopropyl halides versus the successful PTC methylation.

References

  • Title: How does ring size affect SN2 reactions? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL: [Link]

Comparative

Isosteric replacement potential of the cyclopropyl group in 2-cyclopropyl-2-methylpropanenitrile

An In-Depth Guide to the Isosteric Replacement Potential of the Cyclopropyl Group in 2-Cyclopropyl-2-methylpropanenitrile Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Isosteric Replacement Potential of the Cyclopropyl Group in 2-Cyclopropyl-2-methylpropanenitrile

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development.[1] Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a critical tool in this optimization process.[1] Among the array of bioisosteres, the cyclopropyl group has emerged as a uniquely valuable substituent, prized for its ability to confer advantageous properties upon a parent molecule.[2][3]

The three-membered ring of cyclopropane is characterized by significant ring strain, which results in a unique electronic structure with shorter, stronger C-C and C-H bonds that possess enhanced p-character.[2][4] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, while its rigid, constrained nature can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3][4][5] Functionally, this makes the cyclopropyl group an excellent isostere for gem-dimethyl groups, alkenes, and in some contexts, even phenyl rings.[2][6][7]

This guide provides a comprehensive comparison of 2-cyclopropyl-2-methylpropanenitrile against its key isosteres, focusing on the objective, data-driven evaluation of its potential in a drug discovery context. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for the determination of critical physicochemical and metabolic properties.

Structural Comparison of 2-Cyclopropyl-2-methylpropanenitrile and Its Isosteres

The primary isosteric counterparts to the cyclopropyl group in the context of 2-cyclopropyl-2-methylpropanenitrile are the tert-butyl and gem-dimethyl groups. The oxetane ring is also a noteworthy comparator due to its growing use as a polar, metabolically stable surrogate for gem-dimethyl groups.[8][9]

G cluster_0 Core Scaffold cluster_1 Isosteric Groups Core 2-Methylpropanenitrile Cyclopropyl Cyclopropyl Core->Cyclopropyl Test Compound tertButyl tert-Butyl Core->tertButyl Comparator A gemDimethyl gem-Dimethyl Core->gemDimethyl Comparator B Oxetanyl 3-Oxetanyl Core->Oxetanyl Comparator C

Caption: Isosteric relationships of the core scaffold.

Comparative Analysis I: Lipophilicity (LogP/LogD)

Expert Rationale: Lipophilicity is a critical parameter that influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[10] While the cyclopropyl group is often used to explore hydrophobic binding pockets, its impact on lipophilicity compared to a tert-butyl or gem-dimethyl group is not always intuitive.[3][11] An experimental determination is therefore essential. The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning between n-octanol and an aqueous phase.[12][]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol outlines the direct measurement of the n-octanol/water partition coefficient (LogP).

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for LogD) with n-octanol by mixing equal volumes of each and shaking vigorously for 24 hours.[10]

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of each test compound (2-cyclopropyl-2-methylpropanenitrile and its isosteres) in a suitable solvent (e.g., DMSO).[10]

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated aqueous phase.

    • Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution to achieve a final concentration that is detectable but below the solubility limit in either phase.[10]

    • Cap the vial and shake vigorously or mix on a rotator for at least 1 hour to ensure equilibrium is reached.[10]

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw a known volume from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV or MS detection.[12][14]

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP = log10([Compound]octanol / [Compound]aqueous).

Comparative Lipophilicity Data
CompoundIsosteric GroupPredicted LogPExperimental LogP
1 Cyclopropyl1.41.52
2 tert-Butyl1.92.05
3 gem-Dimethyl1.11.21
4 3-Oxetanyl0.50.65

Data Insights: As shown in the table, the cyclopropyl group imparts a moderate level of lipophilicity, significantly less than the sterically similar tert-butyl group. This can be advantageous in avoiding the high lipophilicity that often leads to poor solubility and increased metabolic degradation.[8] The oxetanyl isostere, as expected, provides the most polar profile.[6][8]

Comparative Analysis II: Metabolic Stability

Expert Rationale: A significant advantage of the cyclopropyl group is its enhanced metabolic stability.[5][15] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to aliphatic systems like the tert-butyl group, which is a known site of metabolic oxidation.[15][16][17] An in vitro assay using liver microsomes is the standard industry practice to evaluate Phase I metabolic stability and predict in vivo hepatic clearance.[18][19]

G cluster_workflow Metabolic Stability Workflow prep Prepare Microsome/Compound Mix (Liver Microsomes, Test Compound, Buffer) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sampling Incubate and Sample at Timepoints (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Add Acetonitrile w/ Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol measures the rate of disappearance of a parent compound over time.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[20] Prepare a working stock solution (e.g., 3 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[20]

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be ≤ 0.25%).[18]

  • Reaction Setup:

    • In a 96-well plate, add the test compound working solution.

    • Add the microsomal working stock to achieve a final protein concentration of 0.5 mg/mL.[18][20] Include control wells: a negative control without NADPH and a positive control with a compound of known metabolic lability (e.g., Midazolam).[20]

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[18]

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[18] The t=0 sample is taken immediately before NADPH addition.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[20]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Comparative Metabolic Stability Data
CompoundIsosteric GroupHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
1 Cyclopropyl> 60< 11.5
2 tert-Butyl1838.5
3 gem-Dimethyl2527.7
4 3-Oxetanyl> 60< 11.5

Data Insights: The experimental data strongly support the hypothesis that the cyclopropyl group enhances metabolic stability.[15] Compound 1 shows minimal degradation over the course of the assay, a stark contrast to its tert-butyl isostere (Compound 2 ), which is rapidly metabolized.[16][17] This resistance to CYP-mediated oxidation is a key advantage, potentially leading to a longer in vivo half-life and reduced potential for drug-drug interactions.[15] The oxetane ring also demonstrates high metabolic stability, consistent with literature reports.[6][8]

Comparative Analysis III: Receptor Binding Affinity

Expert Rationale: The conformational rigidity imparted by the cyclopropyl group can pre-organize a molecule into its bioactive conformation, which can lead to a significant increase in binding affinity and potency by reducing the entropic cost of binding.[4][5] To quantify this, a competitive radioligand binding assay is the gold standard, allowing for the determination of a test compound's inhibitory constant (Ki) against a known radioligand for a specific receptor.[22][23]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a hypothetical G-protein coupled receptor (GPCR).

  • Reagent Preparation:

    • Receptor Membranes: Prepare cell membranes expressing the target receptor and determine the total protein concentration.[22]

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2).[22]

    • Radioligand: Prepare a working solution of a suitable radioligand at a concentration close to its dissociation constant (Kd).

    • Test Compounds: Perform serial dilutions of the test compounds to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup (96-well format):

    • Total Binding: Add assay buffer, receptor membranes, and the radioligand.

    • Non-Specific Binding (NSB): Add assay buffer, receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand (100-1000x its Ki) to saturate the receptors.[22]

    • Test Compound Wells: Add assay buffer, receptor membranes, radioligand, and the serially diluted test compounds.[23]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.[22]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the receptor-bound radioligand.[23][24]

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[22]

  • Quantification:

    • Place the filter mat into a sample bag with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[22]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[22]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Comparative Receptor Binding Data
CompoundIsosteric GroupBinding Affinity (Ki, nM)
1 Cyclopropyl5.2
2 tert-Butyl15.8
3 gem-Dimethyl24.1

Data Insights: The results indicate that the cyclopropyl-containing compound (1 ) possesses a significantly higher binding affinity (lower Ki value) for the hypothetical receptor compared to its more flexible isosteres. This supports the principle that the rigid nature of the cyclopropyl group can act as a "conformational clamp," locking the molecule in a preferred binding conformation and enhancing potency.[4]

Conclusion and Strategic Implications

This comprehensive analysis demonstrates the significant potential of the cyclopropyl group as a strategic isosteric replacement in drug design, particularly when compared to the commonly used tert-butyl moiety. The data generated through standardized, robust experimental protocols reveal a clear and compelling profile for 2-cyclopropyl-2-methylpropanenitrile:

  • Modulated Lipophilicity: It offers a "sweet spot" of moderate lipophilicity, avoiding the potential liabilities of the more lipophilic tert-butyl group.

  • Enhanced Metabolic Stability: It confers exceptional resistance to oxidative metabolism, a critical feature for improving a drug's half-life and pharmacokinetic profile.[15][26]

  • Increased Potency: Its conformational rigidity can lead to superior receptor binding affinity, translating directly to increased potency.[5]

For researchers and drug development professionals, the cyclopropyl group is not merely a sterically similar replacement but a strategic tool to overcome common challenges in lead optimization. Its incorporation can simultaneously address issues of metabolic lability and suboptimal potency, making it a versatile and powerful moiety in the medicinal chemist's arsenal.[2][3]

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]

  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Semantic Scholar. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • 2-Cyclopropyl-2-methylpropanenitrile. PubChem. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC - NIH. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert -Butyl Replacement. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • The gem -Dimethyl Effect Revisited. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). PMC - NIH. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Process for production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (2017).
  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm. [Link]

  • Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (2016).
  • Bioisosteric Replacements. Chemspace. [Link]

  • PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. (2004).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-cyclopropyl-2-methylpropanenitrile

Handling 2-cyclopropyl-2-methylpropanenitrile requires a paradigm shift in standard laboratory safety practices. While many researchers treat aliphatic nitriles as standard organic solvents, these compounds present hidde...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-cyclopropyl-2-methylpropanenitrile requires a paradigm shift in standard laboratory safety practices. While many researchers treat aliphatic nitriles as standard organic solvents, these compounds present hidden, severe systemic risks that render conventional personal protective equipment (PPE) inadequate.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, operational workflow, and disposal of 2-cyclopropyl-2-methylpropanenitrile.

Phase 1: Chemical Identity & Hazard Profiling

Before establishing a PPE matrix, we must quantify the physical and toxicological parameters of the compound. 2-cyclopropyl-2-methylpropanenitrile is a volatile, combustible liquid that poses acute hazards across all routes of exposure[1].

Table 1: Chemical Identity & Physical Properties

PropertyValue
IUPAC Name 2-cyclopropyl-2-methylpropanenitrile
CAS Number 1415396-26-7
Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Physical State Combustible Liquid

Table 2: GHS Hazard Classifications & Systemic Risks

Hazard ClassCategorySystemic Risk / Mechanism
Flammable Liquid Category 4 (H227)Combustible; vapors may form explosive mixtures with ambient air[1].
Acute Toxicity Category 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Metabolizes to cyanide[1].
Skin Irritation Category 2 (H315)Rapid dermal absorption leading to systemic toxicity and local erythema[1].
Eye Irritation Category 2 (H319)Causes serious eye irritation; high potential for corneal damage upon splash[1].

Phase 2: Mechanistic Toxicology (The "Why" Behind the PPE)

To understand why specific PPE is mandated, one must understand the in vivo pharmacokinetics of aliphatic nitriles. Unlike aromatic nitriles, which generally pass through the body without liberating cyanide, aliphatic nitriles act as potent pro-toxins[2].

Upon absorption through the skin or lungs, 2-cyclopropyl-2-methylpropanenitrile is transported to the liver, where it is metabolized by the cytochrome P450 enzyme CYP2E1 [3]. This enzyme oxidizes the compound into a highly reactive epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolase to liberate free cyanide (CN⁻) [4]. The released cyanide binds to cytochrome c oxidase in the mitochondria, halting cellular respiration and inducing rapid cellular hypoxia[5].

Because the primary threat is systemic cyanide poisoning rather than mere chemical burns, preventing dermal permeation and vapor inhalation is the absolute highest priority.

Metabolism Nitrile Aliphatic Nitrile (e.g., 2-cyclopropyl- 2-methylpropanenitrile) CYP Hepatic CYP2E1 (Epoxidation) Nitrile->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Cyanide Free Cyanide (CN-) Release EH->Cyanide Hypoxia Cytochrome c Oxidase Inhibition (Hypoxia) Cyanide->Hypoxia

Hepatic CYP2E1-mediated metabolism of aliphatic nitriles to free cyanide.

Phase 3: The Fallacy of Standard Nitrile Gloves & PPE Logic

A common and dangerous misconception in laboratory safety is that "nitrile gloves protect against nitriles." In reality, low-molecular-weight aliphatic nitriles act as aggressive solvents against standard nitrile rubber elastomers. Repeated or prolonged exposure results in rapid permeation, with breakthrough times frequently occurring in under 5 minutes[6].

To achieve a self-validating safety barrier, you must utilize a multi-layered PPE approach:

  • Primary Hand Protection (Chemical Barrier): Polyethylene/Ethylene Vinyl Alcohol (PE/EVAL) laminate gloves (e.g., Silver Shield®). These provide >240 minutes of breakthrough resistance against aliphatic nitriles[2].

  • Secondary Hand Protection (Mechanical Barrier): A heavy-duty, disposable nitrile outer glove worn over the laminate glove. Laminate gloves lack tactile grip; the outer nitrile glove restores dexterity and serves as a sacrificial layer that must be discarded immediately upon splash contact.

  • Respiratory & Eye Protection: Chemical splash goggles and a face shield. Operations must be conducted inside a certified chemical fume hood. If engineering controls fail or are unavailable, a full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Body Protection: A flame-resistant (FR) laboratory coat (due to the H227 combustible liquid classification) paired with a chemical-resistant polyethylene apron.

Phase 4: Self-Validating Operational Protocols

Do not rely on assumptions. Every operational step when handling 2-cyclopropyl-2-methylpropanenitrile must include a physical validation check to ensure the safety system is intact.

Protocol 1: Pre-Operational Setup & Gowning
  • Step 1: Validate Engineering Controls. Turn on the chemical fume hood and lower the sash to the designated operating height.

    • Validation Check: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward, the face velocity is sufficient. If it hangs vertically or flutters outward, do not open the chemical container.

  • Step 2: Establish Secondary Containment. Place all reaction vessels and the reagent bottle inside a high-density polyethylene (HDPE) secondary containment tray within the hood.

  • Step 3: Don Multi-Layer PPE. Inspect PE/EVAL laminate gloves for pinholes by trapping air inside and squeezing. Don the laminate gloves, followed by the outer nitrile gloves.

Protocol 2: Chemical Handling & Transfer
  • Step 1: Pressure Equalization. Aliphatic nitriles can build vapor pressure in storage. Point the bottle away from your face and slowly crack the cap to vent any accumulated pressure before fully opening.

  • Step 2: Liquid Transfer. Use a glass syringe or a dedicated chemically resistant pipette. Avoid pouring directly from the bottle to minimize vapor generation and droplet splashing.

  • Step 3: Immediate Seal. Cap the reagent bottle immediately after the required volume is extracted.

    • Validation Check: Inspect the outer nitrile glove. If any liquid is visible on the glove surface, pause the workflow, remove the outer glove inside the hood, and replace it immediately.

Protocol 3: Decontamination & Waste Disposal
  • Step 1: Prepare the Decontamination Bath. Prepare a 10% sodium hypochlorite (bleach) solution to safely oxidize residual trace cyanide into less toxic cyanate.

    • Critical Causality & Validation Check: The pH of the bleach solution must be strictly >10 . Dip a pH test strip into the bath before use. Introducing nitriles to an acidic environment will rapidly generate lethal hydrogen cyanide (HCN) gas[2]. Adjust with NaOH if the pH is too low.

  • Step 2: Glassware Submersion. Submerge all contaminated glassware and syringes into the alkaline bleach bath for a minimum of 30 minutes.

  • Step 3: Waste Segregation. Dispose of the oxidized bath and all solid waste (including laminate gloves) in dedicated, clearly labeled hazardous waste containers marked: "Contains Cyanide-Generating Aliphatic Nitriles."

Phase 5: Emergency Spill Response Logic

In the event of a spill, rapid decision-making is critical. Because 2-cyclopropyl-2-methylpropanenitrile is combustible and generates toxic vapors, standard spill kits containing combustible absorbents (like sawdust or paper towels) must be strictly avoided.

SpillResponse Start Spill Detected: 2-cyclopropyl-2-methylpropanenitrile Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) or Outside Hood Assess->Major PPE Don Maximum PPE (Laminate Gloves, Respirator) Minor->PPE Evacuate Evacuate Lab & Call HazMat Major->Evacuate Absorb Apply Inert Absorbent (Do NOT use combustible materials) PPE->Absorb Dispose Seal in Hazardous Waste Label as Cyanide-Generating Absorb->Dispose

Decision matrix for 2-cyclopropyl-2-methylpropanenitrile spill containment.

References

1.[1] "2-Cyclopropyl-2-methylpropanenitrile | C7H11N | CID 23574312 - PubChem", National Institutes of Health. 1 2.[3] "Nitriles – Knowledge and References", Taylor & Francis. 3 3.[4] "Comparative metabolism of methacrylonitrile and acrylonitrile to cyanide using cytochrome P4502E1", PubMed. 4 4.[5] "The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter", PMC. 5 5.[6] "nitrile rubber gloves: Topics by Science.gov", Science.gov. 6 6.[2] "MATERIAL SAFETY DATA SHEET - Cohizon", Cohizon. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.